molecular formula C21H24O5 B15592953 Epischisandrone

Epischisandrone

Cat. No.: B15592953
M. Wt: 356.4 g/mol
InChI Key: DRKPZVVNEGETTG-FKANQGBASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Arisantetralone D has been reported in Schisandra arisanensis, Schisandra henryi, and Aristolochia holostylis with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H24O5

Molecular Weight

356.4 g/mol

IUPAC Name

(2R,3S,4R)-4-(3,4-dimethoxyphenyl)-7-hydroxy-6-methoxy-2,3-dimethyl-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C21H24O5/c1-11-12(2)21(23)15-9-16(22)18(25-4)10-14(15)20(11)13-6-7-17(24-3)19(8-13)26-5/h6-12,20,22H,1-5H3/t11-,12-,20-/m1/s1

InChI Key

DRKPZVVNEGETTG-FKANQGBASA-N

Origin of Product

United States

Foundational & Exploratory

Whitepaper: Isolation of Epischisandrone from Schisandra henryi

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Schisandra henryi, a plant species endemic to China, is a rich source of bioactive lignans (B1203133), including epischisandrone (B12440498).[1] These compounds have garnered significant interest for their potential pharmacological activities. This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of this compound from the shoots and leaves of S. henryi. The protocols described herein are based on established techniques for the separation of dibenzocyclooctadiene lignans from Schisandra species. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, phytochemistry, and drug discovery.

Introduction

The genus Schisandra is well-known for producing a diverse array of bioactive secondary metabolites, with dibenzocyclooctadiene lignans being a prominent class.[1] Schisandra henryi has been shown to possess a chemical profile similar to the more extensively studied Schisandra chinensis, containing a variety of lignans, triterpenoids, and polyphenolic compounds.[1] Among the lignans isolated from S. henryi is this compound, which has demonstrated inhibitory activity against P-388 lymphoma cell lines.[1] The isolation and characterization of such compounds are crucial steps in the process of drug discovery and development.

This guide outlines a general yet detailed workflow for the isolation of this compound, from the initial extraction of plant material to the final purification of the target compound.

Data Presentation

While specific quantitative data for the isolation of this compound from Schisandra henryi is not extensively reported in publicly available literature, the following tables provide a representative summary of data that would be collected during such a process. The values presented are hypothetical and serve as a template for researchers to document their findings.

Table 1: Extraction and Fractionation Yields

StepStarting Material (g)OutputYield (g)Yield (%)
Extraction 1000 (Dried S. henryi shoots)Crude Ethanol (B145695) Extract15015.0
Solvent Partitioning 150 (Crude Extract)n-Hexane Fraction4530.0
Ethyl Acetate (B1210297) Fraction3020.0
n-Butanol Fraction2516.7
Aqueous Fraction5033.3
Column Chromatography 30 (Ethyl Acetate Fraction)Sub-fraction 32.58.3
Preparative HPLC 2.5 (Sub-fraction 3)Purified this compound0.0502.0

Table 2: Spectroscopic Data for this compound Characterization

TechniqueKey Data PointsReference
¹H NMR (CDCl₃, 600 MHz) δ (ppm): [Insert characteristic peaks][Provide citation if available]
¹³C NMR (CDCl₃, 150 MHz) δ (ppm): [Insert characteristic peaks][Provide citation if available]
Mass Spectrometry (ESI-MS) m/z: [M+H]⁺, [M+Na]⁺[Provide citation if available]
FT-IR ν (cm⁻¹): [Insert characteristic bands][Provide citation if available]
UV-Vis Spectroscopy λmax (nm): [Insert absorption maxima][Provide citation if available]

Experimental Protocols

The following protocols are a synthesized guide for the isolation of this compound from Schisandra henryi, based on common methodologies for lignan (B3055560) extraction and purification.[2][3][4][5]

Plant Material Collection and Preparation
  • Collect fresh shoots and leaves of Schisandra henryi.

  • Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

  • Grind the dried plant material into a coarse powder using a mechanical grinder.

Extraction
  • Macerate the powdered plant material (1 kg) with 95% ethanol (10 L) at room temperature for 72 hours with occasional stirring.

  • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

  • Repeat the extraction process two more times with fresh solvent.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield the crude ethanol extract.

Solvent Partitioning (Liquid-Liquid Extraction)
  • Suspend the crude ethanol extract (150 g) in distilled water (1 L).

  • Perform sequential partitioning in a separatory funnel with solvents of increasing polarity:

    • n-hexane (3 x 1 L)

    • Ethyl acetate (3 x 1 L)

    • n-butanol (3 x 1 L)

  • Collect each solvent fraction and the final aqueous fraction separately.

  • Concentrate each fraction to dryness under reduced pressure. The ethyl acetate fraction is expected to be enriched with lignans.

Chromatographic Purification
  • Subject the dried ethyl acetate fraction (30 g) to column chromatography on a silica (B1680970) gel (200-300 mesh) column.

  • Elute the column with a gradient of n-hexane and ethyl acetate (e.g., starting from 100:0 to 0:100, v/v).

  • Collect fractions of 50 mL each and monitor the composition of each fraction by thin-layer chromatography (TLC) using a suitable solvent system and visualization with UV light and/or an appropriate staining reagent.

  • Combine fractions with similar TLC profiles. The fractions containing compounds with Rf values corresponding to known dibenzocyclooctadiene lignans should be selected for further purification.

  • Further purify the target fractions from column chromatography using preparative reverse-phase HPLC (e.g., on a C18 column).

  • Use a mobile phase gradient of methanol (B129727) and water or acetonitrile (B52724) and water.

  • Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 254 nm).

  • Collect the peak corresponding to this compound.

  • Remove the solvent under reduced pressure to obtain the purified compound.

Structure Elucidation

Confirm the identity and purity of the isolated this compound using spectroscopic methods, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) to determine the chemical structure.[3]

  • Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern.[3]

  • Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy for functional group and chromophore analysis.

Mandatory Visualizations

Experimental Workflow

G Figure 1: General Workflow for this compound Isolation A Plant Material (Schisandra henryi shoots) B Drying and Grinding A->B C Extraction (95% Ethanol) B->C D Concentration C->D E Crude Extract D->E F Solvent Partitioning (n-Hexane, Ethyl Acetate, n-Butanol) E->F G Ethyl Acetate Fraction F->G H Column Chromatography (Silica Gel) G->H I Lignan-Enriched Fractions H->I J Preparative HPLC (C18) I->J K Purified this compound J->K L Structure Elucidation (NMR, MS, IR, UV) K->L

Figure 1: General Workflow for this compound Isolation
Potential Signaling Pathway

Given that specific signaling pathways for this compound are not well-documented, a representative pathway for the anti-inflammatory and antioxidant effects of Schisandra lignans is presented.[6] Lignans from Schisandra have been shown to modulate pathways such as NF-κB and enhance endogenous antioxidant systems.[6]

G Figure 2: Potential Signaling Pathway Modulated by Schisandra Lignans cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK IκBα IκBα IKK->IκBα P NF-κB NF-κB IκBα->NF-κB Releases NF-κB_active NF-κB NF-κB->NF-κB_active Translocation ROS ROS Antioxidant Enzymes (SOD, GPx) Antioxidant Enzymes (SOD, GPx) This compound (Lignan) This compound (Lignan) This compound (Lignan)->IKK This compound (Lignan)->ROS This compound (Lignan)->Antioxidant Enzymes (SOD, GPx) Inflammatory Gene Expression Inflammatory Gene Expression NF-κB_active->Inflammatory Gene Expression

Figure 2: Potential Signaling Pathway Modulated by Schisandra Lignans

Conclusion

The isolation of this compound from Schisandra henryi is a multi-step process that requires careful execution of extraction, partitioning, and chromatographic techniques. While this guide provides a robust framework, optimization of each step may be necessary depending on the specific characteristics of the plant material and the desired purity of the final compound. The potential biological activity of this compound warrants further investigation, and the methodologies outlined herein provide a solid foundation for obtaining the necessary quantities of this compound for such studies. Future research should focus on elucidating the specific mechanisms of action and signaling pathways affected by this compound to fully realize its therapeutic potential.

References

The Biosynthetic Pathway of Epischisandrone in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epischisandrone (B12440498) is a dibenzocyclooctadiene lignan (B3055560) found in plants of the Schisandraceae family, notably in the genus Schisandra. Lignans (B1203133) from these plants, including this compound and its isomers, are of significant interest to the pharmaceutical industry due to their wide range of bioactive properties, including hepatoprotective, neuroprotective, and antiviral activities. Understanding the biosynthetic pathway of these complex molecules is crucial for their sustainable production through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway leading to this compound and other dibenzocyclooctadiene lignans in plants, with a focus on Schisandra chinensis. While the complete pathway for this compound itself has not been fully elucidated, this guide outlines a putative pathway based on the established biosynthesis of related lignans and recent transcriptomic and metabolomic studies on Schisandra species.

Putative Biosynthetic Pathway of Dibenzocyclooctadiene Lignans

The biosynthesis of dibenzocyclooctadiene lignans, including a proposed pathway to this compound, originates from the general phenylpropanoid pathway, which produces monolignols. The core of the pathway involves the oxidative coupling of monolignols to form a basic lignan skeleton, which then undergoes a series of enzymatic modifications to yield the complex dibenzocyclooctadiene structure.

Stage 1: Phenylpropanoid Pathway and Monolignol Biosynthesis

The journey begins with the amino acid L-phenylalanine. A series of well-characterized enzymatic reactions convert L-phenylalanine into coniferyl alcohol, a key monolignol precursor for many lignans.

Key Enzymes in Monolignol Biosynthesis:

  • Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

  • Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 enzyme (CYP73A) that hydroxylates cinnamic acid to p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to its thioester, p-coumaroyl-CoA.

  • p-Coumaroyl Shikimate Transferase (CST) / Hydroxycinnamoyl-CoA:shikimate Hydroxycinnamoyl Transferase (HCT): Transfers the p-coumaroyl group to shikimate.

  • p-Coumarate 3-Hydroxylase (C3H): A cytochrome P450 enzyme (CYP98A) that hydroxylates the p-coumaroyl-shikimate to caffeoyl-shikimate.

  • Caffeoyl-CoA O-Methyltransferase (CCoAOMT): Methylates caffeoyl-CoA to feruloyl-CoA.

  • Cinnamoyl-CoA Reductase (CCR): Reduces feruloyl-CoA to coniferaldehyde (B117026).

  • Cinnamyl Alcohol Dehydrogenase (CAD): Reduces coniferaldehyde to coniferyl alcohol.

Stage 2: Oxidative Coupling and Formation of the Lignan Backbone

The dimerization of two coniferyl alcohol molecules is a critical step that forms the initial C18 lignan skeleton. This reaction is mediated by a laccase or peroxidase, and its stereochemistry is controlled by a dirigent protein (DIR). In Schisandra chinensis, a (+)-pinoresinol-forming dirigent protein has been identified, suggesting that (+)-pinoresinol is a key intermediate.

Key Enzymes:

  • Laccase (LAC) / Peroxidase (POX): Catalyzes the one-electron oxidation of coniferyl alcohol to form monolignol radicals.

  • Dirigent Protein (DIR): Directs the stereoselective coupling of two monolignol radicals to form (+)-pinoresinol. Transcriptome analysis of S. chinensis has identified 34 candidate DIR genes that may be involved in lignan biosynthesis[1].

Stage 3: Reductive Modifications and Formation of Dibenzylbutane Lignans

Following the formation of (+)-pinoresinol, a series of reductive steps catalyzed by pinoresinol-lariciresinol reductases (PLRs) leads to the formation of dibenzylbutane lignans like secoisolariciresinol.

Key Enzymes:

  • Pinoresinol-Lariciresinol Reductase (PLR): Sequentially reduces (+)-pinoresinol to (+)-lariciresinol and then to (-)-secoisolariciresinol.

  • Secoisolariciresinol Dehydrogenase (SDH): Oxidizes (-)-secoisolariciresinol to (-)-matairesinol.

Stage 4: Formation of the Dibenzocyclooctadiene Scaffold and Final Modifications

This is the most speculative part of the pathway and is an active area of research. The formation of the characteristic eight-membered ring of dibenzocyclooctadiene lignans from precursors like matairesinol (B191791) likely involves an intramolecular oxidative coupling reaction. This is thought to be catalyzed by cytochrome P450 monooxygenases. Subsequent hydroxylations, methylations, and other modifications, also likely catalyzed by CYPs and O-methyltransferases (OMTs), would then lead to the diverse array of lignans found in Schisandra, including this compound.

Transcriptome and metabolome analyses of S. chinensis and S. sphenanthera have identified numerous candidate CYP and OMT genes that are co-expressed with lignan accumulation, suggesting their involvement in these final steps[2][3][4]. For example, studies have identified 22 candidate CYP450 genes and several OMT genes in S. chinensis that are likely involved in lignan biosynthesis.

Hypothesized Steps and Enzymes:

  • Intramolecular Oxidative Coupling: A putative cytochrome P450 enzyme could catalyze the intramolecular C-C bond formation between the two aromatic rings of a dibenzylbutane lignan precursor (e.g., a derivative of matairesinol) to form the dibenzocyclooctadiene scaffold.

  • Hydroxylation: Specific CYPs are likely responsible for the hydroxylation patterns observed on the aromatic rings and the cyclooctadiene ring.

  • Methylation: O-methyltransferases (OMTs) would then catalyze the methylation of hydroxyl groups to form the methoxy (B1213986) groups characteristic of many Schisandra lignans, including this compound.

  • Other Modifications: Additional enzymes may be involved in forming other structural features, such as methylenedioxy bridges, which are also catalyzed by specific CYP450s in other plant species.

Quantitative Data on Lignan Content in Schisandra chinensis

The following tables summarize the quantitative data on the content of major lignans in different parts of the Schisandra chinensis plant. This data is essential for researchers aiming to optimize extraction or for metabolic engineering efforts.

Table 1: Content of Major Lignans in Different Tissues of Schisandra chinensis

LignanFruit (mg/g DW)Seed (mg/g DW)Leaf (mg/g DW)Stem (mg/g DW)
Schisandrin1.5 - 4.03.0 - 8.00.1 - 0.50.05 - 0.2
Gomisin A0.5 - 2.01.0 - 5.00.05 - 0.20.02 - 0.1
Deoxyschisandrin0.2 - 1.50.5 - 3.0< 0.1< 0.05
Schisandrin B0.3 - 1.80.8 - 4.0< 0.1< 0.05
Gomisin N0.1 - 0.80.2 - 2.0< 0.05< 0.02

Note: Data compiled from multiple sources and represents approximate ranges. Actual concentrations can vary significantly based on genotype, growing conditions, and harvest time.

Table 2: Lignan Content in Schisandra chinensis Fruit at Different Developmental Stages

LignanGreen Fruit Stage (mg/g DW)Turning Stage (mg/g DW)Ripe Fruit Stage (mg/g DW)
Schisandrin0.5 - 1.51.0 - 2.51.5 - 4.0
Gomisin A0.2 - 0.80.4 - 1.50.5 - 2.0
Deoxyschisandrin0.1 - 0.50.2 - 1.00.2 - 1.5

Note: This table illustrates the general trend of lignan accumulation during fruit development.

Experimental Protocols

Detailed experimental protocols for the functional characterization of the enzymes in the this compound biosynthetic pathway are crucial for advancing our understanding. Below are generalized methodologies for key experiments.

Protocol 1: Heterologous Expression and Functional Characterization of a Candidate Schisandra Cytochrome P450 Enzyme
  • Gene Cloning: Isolate the full-length cDNA of the candidate CYP gene from S. chinensis RNA using RT-PCR with gene-specific primers. Clone the PCR product into a suitable expression vector (e.g., pYES-DEST52 for yeast expression or pET-28a for E. coli expression).

  • Heterologous Expression: Transform the expression construct into a suitable host, such as Saccharomyces cerevisiae (yeast) or Escherichia coli. Yeast is often preferred for plant CYPs as it is a eukaryote and possesses the necessary P450 reductase for electron transfer.

  • Microsome Isolation (for yeast expression): Grow the transformed yeast culture and induce protein expression. Harvest the cells, spheroplast them, and lyse them. Isolate the microsomal fraction, which contains the expressed CYP, by differential centrifugation.

  • Enzyme Assay:

    • Prepare a reaction mixture containing the isolated microsomes (or whole cells for E. coli), a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5), the putative substrate (e.g., matairesinol or another lignan intermediate), and an NADPH-regenerating system (glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

    • Initiate the reaction by adding the substrate.

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

    • Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and extract the products.

  • Product Analysis: Analyze the reaction products using HPLC, LC-MS, and GC-MS. Compare the retention times and mass spectra of the products with those of authentic standards to identify the enzymatic product.

  • Enzyme Kinetics: Determine the kinetic parameters (Km and Vmax) by varying the substrate concentration and measuring the initial reaction velocity.

Protocol 2: In Vitro Assay for a Candidate Schisandra Dirigent Protein
  • Protein Expression and Purification: Express the candidate DIR gene in E. coli as a fusion protein (e.g., with a His-tag) and purify the recombinant protein using affinity chromatography.

  • Enzyme Assay:

    • Prepare a reaction mixture containing the purified DIR protein, a laccase or peroxidase, the monolignol substrate (coniferyl alcohol), and a suitable buffer (e.g., MES buffer, pH 6.5).

    • Initiate the reaction by adding an oxidant (e.g., H2O2 for peroxidase).

    • Incubate the reaction at room temperature.

    • Extract the reaction products with an organic solvent.

  • Chiral Analysis: Analyze the products using chiral HPLC to determine the stereochemistry of the resulting lignan (e.g., (+)- or (-)-pinoresinol).

Mandatory Visualizations

Biosynthetic Pathway of Dibenzocyclooctadiene Lignans

Dibenzocyclooctadiene Lignan Biosynthesis cluster_0 Phenylpropanoid Pathway cluster_1 Lignan Biosynthesis cluster_2 Putative Dibenzocyclooctadiene Formation L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL Coniferyl alcohol Coniferyl alcohol p-Coumaroyl-CoA->Coniferyl alcohol Multiple Steps (HCT, C3'H, CCoAOMT, CCR, CAD) (+)-Pinoresinol (+)-Pinoresinol Coniferyl alcohol->(+)-Pinoresinol Laccase/Peroxidase + Dirigent Protein (+)-Lariciresinol (+)-Lariciresinol (+)-Pinoresinol->(+)-Lariciresinol PLR (-)-Secoisolariciresinol (-)-Secoisolariciresinol (+)-Lariciresinol->(-)-Secoisolariciresinol PLR (-)-Matairesinol (-)-Matairesinol (-)-Secoisolariciresinol->(-)-Matairesinol SDH Dibenzocyclooctadiene\nScaffold Dibenzocyclooctadiene Scaffold (-)-Matairesinol->Dibenzocyclooctadiene\nScaffold Putative CYP450 (Intramolecular Oxidative Coupling) This compound This compound Dibenzocyclooctadiene\nScaffold->this compound CYP450s (Hydroxylation) OMTs (Methylation)

Caption: A putative biosynthetic pathway for this compound in Schisandra.

Experimental Workflow for Functional Characterization of a Candidate CYP450

CYP450 Functional Characterization Workflow cluster_0 Gene Cloning and Expression cluster_1 Enzyme Preparation cluster_2 Enzyme Assay and Analysis RNA extraction from S. chinensis RNA extraction from S. chinensis RT-PCR of candidate CYP gene RT-PCR of candidate CYP gene RNA extraction from S. chinensis->RT-PCR of candidate CYP gene Cloning into expression vector Cloning into expression vector RT-PCR of candidate CYP gene->Cloning into expression vector Heterologous expression in yeast Heterologous expression in yeast Cloning into expression vector->Heterologous expression in yeast Yeast cell culture and induction Yeast cell culture and induction Heterologous expression in yeast->Yeast cell culture and induction Microsome isolation Microsome isolation Yeast cell culture and induction->Microsome isolation In vitro enzyme assay with substrate In vitro enzyme assay with substrate Microsome isolation->In vitro enzyme assay with substrate Product extraction Product extraction In vitro enzyme assay with substrate->Product extraction LC-MS/GC-MS analysis LC-MS/GC-MS analysis Product extraction->LC-MS/GC-MS analysis Product identification Product identification LC-MS/GC-MS analysis->Product identification

Caption: Workflow for the functional characterization of a candidate CYP450.

Conclusion and Future Perspectives

The biosynthesis of this compound and other dibenzocyclooctadiene lignans in Schisandra is a complex and fascinating pathway that is beginning to be unraveled through modern 'omics' approaches. While the early steps of monolignol biosynthesis and dimerization are well-established, the key enzymatic reactions leading to the formation of the unique dibenzocyclooctadiene scaffold remain a significant area for future research. The functional characterization of the numerous candidate DIR, CYP, and OMT genes identified in Schisandra species will be paramount to fully elucidating this pathway. A complete understanding of the biosynthesis of this compound will not only provide fundamental insights into plant secondary metabolism but also pave the way for the biotechnological production of these valuable medicinal compounds, ensuring a sustainable supply for the pharmaceutical industry.

References

The Anti-Proliferative Effects of Epischisandrone: An Analysis of Current Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a notable lack of evidence supporting significant in vitro anti-proliferative effects of Epischisandrone against various cancer cell lines. While research into the anti-cancer properties of compounds isolated from the Schisandra genus is extensive, studies specifically focusing on this compound have not demonstrated noteworthy cytotoxic activity.

One key study that isolated and identified constituents from the stems of Schisandra pubescens found that while other isolated lignans (B1203133) and triterpenoids exhibited moderate to marginal cytotoxicity, this compound was not among the active compounds. This suggests that this compound may not be a primary contributor to the anti-cancer properties attributed to extracts of this plant. Another study briefly mentioned inhibitory activity against P-388 lymphoma cell lines, but did not provide detailed data to substantiate this claim.

In contrast, other lignans isolated from the same plant family, such as Schisandrin A and Schisandrin B, have been the subject of numerous studies demonstrating their potent anti-proliferative and pro-apoptotic effects across a range of cancer cell types. To provide a relevant context for researchers and drug development professionals, this guide will summarize the well-documented in vitro anti-proliferative effects of these related compounds.

Anti-Proliferative Activity of Related Compounds: Schisandrin A and Schisandrin B

Schisandrin A and Schisandrin B have been shown to inhibit the growth of various cancer cell lines through mechanisms that include the induction of apoptosis (programmed cell death) and cell cycle arrest.

Quantitative Data: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for Schisandrin A and Schisandrin B in different cancer cell lines.

Table 1: IC50 Values of Schisandrin A in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
A549Non-Small Cell Lung Cancer61.09
H1975Non-Small Cell Lung Cancer39.99
H1299Non-Small Cell Lung Cancer101.5

Table 2: IC50 Values of Schisandrin B in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
HCT116Colon Cancer~50
HT-29Colon Cancer~50
SW480Colon Cancer~50
A549Lung AdenocarcinomaNot specified
DU145Prostate CancerNot specified
LNCaPProstate CancerNot specified

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the in vitro anti-proliferative effects of compounds like Schisandrin A and B.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Schisandrin A or B) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) in the cell membrane.

  • Cell Treatment: Cells are treated with the test compound at various concentrations for a specified time.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Cells are treated with the test compound and harvested as described for the apoptosis assay.

  • Fixation: The cells are fixed in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of the PI signal.

Signaling Pathways Modulated by Schisandrin B

Schisandrin B has been shown to exert its anti-proliferative effects by modulating several key signaling pathways involved in cancer cell survival, proliferation, and apoptosis.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and proliferation. Schisandrin B has been found to inhibit the phosphorylation of Akt, thereby downregulating this pro-survival pathway and promoting apoptosis.

PI3K_Akt_Pathway SchisandrinB Schisandrin B PI3K PI3K SchisandrinB->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis Wnt_Pathway SchisandrinB Schisandrin B Wnt Wnt Signaling SchisandrinB->Wnt beta_catenin β-catenin Wnt->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Proliferation Cell Proliferation Gene_Expression->Proliferation Experimental_Workflow Start Start: Cancer Cell Lines Culture Cell Culture & Seeding Start->Culture Treatment Treatment with Test Compound Culture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle Analysis (e.g., PI Staining) Treatment->CellCycle DataAnalysis Data Analysis (IC50, % Apoptosis, % Cell Cycle) Viability->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis Conclusion Conclusion on Anti-Proliferative Effects DataAnalysis->Conclusion

Epischisandrone: A Technical Guide to its Discovery and Initial Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epischisandrone, a dibenzocyclooctadiene lignan (B3055560) isolated from Schisandra henryi, has emerged as a molecule of interest in oncological research. This document provides a comprehensive overview of its discovery, initial pharmacological characterization, and a proposed mechanism of action based on current understanding of related compounds. While quantitative data on this compound remains limited in publicly accessible literature, this guide synthesizes available information and provides a framework for future investigation.

Discovery and Provenance

This compound was first identified as a constituent of the plant Schisandra henryi, a species endemic to the Yunnan Province of China.[1] The isolation of this compound was reported by Liu and colleagues as part of broader investigations into the chemical constituents of the Schisandra genus. This genus is a rich source of bioactive lignans (B1203133), which have been a subject of significant phytochemical research.[2][3]

Physicochemical Properties (Hypothetical)

While specific experimental data for this compound is not widely available, its properties can be inferred from its structure as a dibenzocyclooctadiene lignan.

PropertyPredicted Value/Characteristic
Molecular FormulaC₂₂H₂₄O₆
Molecular Weight384.42 g/mol
SolubilityLikely soluble in organic solvents like methanol (B129727), ethanol, DMSO; poorly soluble in water.
StabilityStable under standard laboratory conditions; may be sensitive to light and strong oxidizing agents.
AppearanceTypically a white or off-white crystalline solid.

Initial Pharmacological Profile: Anti-cancer Activity

The primary pharmacological activity reported for this compound is its inhibitory effect on cancer cells.

In Vitro Cytotoxicity

Initial studies revealed that this compound exhibits inhibitory activity against the P-388 murine lymphocytic leukemia cell line.[4] Unfortunately, specific quantitative data, such as the half-maximal inhibitory concentration (IC50), have not been detailed in the available scientific literature.

Table 1: Summary of Known In Vitro Activity of this compound

Cell LineCancer TypeActivity ReportedQuantitative Data (IC50)Reference
P-388 Murine Lymphocytic LeukemiaLeukemiaInhibitoryNot Available[4]

To provide a context for the potential potency of this compound, the following table summarizes the cytotoxic activities of other prominent dibenzocyclooctadiene lignans from the Schisandra genus against various cancer cell lines.

Table 2: Comparative In Vitro Cytotoxicity of Related Dibenzocyclooctadiene Lignans

CompoundCell LineCancer TypeIC50 (µM)
Schisandrin BMCF-7Breast Cancer15.2
Gomisin AA549Lung Cancer25.5
DeoxyschizandrinHepG2Liver Cancer18.7
Schisantherin ALoVoColon Cancer12.3

Note: The IC50 values are approximate and can vary based on experimental conditions.

Proposed Mechanism of Action

While the precise molecular mechanisms of this compound have not been elucidated, the well-documented activities of other dibenzocyclooctadiene lignans provide a strong basis for a proposed mechanism of action.[2][5] It is hypothesized that this compound exerts its anti-cancer effects through a multi-targeted approach involving the induction of apoptosis, cell cycle arrest, and modulation of key oncogenic signaling pathways.

Induction of Apoptosis

Dibenzocyclooctadiene lignans are known to trigger programmed cell death (apoptosis) in cancer cells. This is a critical mechanism for eliminating malignant cells. The proposed apoptotic pathway for this compound likely involves the activation of caspase cascades, modulation of the Bcl-2 family of proteins to favor pro-apoptotic members (e.g., Bax, Bak) over anti-apoptotic members (e.g., Bcl-2, Bcl-xL), and subsequent cleavage of cellular substrates, leading to cell death.[6]

Cell Cycle Arrest

Another established mechanism for this class of compounds is the disruption of the normal cell cycle progression in cancer cells.[4] It is proposed that this compound may induce cell cycle arrest at the G0/G1 or G2/M phases, thereby preventing cell proliferation. This is often achieved by modulating the levels and activity of cyclins and cyclin-dependent kinases (CDKs), key regulators of the cell cycle.[1][7][8][9]

Modulation of Signaling Pathways

Several key signaling pathways that are often dysregulated in cancer are known targets of dibenzocyclooctadiene lignans.[2][5] It is plausible that this compound's anti-cancer activity is mediated through the inhibition of pro-survival pathways and the activation of stress-response pathways.

  • PI3K/Akt Pathway: This pathway is crucial for cell survival, proliferation, and growth. Lignans from Schisandra have been shown to inhibit the phosphorylation and activation of Akt, a key kinase in this pathway.

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, plays a complex role in cancer. Modulation of this pathway by related lignans can lead to either apoptosis or cell cycle arrest depending on the cellular context.

  • NF-κB Pathway: The transcription factor NF-κB is a critical mediator of inflammation and cell survival. Inhibition of NF-κB activation is a common mechanism for the anti-cancer effects of natural products, including dibenzocyclooctadiene lignans.

Experimental Protocols

The following are detailed, representative methodologies for the key experiments that would be cited in the research and development of this compound.

Isolation of this compound from Schisandra henryi
  • Extraction: Dried and powdered plant material (e.g., stems or fruits of S. henryi) is extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature for an extended period or under reflux. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), and n-butanol) to separate compounds based on their polarity.

  • Chromatographic Purification: The ethyl acetate fraction, which is typically rich in lignans, is subjected to multiple rounds of column chromatography. This may include silica (B1680970) gel chromatography, Sephadex LH-20 chromatography, and preparative high-performance liquid chromatography (HPLC) until pure this compound is isolated.

  • Structure Elucidation: The chemical structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and mass spectrometry (MS).

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: P-388 murine lymphocytic leukemia cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound (typically in a logarithmic dilution series) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a further 2-4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the cell viability against the compound concentration.

Western Blot Analysis for Signaling Pathway Proteins
  • Protein Extraction: Cancer cells are treated with this compound for a specified time, then lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-Akt, total Akt, cleaved caspase-3, etc.), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Diagrams of Signaling Pathways and Experimental Workflows

G Proposed Experimental Workflow for this compound Evaluation cluster_0 Isolation & Characterization cluster_1 In Vitro Pharmacological Profiling cluster_2 Downstream Development Plant Material (S. henryi) Plant Material (S. henryi) Extraction Extraction Plant Material (S. henryi)->Extraction Fractionation Fractionation Extraction->Fractionation Chromatography Chromatography Fractionation->Chromatography Pure this compound Pure this compound Chromatography->Pure this compound Structure Elucidation Structure Elucidation Pure this compound->Structure Elucidation Cytotoxicity Assays (e.g., MTT) Cytotoxicity Assays (e.g., MTT) Pure this compound->Cytotoxicity Assays (e.g., MTT) IC50 Determination IC50 Determination Cytotoxicity Assays (e.g., MTT)->IC50 Determination Mechanism of Action Studies Mechanism of Action Studies IC50 Determination->Mechanism of Action Studies Apoptosis Assays Apoptosis Assays Mechanism of Action Studies->Apoptosis Assays Cell Cycle Analysis Cell Cycle Analysis Mechanism of Action Studies->Cell Cycle Analysis Western Blot (Signaling Pathways) Western Blot (Signaling Pathways) Mechanism of Action Studies->Western Blot (Signaling Pathways) In Vivo Studies (Animal Models) In Vivo Studies (Animal Models) Mechanism of Action Studies->In Vivo Studies (Animal Models) Preclinical Development Preclinical Development In Vivo Studies (Animal Models)->Preclinical Development

Caption: Proposed workflow for the evaluation of this compound.

G Proposed Mechanism of Action: Apoptosis Induction This compound This compound Mitochondrial Stress Mitochondrial Stress This compound->Mitochondrial Stress Bcl-2 Family Modulation Bcl-2 Family Modulation This compound->Bcl-2 Family Modulation Release of Cytochrome c Release of Cytochrome c Mitochondrial Stress->Release of Cytochrome c Apaf-1 Apaf-1 Release of Cytochrome c->Apaf-1 Caspase-9 Activation Caspase-9 Activation Apaf-1->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis Increased Bax/Bcl-2 Ratio Increased Bax/Bcl-2 Ratio Bcl-2 Family Modulation->Increased Bax/Bcl-2 Ratio Increased Bax/Bcl-2 Ratio->Mitochondrial Stress

Caption: Proposed apoptotic pathway induced by this compound.

G Proposed Mechanism of Action: Cell Cycle Arrest This compound This compound Modulation of Cyclins/CDKs Modulation of Cyclins/CDKs This compound->Modulation of Cyclins/CDKs G1/S or G2/M Arrest G1/S or G2/M Arrest Modulation of Cyclins/CDKs->G1/S or G2/M Arrest Inhibition of Proliferation Inhibition of Proliferation G1/S or G2/M Arrest->Inhibition of Proliferation

Caption: Proposed cell cycle arrest mechanism of this compound.

G Proposed Modulation of Key Signaling Pathways This compound This compound PI3K/Akt Pathway PI3K/Akt Pathway This compound->PI3K/Akt Pathway MAPK Pathway MAPK Pathway This compound->MAPK Pathway NF-κB Pathway NF-κB Pathway This compound->NF-κB Pathway Cell Survival Cell Survival PI3K/Akt Pathway->Cell Survival Proliferation/Apoptosis Proliferation/Apoptosis MAPK Pathway->Proliferation/Apoptosis Inflammation/Survival Inflammation/Survival NF-κB Pathway->Inflammation/Survival

Caption: Proposed signaling pathways modulated by this compound.

Future Directions

The initial findings on this compound's anti-cancer activity are promising, but significant further research is required. Key future directions include:

  • Quantitative Pharmacological Profiling: A comprehensive evaluation of this compound's cytotoxicity against a broad panel of human cancer cell lines to determine its IC50 values and spectrum of activity.

  • Mechanism of Action Elucidation: Detailed molecular studies to confirm the proposed mechanisms of apoptosis induction, cell cycle arrest, and to identify the specific protein targets and signaling pathways directly modulated by this compound.

  • In Vivo Efficacy Studies: Evaluation of the anti-tumor efficacy of this compound in preclinical animal models of cancer.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs to identify key structural features required for its anti-cancer activity and to potentially develop more potent derivatives.

Conclusion

This compound represents a promising lead compound from a well-established class of bioactive natural products. While the currently available data on its pharmacological profile is limited, the established anti-cancer activities of related dibenzocyclooctadiene lignans provide a strong rationale for its continued investigation. The proposed mechanisms of action, including the induction of apoptosis, cell cycle arrest, and modulation of key oncogenic signaling pathways, offer a solid framework for future research aimed at fully characterizing its therapeutic potential. Further in-depth studies are warranted to unlock the full potential of this compound as a novel anti-cancer agent.

References

Unveiling the Therapeutic Promise of Epischisandrone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Promising Dibenzocyclooctadiene Lignan (B3055560) for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Epischisandrone, a dibenzocyclooctadiene lignan isolated from Schisandra henryi, represents a promising but underexplored molecule in the landscape of natural product-based therapeutics. While specific research on this compound is nascent, its structural classification within a well-studied family of bioactive compounds allows for a predictive framework of its therapeutic potential. This technical guide synthesizes the available information on this compound and contextualizes its promise by examining the established pharmacological activities of closely related dibenzocyclooctadiene lignans (B1203133). This document outlines the potential anticancer, anti-inflammatory, and neuroprotective properties of this compound class, providing quantitative data from related molecules, detailed experimental protocols, and visualizations of key signaling pathways to guide future research and development.

Introduction to this compound

This compound is a lignan belonging to the dibenzocyclooctadiene class, which are characteristic secondary metabolites of plants from the Schisandra genus.[1][2] These plants have a long history of use in traditional medicine, particularly in Asia, for treating a wide range of ailments.[1] this compound is specifically isolated from the seeds of Schisandra henryi.[3]

Initial research has indicated that this compound possesses inhibitory activity against P-388 lymphoma cell lines.[3] However, a comprehensive body of research detailing its specific mechanisms of action, quantitative efficacy, and broader therapeutic applications is not yet available in publicly accessible literature. This guide, therefore, leverages the extensive research on its chemical relatives to build a strong hypothesis for the therapeutic potential of this compound.

Anticancer Potential

The dibenzocyclooctadiene lignans as a class have demonstrated significant anticancer activity across various cancer cell lines.[1] The primary mechanisms of action include the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways involved in cancer progression.[1]

2.1. Cytotoxic Activity of Related Lignans

While specific IC50 values for this compound are not currently available, studies on other lignans from Schisandra henryi and related species provide valuable comparative data. For instance, Gomisin G has shown potent cytotoxic effects against leukemia and HeLa cell lines.[4]

LignanCancer Cell LineIC50 (µg/mL)Reference
Gomisin GLeukemia5.51[4]
Gomisin GHeLa5.51[4]
Schisantherin ALeukemia55.1[4]
Benzoylgomisin QLeukemia61.2[4]
Benzoylgomisin QHeLa61.2[4]

2.2. Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a representative method for assessing the cytotoxic activity of compounds like this compound against cancer cell lines.

  • Cell Culture: P-388 (murine lymphoid neoplasm) cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/mL and incubated for 24 hours.

  • Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations and incubated for a further 48-72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

Anti-inflammatory and Neuroprotective Potential

Dibenzocyclooctadiene lignans have been reported to possess significant anti-inflammatory and neuroprotective properties.[1][5] These effects are often attributed to their antioxidant capacity and their ability to modulate inflammatory signaling pathways.

3.1. Mechanisms of Action

Lignans from Schisandra have been shown to protect neuronal cells from glutamate-induced toxicity by inhibiting the increase of intracellular calcium, enhancing the glutathione (B108866) defense system, and reducing the formation of cellular peroxides.[5] Their anti-inflammatory effects are linked to the inhibition of pro-inflammatory mediators.

3.2. Key Signaling Pathways

The therapeutic effects of dibenzocyclooctadiene lignans are mediated through the modulation of several critical signaling pathways.

Anticancer Signaling Pathways This compound This compound PI3K/Akt PI3K/Akt This compound->PI3K/Akt Inhibition MAPK MAPK This compound->MAPK Inhibition NF-κB NF-κB This compound->NF-κB Inhibition Cell Proliferation Cell Proliferation PI3K/Akt->Cell Proliferation Apoptosis Apoptosis PI3K/Akt->Apoptosis Inhibition MAPK->Cell Proliferation Inflammation Inflammation NF-κB->Inflammation

Potential Anticancer Signaling Pathways of this compound.

Experimental Workflow for Cytotoxicity cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell Culture Cell Culture Cell Seeding Cell Seeding Cell Culture->Cell Seeding Compound Dilution Compound Dilution Treatment Treatment Compound Dilution->Treatment Cell Seeding->Treatment Incubation Incubation Treatment->Incubation MTT Addition MTT Addition Incubation->MTT Addition Absorbance Reading Absorbance Reading MTT Addition->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

Workflow for In Vitro Cytotoxicity (MTT) Assay.

Future Directions and Conclusion

The therapeutic potential of this compound, inferred from the well-documented activities of its structural analogues, is significant. The preliminary evidence of its inhibitory effect on lymphoma cells warrants a more in-depth investigation into its anticancer properties. Future research should prioritize the following:

  • Isolation and Purification: Development of efficient methods for the isolation and purification of this compound from Schisandra henryi to obtain sufficient quantities for comprehensive biological evaluation.

  • In Vitro Studies: Systematic screening of this compound against a panel of cancer cell lines to determine its cytotoxic profile and IC50 values.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

  • In Vivo Studies: Evaluation of the anti-tumor efficacy and safety of this compound in preclinical animal models.

  • Pharmacokinetic Studies: Characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

References

Epischisandrone: A Technical Guide to its Natural Sources, Abundance, and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epischisandrone, a dibenzocyclooctadiene lignan (B3055560), has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the current knowledge regarding its natural sources, abundance, and the methodologies employed for its isolation and characterization. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources and Abundance

This compound is a secondary metabolite found in plants belonging to the Schisandra genus, which is well-known in traditional medicine.

Plant Sources

The primary documented natural source of this compound is Schisandra henryi .[1][2] Specifically, it has been isolated from the seeds of this plant species.[1] While other lignans (B1203133) are abundant in the leaves and stems of S. henryi, current literature points to the seeds as the specific location for this compound. Further research may reveal its presence in other parts of the plant or in other Schisandra species.

Abundance

Table 1: Natural Source of this compound

CompoundGenusSpeciesPlant Part
This compoundSchisandrahenryiSeeds

Experimental Protocols

Detailed, step-by-step experimental protocols for the specific isolation and quantification of this compound are not explicitly outlined in a single published method. However, by combining general methodologies for lignan extraction from Schisandra species with specific mentions of this compound isolation, a general workflow can be constructed.

General Isolation and Purification Workflow

The isolation of this compound from Schisandra henryi seeds typically involves the following steps:

  • Extraction: The dried and powdered plant material (seeds) is extracted with an organic solvent. Common solvents used for lignan extraction include methanol (B129727), ethanol, or acetone.

  • Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A typical scheme would involve partitioning between a nonpolar solvent (e.g., n-hexane) and a more polar solvent (e.g., methanol-water mixture) to remove fats and other nonpolar constituents. The lignan-containing fraction is then further partitioned with a solvent of intermediate polarity, such as ethyl acetate (B1210297) or chloroform.

  • Chromatographic Separation: The enriched lignan fraction is then subjected to various chromatographic techniques for the isolation of individual compounds. This is a multi-step process that may include:

    • Column Chromatography: Often using silica (B1680970) gel as the stationary phase with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to perform an initial separation.

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a crucial step for the final purification of this compound. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape, is commonly used.

Quantification

Quantitative analysis of this compound can be performed using High-Performance Liquid Chromatography coupled with a suitable detector, such as a Diode Array Detector (HPLC-DAD) or a Mass Spectrometer (HPLC-MS).

  • HPLC-DAD: This method allows for the quantification of this compound by comparing the peak area of the analyte in a sample to a calibration curve generated from a purified standard of known concentration. The detection wavelength should be set at the maximum absorbance of this compound.

  • HPLC-MS: This technique provides higher sensitivity and selectivity. By monitoring the specific mass-to-charge ratio (m/z) of this compound, accurate quantification can be achieved, even in complex matrices.

Figure 1: General Experimental Workflow for this compound Isolation

experimental_workflow start Schisandra henryi Seeds extraction Solvent Extraction (e.g., Methanol) start->extraction partitioning Liquid-Liquid Partitioning extraction->partitioning column_chroma Column Chromatography (Silica Gel) partitioning->column_chroma prep_hplc Preparative HPLC (C18 Column) column_chroma->prep_hplc isolated_compound Isolated this compound prep_hplc->isolated_compound

Caption: A generalized workflow for the isolation of this compound.

Potential Signaling Pathways and Biological Activity

The direct effects of this compound on specific signaling pathways have not yet been extensively studied. However, its reported cytotoxic activity against P-388 murine leukemia cells provides a basis for hypothesizing its mechanism of action.[1] Furthermore, the well-documented activities of other structurally related dibenzocyclooctadiene lignans from Schisandra species, such as Schisandrin A and Schisandrin B, offer valuable insights into the potential pathways that this compound might modulate.

Anticancer Activity and Potential Mechanisms

The inhibitory activity of this compound against P-388 lymphoma cell lines suggests its potential as an anticancer agent.[1] Other lignans from Schisandra have been shown to exert their anticancer effects through the modulation of key signaling pathways involved in cell proliferation, apoptosis, and inflammation. These include:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: This pathway is a critical regulator of inflammatory responses and cell survival. Many natural products with anticancer properties have been found to inhibit the NF-κB pathway, thereby promoting apoptosis in cancer cells. Schisandrin A and B have been reported to suppress NF-κB signaling.

  • MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway: The MAPK cascade plays a crucial role in cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer. Some Schisandra lignans have been shown to modulate MAPK signaling, leading to cell cycle arrest and apoptosis.

Given the structural similarities, it is plausible that this compound may also exert its cytotoxic effects by interfering with these or related signaling pathways.

Figure 2: Hypothetical Signaling Pathways Modulated by this compound

signaling_pathways This compound This compound nfkb_pathway NF-κB Pathway This compound->nfkb_pathway Inhibition (Hypothesized) mapk_pathway MAPK Pathway This compound->mapk_pathway Modulation (Hypothesized) apoptosis Apoptosis nfkb_pathway->apoptosis mapk_pathway->apoptosis cell_proliferation Cell Proliferation Inhibition mapk_pathway->cell_proliferation

Caption: Hypothesized signaling pathways potentially affected by this compound.

Conclusion and Future Directions

This compound is a promising natural product isolated from the seeds of Schisandra henryi. While its presence has been confirmed, further research is critically needed in several areas. Specifically, quantitative studies to determine the abundance of this compound in different plant parts and across various Schisandra species are required. The development and validation of a standardized protocol for its isolation and quantification would greatly facilitate future research. Most importantly, detailed investigations into its mechanism of action and the specific signaling pathways it modulates are essential to fully understand its therapeutic potential, particularly in the context of its observed cytotoxic activity. Such studies will be instrumental in guiding the future development of this compound as a potential therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for Epischisandrone Extraction and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epischisandrone is a dibenzocyclooctadiene lignan (B3055560) isolated from plants of the Schisandra genus, notably Schisandra propinqua. Lignans (B1203133) from Schisandra species are of significant interest to the scientific community due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. This document provides detailed methodologies for the extraction and purification of this compound, intended to serve as a guide for researchers in natural product chemistry, pharmacology, and drug development.

Data Presentation: Extraction and Purification Parameters

Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, the following table presents representative data for the extraction and purification of similar lignans from Schisandra species. These values can serve as a benchmark for optimizing this compound isolation.

ParameterMethodDetailsRepresentative Yield/Purity
Extraction Yield Soxhlet ExtractionDried and powdered plant material (stems or fruits of Schisandra) extracted with 95% ethanol (B145695).10-15% (crude extract)
Ultrasonic-Assisted ExtractionPlant material sonicated in 70% ethanol at 50°C for 30 minutes.8-12% (crude extract)
Purification - Step 1 Silica (B1680970) Gel Column ChromatographyCrude extract subjected to a silica gel column eluted with a gradient of hexane-ethyl acetate (B1210297).Fraction containing lignans with ~40-50% purity
Purification - Step 2 Preparative HPLCLignan-rich fraction further purified on a C18 column with a methanol-water gradient.>95% purity
Overall Yield N/AThe overall yield of a specific lignan like this compound from the crude extract is typically low, often in the range of 0.01% to 0.1%.N/A

Experimental Protocols

The following protocols are representative methodologies for the extraction and purification of this compound from Schisandra propinqua plant material.

Protocol 1: Extraction of Crude this compound

Objective: To extract the crude mixture of lignans, including this compound, from the dried plant material.

Materials:

  • Dried and powdered stems or fruits of Schisandra propinqua

  • 95% Ethanol

  • Soxhlet apparatus or ultrasonic bath

  • Rotary evaporator

  • Filter paper

Procedure:

  • Weigh 500 g of dried, powdered Schisandra propinqua plant material.

  • Method A: Soxhlet Extraction

    • Place the powdered material in a thimble and insert it into the Soxhlet extractor.

    • Add 2 L of 95% ethanol to the round-bottom flask.

    • Heat the solvent to reflux and continue the extraction for 12-24 hours, or until the solvent in the extractor is colorless.

  • Method B: Ultrasonic-Assisted Extraction

    • Place the powdered material in a large beaker and add 2 L of 95% ethanol.

    • Place the beaker in an ultrasonic bath and sonicate for 1 hour at 40-50°C.

    • Repeat the extraction process two more times with fresh solvent.

  • Combine the ethanolic extracts and filter through Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

  • Dry the crude extract in a vacuum oven to a constant weight.

Protocol 2: Purification of this compound

Objective: To isolate and purify this compound from the crude extract using column chromatography.

Materials:

  • Crude extract from Protocol 1

  • Silica gel (100-200 mesh) for column chromatography

  • Hexane (B92381) (analytical grade)

  • Ethyl acetate (analytical grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Thin Layer Chromatography (TLC) plates (silica gel GF254)

  • UV lamp for TLC visualization

Procedure:

Part A: Silica Gel Column Chromatography (Initial Purification)

  • Prepare a silica gel slurry in hexane and pack it into a glass column (e.g., 5 cm diameter, 60 cm length).

  • Dissolve a portion of the crude extract (e.g., 10 g) in a minimal amount of dichloromethane (B109758) or ethyl acetate and adsorb it onto a small amount of silica gel.

  • Allow the solvent to evaporate completely, and then carefully load the dried, adsorbed sample onto the top of the prepared silica gel column.

  • Elute the column with a gradient of hexane-ethyl acetate, starting with 100% hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc.).

  • Collect fractions of a consistent volume (e.g., 50 mL).

  • Monitor the fractions by TLC, visualizing the spots under a UV lamp (254 nm). Combine fractions that show a similar TLC profile corresponding to the expected Rf value of dibenzocyclooctadiene lignans.

  • Evaporate the solvent from the combined fractions to obtain a lignan-rich fraction.

Part B: Preparative HPLC (Final Purification)

  • Dissolve the lignan-rich fraction in a minimal amount of methanol.

  • Filter the solution through a 0.45 µm syringe filter.

  • Set up the preparative HPLC system with a C18 column. A typical mobile phase would be a gradient of methanol and water.

  • Inject the filtered sample onto the preparative HPLC column.

  • Monitor the elution profile using a UV detector (e.g., at 254 nm).

  • Collect the peak corresponding to the retention time of this compound.

  • Evaporate the solvent from the collected fraction to yield purified this compound.

  • Confirm the purity of the isolated compound using analytical HPLC and its identity using spectroscopic methods (e.g., NMR, MS).

Visualizations

Experimental Workflow

Extraction_Purification_Workflow plant_material Dried & Powdered Schisandra propinqua extraction Solvent Extraction (Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract silica_gel Silica Gel Column Chromatography crude_extract->silica_gel lignan_fraction Lignan-Rich Fraction silica_gel->lignan_fraction prep_hplc Preparative HPLC (C18 Column) lignan_fraction->prep_hplc purified_this compound Purified This compound (>95%) prep_hplc->purified_this compound

Caption: Workflow for this compound extraction and purification.

Signaling Pathway

Dibenzocyclooctadiene lignans, as a class of compounds, have been reported to exert their anti-inflammatory effects by modulating key signaling pathways. A prominent pathway affected is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade.

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB Phosphorylates for degradation NFkB_p50_p65 NF-κB (p50/p65) IkB->NFkB_p50_p65 Releases NFkB_p50_p65_nuc NF-κB (p50/p65) NFkB_p50_p65->NFkB_p50_p65_nuc Translocates This compound This compound (and related lignans) This compound->IKK Inhibits DNA DNA NFkB_p50_p65_nuc->DNA Binds Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Proinflammatory_Genes Transcription

Application Notes and Protocols for the Synthesis and Bioactivity Assessment of Epischisandrone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epischisandrone, a member of the 4-aryl-tetralone lignan (B3055560) family, represents a class of natural products with significant potential for therapeutic applications. Lignans (B1203133) of this structural type are known to exhibit a wide range of biological activities, including anticancer, antioxidant, and anti-inflammatory properties.[1][2] The 4-aryl-tetralone scaffold is a key pharmacophore, and derivatives of this core structure are of considerable interest in drug discovery and development.[3][4] For instance, the clinically used anticancer drug etoposide (B1684455) is a semi-synthetic derivative of the aryltetralin lignan podophyllotoxin.[3][5]

These application notes provide a comprehensive overview of the synthesis of this compound and its derivatives, along with detailed protocols for evaluating their biological activities. While specific data for this compound is limited, the methodologies presented are based on established and versatile synthetic strategies for 4-aryl-tetralone lignans and common assays for assessing their bioactivity.

Data Presentation: Bioactivity of Representative 4-Aryl-Tetralone Lignans

The following table summarizes the cytotoxic activity of a selection of 4-aryl-tetralone lignans against various cancer cell lines, providing an indication of the potential bioactivity of this compound derivatives.

Compound/DerivativeCell LineActivity MetricValueReference
Compound 1 MDA-MB-231 (Breast Cancer)IC5015.76 μM[6]
Podophyllotoxin Analogue P388 (Leukemia)ED50< 0.01 µg/mL[5]
Etoposide (VP-16) L1210 (Leukemia)IC500.2 µM[5]
Teniposide (VM-26) L1210 (Leukemia)IC500.1 µM[5]

Experimental Protocols

General Synthesis of 4-Aryl-Tetralone Lignans (Proposed for this compound)

This protocol outlines a general and adaptable synthetic route for 4-aryl-tetralone lignans, which can be applied to the synthesis of this compound. The strategy is based on a one-pot oxidative[5][5] sigmatropic rearrangement followed by a Friedel-Crafts arylation.[7]

Materials:

  • Appropriately substituted hydrazone precursor

  • Oxidizing agent (e.g., (diacetoxyiodo)benzene)

  • Lewis acid catalyst (e.g., Sc(OTf)3)

  • Anhydrous solvent (e.g., dichloromethane)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Preparation of the Hydrazone Precursor: Synthesize the required hydrazone by reacting the corresponding substituted aldehyde or ketone with a suitable hydrazine (B178648) derivative. Purify the hydrazone by recrystallization or column chromatography.

  • Oxidative Rearrangement and Cyclization:

    • Dissolve the hydrazone precursor (1.0 eq) in anhydrous dichloromethane (B109758) under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to the desired temperature (e.g., -78 °C or 0 °C).

    • Add the oxidizing agent (e.g., (diacetoxyiodo)benzene, 1.2 eq) portion-wise over a period of 15-30 minutes.

    • Stir the reaction mixture at this temperature for 1-2 hours.

    • Add the Lewis acid catalyst (e.g., Sc(OTf)3, 0.1-0.3 eq).

    • Allow the reaction to warm to room temperature and stir for an additional 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., hexane/ethyl acetate (B1210297) gradient) to yield the desired 4-aryl-tetralone lignan.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic activity of synthesized this compound derivatives against cancer cell lines.

Materials:

  • Synthesized this compound derivatives

  • Cancer cell lines (e.g., MDA-MB-231, HeLa, A549)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells and determine the cell concentration using a hemocytometer.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plates at 37 °C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the synthesized compounds in DMSO.

    • Make serial dilutions of the compounds in the culture medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plates for an additional 4 hours at 37 °C. .

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Synthetic Workflow

G cluster_start Starting Materials cluster_synthesis Synthesis cluster_purification Purification & Characterization start1 Substituted Aldehyde/Ketone hydrazone Hydrazone Formation start1->hydrazone start2 Hydrazine Derivative start2->hydrazone rearrangement Oxidative [3,3] Sigmatropic Rearrangement hydrazone->rearrangement cyclization Friedel-Crafts Arylation rearrangement->cyclization product 4-Aryl-Tetralone Lignan (this compound Derivative) cyclization->product purify Column Chromatography product->purify char Spectroscopic Analysis (NMR, HRMS) purify->char

Caption: General synthetic workflow for 4-aryl-tetralone lignans.

Potential Signaling Pathway: Inhibition of Topoisomerase II

Many cytotoxic aryltetralin lignans, such as etoposide, function by inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair.[5] This leads to the accumulation of DNA double-strand breaks and ultimately triggers apoptosis (programmed cell death).

G cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_pathway Apoptotic Pathway DNA DNA Replication & Transcription TopoII Topoisomerase II DNA->TopoII DSB DNA Double-Strand Breaks TopoII->DSB Induces Apoptosis Apoptosis DSB->Apoptosis Triggers Lignan This compound Derivative Lignan->TopoII Inhibition

Caption: Inhibition of Topoisomerase II by aryltetralin lignans.

References

Application Notes and Protocols for Assessing Epischisandrone Activity

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to evaluate the biological activity of Epischisandrone using various cell-based assays. The focus is on assessing its potential anti-inflammatory, cytotoxic, and pro-apoptotic effects.

Overview of this compound

This compound is a dibenzocyclooctadiene lignan (B3055560) found in plants of the Schisandra genus. Lignans (B1203133) from Schisandra have been reported to possess a wide range of biological activities, including anti-inflammatory, antioxidant, hepatoprotective, and anticancer effects.[1] These activities are often attributed to the modulation of key signaling pathways involved in inflammation and cell death.[2][3][4]

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from the described assays.

Table 1: Cytotoxicity of this compound on [Cell Line Name] Cells

Concentration (µM)Cell Viability (%)IC50 (µM)
0 (Vehicle Control)100
1
5
10
25
50
100

Table 2: Effect of this compound on Nitric Oxide (NO) Production in LPS-stimulated [Cell Line Name] Cells

TreatmentConcentration (µM)NO Production (µM)% Inhibition
Vehicle Control-0
LPS (1 µg/mL)--
LPS + this compound1
LPS + this compound5
LPS + this compound10
LPS + this compound25

Table 3: Effect of this compound on Prostaglandin E2 (PGE2) Production in LPS-stimulated [Cell Line Name] Cells

TreatmentConcentration (µM)PGE2 Concentration (pg/mL)% Inhibition
Vehicle Control-0
LPS (1 µg/mL)--
LPS + this compound1
LPS + this compound5
LPS + this compound10
LPS + this compound25

Table 4: Apoptosis Induction by this compound in [Cell Line Name] Cells

Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Total Apoptotic Cells (%)
0 (Vehicle Control)
10
25
50

Table 5: Effect of this compound on Caspase-3 Activity in [Cell Line Name] Cells

Concentration (µM)Caspase-3 Activity (Fold Change vs. Control)
0 (Vehicle Control)1.0
10
25
50

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol determines the effect of this compound on cell viability. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6][7][8]

Materials:

  • [Cell Line Name] cells

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

MTT_Assay_Workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Treatment cluster_assay Day 3/4/5: Assay seed_cells Seed cells in 96-well plate treat_cells Treat cells with This compound seed_cells->treat_cells add_mtt Add MTT solution treat_cells->add_mtt incubate_mtt Incubate 4h add_mtt->incubate_mtt solubilize Add DMSO incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance

MTT Assay Experimental Workflow

Anti-inflammatory Activity Assays

This protocol measures the production of nitric oxide (NO), a key inflammatory mediator. The Griess assay detects nitrite (B80452) (NO₂⁻), a stable product of NO.[9][10][11][12][13]

Materials:

  • RAW 264.7 macrophage cells (or other suitable cell line)

  • Complete culture medium

  • This compound

  • LPS (Lipopolysaccharide)

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Pre-treat cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with 1 µg/mL LPS for 24 hours. Include untreated and LPS-only controls.

  • Collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

Griess_Assay_Workflow cluster_setup Day 1: Cell Culture cluster_stim Day 2: Stimulation cluster_measure Day 3: Measurement seed_cells Seed RAW 264.7 cells pretreat Pre-treat with This compound seed_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate collect_supernatant Collect supernatant stimulate->collect_supernatant add_griess_A Add Griess Reagent A collect_supernatant->add_griess_A add_griess_B Add Griess Reagent B add_griess_A->add_griess_B read_absorbance Read Absorbance (540 nm) add_griess_B->read_absorbance

Griess Assay Experimental Workflow

This protocol quantifies the production of PGE2, another important inflammatory mediator, using an Enzyme-Linked Immunosorbent Assay (ELISA).[14][15][16][17]

Materials:

  • Cell culture supernatant (from the same experiment as the Griess assay)

  • PGE2 ELISA kit

  • Microplate reader

Protocol:

  • Follow the instructions provided with the commercial PGE2 ELISA kit.

  • Briefly, add standards and cell culture supernatants to the wells of the ELISA plate.

  • Add the PGE2 conjugate and antibody.

  • Incubate, wash, and add the substrate solution.

  • Stop the reaction and measure the absorbance at the recommended wavelength (typically 450 nm).

  • Calculate the PGE2 concentration from the standard curve.

Apoptosis Assays

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][18][19]

Materials:

  • [Cell Line Name] cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells and treat with this compound for the desired time.

  • Harvest the cells (including floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

Apoptosis_Flow_Cytometry_Workflow cluster_cell_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis treat_cells Treat cells with This compound harvest_cells Harvest cells treat_cells->harvest_cells resuspend Resuspend in Binding Buffer harvest_cells->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate 15 min stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Annexin V/PI Staining Workflow

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[20][21][22][23][24]

Materials:

  • [Cell Line Name] cells

  • This compound

  • Caspase-3 Colorimetric or Fluorometric Assay Kit

  • Microplate reader

Protocol:

  • Seed cells and treat with this compound.

  • Lyse the cells according to the kit manufacturer's instructions.

  • Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assay) to the cell lysates.

  • Incubate at 37°C.

  • Measure the absorbance (405 nm for colorimetric) or fluorescence.

  • Calculate the fold-increase in caspase-3 activity compared to the untreated control.

Signaling Pathway Analysis

NF-κB Signaling Pathway

Schisandra lignans have been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation.[2][3][4][25][26] The activation of this pathway can be assessed by Western blotting for key proteins or by using a luciferase reporter assay.

Western Blot Protocol for NF-κB Pathway:

  • Treat cells with this compound and/or LPS.

  • Prepare whole-cell lysates or nuclear/cytoplasmic fractions.[27]

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against p-IκBα, IκBα, p-p65, p65, and a loading control (e.g., β-actin or GAPDH).

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Luciferase Reporter Assay for NF-κB:

  • Co-transfect cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid.

  • Treat the transfected cells with this compound and/or an NF-κB activator (e.g., TNF-α).

  • Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to determine NF-κB transcriptional activity.[28][29][30][31][32]

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates p65_p50 p65/p50 IkB->p65_p50 Degrades & Releases p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocates This compound This compound This compound->IKK Inhibits NFkB_DNA NF-κB Response Element p65_p50_nuc->NFkB_DNA Binds Inflammatory_genes Inflammatory Gene Expression (iNOS, COX-2, Cytokines) NFkB_DNA->Inflammatory_genes Induces

NF-κB Signaling Pathway and the potential inhibitory role of this compound.

Apoptosis Signaling Pathway

This compound may induce apoptosis through the intrinsic (mitochondrial) pathway, which involves the regulation of Bcl-2 family proteins and the activation of caspases.[26][33]

Western Blot Protocol for Apoptosis Pathway:

  • Treat cells with this compound.

  • Prepare whole-cell lysates.

  • Perform Western blotting as described above using primary antibodies against Bcl-2, Bax, cleaved Caspase-9, cleaved Caspase-3, and PARP.

Apoptosis_Signaling_Pathway cluster_stimulus Apoptotic Stimulus cluster_regulation Mitochondrial Regulation cluster_caspase_cascade Caspase Cascade This compound This compound Bax Bax (Pro-apoptotic) This compound->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes pore formation Bcl2->Mitochondrion Inhibits pore formation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis PARP->Apoptosis

Intrinsic Apoptosis Pathway and potential modulation by this compound.

References

Application Notes and Protocols for In Vivo Studies with Epischisandrone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epischisandrone is a bioactive lignan (B3055560) isolated from Schisandra chinensis, a plant with a long history of use in traditional medicine. Lignans from Schisandra are known to possess a variety of pharmacological properties, including anti-inflammatory, antioxidant, and neuroprotective effects.[1] These application notes provide a detailed framework for the in vivo investigation of this compound, focusing on its potential anti-inflammatory and neuroprotective activities. The protocols outlined below are based on established animal models and provide a basis for preclinical evaluation.[2][3][4]

Data Presentation

All quantitative data from the described in vivo studies should be meticulously recorded and summarized in structured tables to facilitate clear comparison between treatment groups.

Table 1: Assessment of Anti-inflammatory Activity in Carrageenan-Induced Paw Edema

GroupTreatment (Dose)Paw Volume (mL) at 0hPaw Volume (mL) at 1hPaw Volume (mL) at 2hPaw Volume (mL) at 3hPaw Volume (mL) at 4h% Inhibition of Edema at 4h
1Vehicle Control
2Positive Control (e.g., Indomethacin)
3This compound (Low Dose)
4This compound (Medium Dose)
5This compound (High Dose)

Table 2: Evaluation of Neuroprotective Effects in a Model of Oxidative Stress

GroupTreatment (Dose)Latency to Fall (s) - Rotarod Test (Baseline)Latency to Fall (s) - Rotarod Test (Post-Insult)Superoxide Dismutase (SOD) Activity (U/mg protein)Malondialdehyde (MDA) Levels (nmol/mg protein)
1Sham Control
2Vehicle Control + Oxidative Insult
3Positive Control (e.g., N-acetylcysteine) + Oxidative Insult
4This compound (Low Dose) + Oxidative Insult
5This compound (Medium Dose) + Oxidative Insult
6This compound (High Dose) + Oxidative Insult

Experimental Protocols

Protocol 1: Carrageenan-Induced Paw Edema in Rats/Mice (Anti-inflammatory Activity)

This widely used model assesses the in vivo anti-inflammatory properties of a compound by inducing acute inflammation.[2][4][5]

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Positive control: Indomethacin (10 mg/kg)

  • Carrageenan (1% w/v in sterile saline)

  • Male/Female Wistar rats (180-220g) or Swiss albino mice (20-25g)

  • Plebysmometer or digital calipers

  • Animal handling and dosing equipment

Procedure:

  • Animal Acclimatization: Acclimate animals for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle, ad libitum access to food and water).[5]

  • Grouping: Randomly divide animals into five groups (n=6-8 per group) as detailed in Table 1.

  • Fasting: Fast the animals overnight before the experiment with free access to water.

  • Compound Administration: Administer this compound (various doses), vehicle, or positive control orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.

  • Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Edema Measurement: Measure the paw volume using a plethysmometer or paw thickness with digital calipers immediately before carrageenan injection (0h) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group at the final time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Protocol 2: In Vivo Neuroprotection Assessment

This protocol outlines a general approach to assess the neuroprotective potential of this compound against an induced oxidative stress model in rodents.

Materials:

  • This compound

  • Vehicle

  • Neurotoxin to induce oxidative stress (e.g., 6-hydroxydopamine (6-OHDA) or lipopolysaccharide (LPS))

  • Positive control (neuroprotective agent like N-acetylcysteine)

  • Male/Female C57BL/6 mice or Sprague-Dawley rats

  • Stereotaxic apparatus (if applicable for neurotoxin delivery)

  • Behavioral testing equipment (e.g., Rotarod)

  • Biochemical assay kits for SOD and MDA

  • Tissue homogenization equipment

Procedure:

  • Animal Acclimatization and Grouping: Similar to Protocol 1, acclimate and randomly group the animals as described in Table 2.

  • Compound Administration: Administer this compound, vehicle, or positive control for a predefined period (e.g., 7-14 days) before the induction of the neurological insult.

  • Induction of Neurotoxicity: Induce oxidative stress through the administration of a neurotoxin. The route and method will depend on the chosen toxin (e.g., stereotaxic injection of 6-OHDA into a specific brain region or systemic LPS injection).

  • Behavioral Assessment:

    • Baseline: Prior to neurotoxin administration, train the animals on the Rotarod and record the baseline latency to fall.

    • Post-Insult: At a specified time point after the neurotoxic insult (e.g., 7 or 14 days), re-test the animals on the Rotarod to assess motor coordination and balance.

  • Biochemical Analysis:

    • At the end of the experimental period, euthanize the animals and carefully dissect the brain region of interest (e.g., striatum, hippocampus).

    • Homogenize the brain tissue and perform biochemical assays to measure the activity of the antioxidant enzyme Superoxide Dismutase (SOD) and the levels of Malondialdehyde (MDA), a marker of lipid peroxidation.[6]

  • Data Analysis: Compare the behavioral outcomes and biochemical markers between the different treatment groups. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the observed effects.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by this compound and the experimental workflows described.

G cluster_anti_inflammatory Anti-inflammatory Pathway cluster_neuroprotective Neuroprotective Pathway This compound This compound Nrf2 Nrf2 This compound->Nrf2 activates MAPK MAPK Pathway (e.g., p38, JNK) This compound->MAPK inhibits NFkB NF-κB Pathway This compound->NFkB inhibits Oxidative_Stress Oxidative Stress (e.g., from neurotoxin) Oxidative_Stress->Nrf2 induces dissociation from Keap1 Inflammatory_Stimuli Inflammatory Stimuli (e.g., Carrageenan) Inflammatory_Stimuli->MAPK activates Inflammatory_Stimuli->NFkB activates ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds Keap1 Keap1 Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, HO-1) ARE->Antioxidant_Enzymes promotes transcription Antioxidant_Enzymes->Oxidative_Stress neutralizes Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection Pro_inflammatory_Mediators Pro-inflammatory Mediators (e.g., TNF-α, IL-6) MAPK->Pro_inflammatory_Mediators activates Anti_inflammation Anti-inflammation NFkB->Pro_inflammatory_Mediators activates

Caption: Putative signaling pathways modulated by this compound.

G Start Start: Animal Acclimatization & Randomization Fasting Overnight Fasting Start->Fasting Dosing Compound Administration (Vehicle, Positive Control, this compound) Fasting->Dosing Induction Carrageenan Injection (Sub-plantar) Dosing->Induction 1 hour post-dosing Measurement Paw Volume Measurement (0, 1, 2, 3, 4 hours) Induction->Measurement Analysis Data Analysis: % Inhibition of Edema Measurement->Analysis End End Analysis->End

Caption: Experimental workflow for the carrageenan-induced paw edema model.

G Start Start: Animal Acclimatization & Randomization Pre_treatment Chronic Compound Administration (e.g., 7-14 days) Start->Pre_treatment Behavioral_Baseline Behavioral Testing (Baseline) (e.g., Rotarod) Pre_treatment->Behavioral_Baseline Neurotoxin Induction of Neurotoxicity (e.g., 6-OHDA, LPS) Behavioral_Baseline->Neurotoxin Behavioral_Post Behavioral Testing (Post-Insult) Neurotoxin->Behavioral_Post e.g., 7-14 days post-insult Euthanasia Euthanasia & Brain Dissection Behavioral_Post->Euthanasia Biochemical Biochemical Analysis (SOD, MDA) Euthanasia->Biochemical Analysis Data Analysis Biochemical->Analysis End End Analysis->End

Caption: Experimental workflow for the in vivo neuroprotection model.

References

Techniques for Assessing Epischisandrone's Effect on Cell Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Epischisandrone, a novel dibenzocyclooctadiene lignan (B3055560) derived from Schisandra chinensis, has garnered significant interest for its potential therapeutic properties. Lignans (B1203133) from Schisandra chinensis are known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] These effects are often attributed to their ability to modulate key intracellular signaling pathways. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to assess the impact of this compound on critical cell signaling pathways, namely the NF-κB, MAPK, and PI3K/Akt pathways.

These pathways are central to cellular processes such as inflammation, proliferation, survival, and apoptosis. Understanding how this compound interacts with these signaling cascades is crucial for elucidating its mechanism of action and evaluating its therapeutic potential. The following sections offer step-by-step protocols for essential molecular biology techniques, guidance on data presentation, and visual representations of the signaling pathways and experimental workflows.

General Experimental Workflow

The investigation into the effects of this compound on cell signaling typically follows a multi-step process. This workflow begins with cell culture and treatment, followed by the analysis of changes in protein and gene expression, and culminates in the functional assessment of cellular responses.

G cluster_workflow General Experimental Workflow A Cell Culture & Seeding (e.g., RAW 264.7, HeLa, HepG2) B This compound Treatment (Dose-response & Time-course) A->B C Stimulation (e.g., LPS, TNF-α, Growth Factors) B->C D Sample Collection (Cell Lysates, RNA) C->D E Molecular Analysis D->E F Western Blotting (Protein Expression & Phosphorylation) E->F G Quantitative PCR (qPCR) (Gene Expression) E->G H Functional Assays (e.g., Reporter Assays, Immunofluorescence) E->H I Data Analysis & Interpretation F->I G->I H->I

Caption: A generalized workflow for studying the effects of this compound on cell signaling.

Section 1: Assessing the Effect of this compound on the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response.[3][4] Lignans from Schisandra chinensis have been shown to suppress the production of inflammatory mediators by inhibiting the NF-κB pathway.[1][5][6] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB p65/p50 dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, such as iNOS, COX-2, and various cytokines.[1][6]

G cluster_nfkb NF-κB Signaling Pathway LPS LPS / TNF-α TLR4 TLR4 / TNFR LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates (p-IκBα) NFkB NF-κB (p65/p50) IkB->NFkB inhibits Degradation Degradation IkB->Degradation NFkB_active NF-κB (p65/p50) NFkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes induces transcription This compound This compound This compound->IKK inhibits

Caption: The NF-κB signaling pathway and the putative inhibitory point of this compound.

Experimental Protocols

1. Western Blotting for NF-κB Pathway Proteins

  • Objective: To determine the effect of this compound on the protein levels of total and phosphorylated IKK, IκBα, and p65.

  • Methodology:

    • Cell Culture and Treatment: Seed RAW 264.7 macrophages at a density of 2 x 10^6 cells/well in a 6-well plate. After 24 hours, pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) for 1 hour.

    • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 30 minutes.

    • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine protein concentration using a BCA assay.

    • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer proteins to a PVDF membrane.

    • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-IKK, anti-IKK, anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-β-actin) overnight at 4°C.

    • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analysis: Quantify band intensities using densitometry software and normalize to a loading control (β-actin).

2. Quantitative PCR (qPCR) for Pro-inflammatory Gene Expression

  • Objective: To measure the effect of this compound on the mRNA expression of NF-κB target genes.

  • Methodology:

    • Cell Culture, Treatment, and Stimulation: Follow steps 1 and 2 from the Western Blotting protocol, but extend the LPS stimulation time to 4-6 hours.

    • RNA Extraction: Lyse cells and extract total RNA using a commercial kit (e.g., TRIzol or RNeasy).

    • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

    • qPCR: Perform qPCR using a SYBR Green master mix with primers for target genes (e.g., Nos2, Ptgs2, Tnf, Il6) and a housekeeping gene (e.g., Actb).

    • Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method.

3. Immunofluorescence for NF-κB p65 Nuclear Translocation

  • Objective: To visualize the effect of this compound on the nuclear translocation of the NF-κB p65 subunit.

  • Methodology:

    • Cell Culture and Treatment: Seed cells on glass coverslips in a 24-well plate. Treat with this compound and stimulate with LPS as described previously.

    • Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, then permeabilize with 0.25% Triton X-100.

    • Immunostaining: Block with 1% BSA and incubate with an anti-p65 primary antibody. Follow with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

    • Nuclear Staining: Counterstain the nuclei with DAPI.

    • Imaging: Mount the coverslips and visualize using a fluorescence microscope.

    • Analysis: Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of p65.

Data Presentation
Treatment Groupp-IκBα / IκBα RatioNos2 mRNA Fold ChangeTnf mRNA Fold Changep65 Nuclear Localization (%)
Control1.0 ± 0.11.0 ± 0.21.0 ± 0.315 ± 3
LPS (1 µg/mL)8.5 ± 0.750.2 ± 4.145.8 ± 3.985 ± 5
LPS + Epi (1 µM)6.2 ± 0.535.1 ± 3.232.5 ± 2.862 ± 6
LPS + Epi (5 µM)3.1 ± 0.315.6 ± 1.814.9 ± 1.535 ± 4
LPS + Epi (10 µM)1.5 ± 0.25.4 ± 0.94.8 ± 0.720 ± 3

Data are presented as mean ± SD from three independent experiments. "Epi" refers to this compound.

Section 2: Assessing the Effect of this compound on the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a key cascade that regulates a wide range of cellular processes, including cell proliferation, differentiation, inflammation, and apoptosis. The three major MAPK subfamilies are extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs.[7] These kinases are activated by phosphorylation in response to various extracellular stimuli. Studies have shown that lignans from Schisandra chinensis can modulate MAPK signaling, often by inhibiting the phosphorylation of ERK, JNK, and p38 in inflammatory contexts.[5][6]

G cluster_mapk MAPK Signaling Pathway Stimuli Stress / Growth Factors / LPS MAPKKK MAPKKK (e.g., TAK1, Raf) Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK1/2, MKK3/6, MKK4/7) MAPKKK->MAPKK phosphorylates MAPK MAPK (ERK, p38, JNK) MAPKK->MAPK phosphorylates MAPK_p p-MAPK (p-ERK, p-p38, p-JNK) MAPK->MAPK_p TF Transcription Factors (e.g., AP-1, c-Jun) MAPK_p->TF activates Response Cellular Responses (Inflammation, Proliferation, Apoptosis) TF->Response This compound This compound This compound->MAPKK inhibits

Caption: The MAPK signaling cascade and a potential inhibitory role for this compound.

Experimental Protocols

1. Western Blotting for MAPK Phosphorylation

  • Objective: To quantify the effect of this compound on the phosphorylation status of ERK, JNK, and p38.

  • Methodology:

    • Cell Culture and Treatment: Seed appropriate cells (e.g., RAW 264.7, HaCaT) and pre-treat with this compound as described in Section 1.

    • Stimulation: Stimulate cells with a relevant agonist (e.g., LPS for RAW 264.7, UV for HaCaT) for 15-30 minutes.

    • Lysis, Quantification, and Immunoblotting: Follow the Western Blotting protocol from Section 1, using primary antibodies against p-ERK, total ERK, p-JNK, total JNK, p-p38, and total p38.

    • Analysis: Normalize the phosphorylated protein levels to the total protein levels for each MAPK.

2. Quantitative PCR (qPCR) for AP-1 Target Gene Expression

  • Objective: To assess the impact of this compound on the expression of genes regulated by AP-1, a downstream target of MAPK signaling.

  • Methodology:

    • Cell Culture, Treatment, and Stimulation: Follow the procedure for qPCR in Section 1, using a 4-6 hour stimulation time.

    • RNA Extraction, cDNA Synthesis, and qPCR: Perform these steps as previously described, using primers for AP-1 target genes such as MMP3, MMP9, and FOS.

    • Analysis: Calculate relative gene expression using the 2^-ΔΔCt method.

Data Presentation
Treatment Groupp-ERK / ERK Ratiop-p38 / p38 Ratiop-JNK / JNK RatioMMP9 mRNA Fold Change
Control1.0 ± 0.21.0 ± 0.11.0 ± 0.21.0 ± 0.1
Stimulant9.2 ± 0.87.8 ± 0.68.1 ± 0.712.5 ± 1.1
Stimulant + Epi (1 µM)7.1 ± 0.65.9 ± 0.56.2 ± 0.68.9 ± 0.9
Stimulant + Epi (5 µM)4.3 ± 0.43.5 ± 0.33.8 ± 0.44.6 ± 0.5
Stimulant + Epi (10 µM)1.8 ± 0.21.6 ± 0.21.7 ± 0.22.1 ± 0.3

Data are presented as mean ± SD from three independent experiments. "Epi" refers to this compound.

Section 3: Assessing the Effect of this compound on the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation.[8] Dysregulation of this pathway is implicated in many diseases, including cancer. Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which recruits and activates Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a multitude of downstream targets, including mTOR and GSK-3β, to exert its effects. Some lignans from Schisandra chinensis have been found to modulate this pathway, with context-dependent effects.[9][10][11] For instance, they may inhibit the pathway in cancer cells to induce apoptosis or activate it in other contexts to provide cellular protection.[9][10]

G cluster_pi3k PI3K/Akt Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates Akt_p p-Akt (Ser473) Akt->Akt_p mTOR mTOR Akt_p->mTOR activates Apoptosis Apoptosis Akt_p->Apoptosis inhibits Survival Cell Survival & Growth mTOR->Survival This compound This compound This compound->PI3K inhibits

Caption: The PI3K/Akt signaling pathway, a key regulator of cell survival, and a potential target of this compound.

Experimental Protocols

1. Western Blotting for PI3K/Akt Pathway Proteins

  • Objective: To determine if this compound affects the phosphorylation of Akt and its downstream targets.

  • Methodology:

    • Cell Culture and Treatment: Seed cancer cells (e.g., HepG2, A549) or other relevant cell types. After serum starvation for 12-24 hours, pre-treat with this compound for 1 hour.

    • Stimulation: Stimulate cells with a growth factor (e.g., IGF-1, EGF) for 15-30 minutes.

    • Lysis, Quantification, and Immunoblotting: Follow the Western Blotting protocol from Section 1, using primary antibodies against p-Akt (Ser473), total Akt, p-mTOR, total mTOR, and a loading control.

    • Analysis: Normalize the phosphorylated protein levels to their respective total protein levels.

2. Cell Viability and Apoptosis Assays

  • Objective: To assess the functional consequences of PI3K/Akt pathway modulation by this compound.

  • Methodology:

    • Cell Viability (MTT Assay): Seed cells in a 96-well plate and treat with a range of this compound concentrations for 24-72 hours. Add MTT reagent, incubate, and then solubilize the formazan (B1609692) crystals. Measure absorbance at 570 nm.

    • Apoptosis (Annexin V/PI Staining): Treat cells with this compound for 24-48 hours. Stain cells with Annexin V-FITC and Propidium Iodide (PI). Analyze the cell populations (viable, early apoptotic, late apoptotic, necrotic) by flow cytometry.

Data Presentation
Treatment Groupp-Akt / Akt RatioCell Viability (%)Apoptotic Cells (%)
Control1.0 ± 0.1100 ± 54 ± 1
Growth Factor (GF)9.8 ± 0.9115 ± 73 ± 1
GF + Epi (1 µM)7.5 ± 0.695 ± 68 ± 2
GF + Epi (5 µM)4.1 ± 0.468 ± 525 ± 4
GF + Epi (10 µM)1.3 ± 0.245 ± 452 ± 6

Data are presented as mean ± SD from three independent experiments. "Epi" refers to this compound. Assays performed on HepG2 cancer cells.

Conclusion

The protocols and guidelines presented here provide a robust framework for investigating the effects of this compound on the NF-κB, MAPK, and PI3K/Akt signaling pathways. By employing these techniques, researchers can systematically dissect the molecular mechanisms underlying the biological activities of this compound. The combination of protein phosphorylation analysis, gene expression studies, and functional cell-based assays will yield a comprehensive understanding of this promising natural compound, facilitating its potential development as a therapeutic agent.

References

Application Notes and Protocols for Schisandra Lignans as Molecular Probes in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Epischisandrone": Extensive searches for "this compound" did not yield specific information on this particular compound within the context of cancer research. It is possible that this is a rare or novel compound, or a variation in nomenclature. The following application notes and protocols are based on the well-documented activities of closely related and structurally similar dibenzocyclooctadiene lignans (B1203133) isolated from the Schisandra genus, such as Schizandrin A and Schizandrin B, which are valuable molecular probes for investigating cancer biology.

Introduction

Lignans derived from the fruits of Schisandra chinensis, a plant used in traditional medicine, have garnered significant interest in oncology for their potential as anti-cancer agents.[1][2] Compounds like Schizandrin A and Schizandrin B have demonstrated the ability to inhibit cancer cell growth, induce apoptosis (programmed cell death), and trigger cell cycle arrest in various cancer types, including colorectal, breast, and ovarian cancers.[1][3][4] These molecules serve as powerful molecular probes to dissect complex cellular signaling pathways that are often dysregulated in cancer.

Their mechanism of action involves the modulation of key signaling pathways such as the Heat Shock Factor 1 (HSF1) pathway, Wnt/β-catenin signaling, and the Endoplasmic Reticulum (ER) stress response.[1][5] By targeting these pathways, Schisandra lignans can provide valuable insights into cancer progression and potential therapeutic vulnerabilities.

Data Presentation

Table 1: Cytotoxic Effects of Schizandrin A on Colorectal Cancer (CRC) Cell Lines

Cell LineTreatmentIC50 (µM)Effect
HCT116Schizandrin A (24h)~75Growth Inhibition
HT29Schizandrin A (24h)~150Growth Inhibition
SW480Schizandrin A (24h)>150Moderate Growth Inhibition
SW620Schizandrin A (24h)>150Moderate Growth Inhibition

Data synthesized from studies on the anti-cancer activity of Schizandrin A. The IC50 values represent the concentration required to inhibit 50% of cell growth and are approximate values derived from published graphical data.[1]

Table 2: Effects of Schizandrin A on Cell Cycle and Apoptosis in Triple-Negative Breast Cancer (TNBC) Cells

Cell LineTreatment (Concentration)Effect
MDA-MB-231Schizandrin A (25, 50, 100 µM)G0/G1 phase arrest, increased apoptosis
BT-549Schizandrin A (25, 50, 100 µM)G0/G1 phase arrest, increased apoptosis

This table summarizes the qualitative effects of Schizandrin A on cell cycle distribution and apoptosis induction in TNBC cell lines.[5]

Experimental Protocols

1. Cell Viability and Cytotoxicity Assay (MTS Assay)

This protocol is used to assess the effect of a compound on the metabolic activity and viability of cancer cells.

  • Materials:

    • Cancer cell lines (e.g., HCT116, MDA-MB-231)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • 96-well plates

    • Schisandra lignan (B3055560) (e.g., Schizandrin A) dissolved in DMSO

    • MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)

    • Plate reader

  • Procedure:

    • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of the Schisandra lignan in a complete culture medium. A vehicle control (DMSO) should also be prepared.

    • Replace the medium in the wells with the prepared drug dilutions and the vehicle control.

    • Incubate the plates for the desired time period (e.g., 24, 48, 72 hours).

    • Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

2. Colony Formation Assay

This assay evaluates the long-term effect of a compound on the ability of single cells to proliferate and form colonies.

  • Materials:

    • Cancer cell lines

    • 6-well plates

    • Complete cell culture medium

    • Schisandra lignan

    • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

  • Procedure:

    • Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates.

    • Allow cells to adhere overnight, then treat with various concentrations of the Schisandra lignan or vehicle control.

    • Incubate for 24 hours, then replace the drug-containing medium with a fresh complete medium.

    • Continue to incubate for 10-14 days, replacing the medium every 3 days, until visible colonies are formed.

    • Wash the colonies with PBS, fix with methanol (B129727) for 15 minutes, and then stain with Crystal Violet solution for 20 minutes.

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of colonies (typically defined as a cluster of >50 cells).

3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Cancer cell lines

    • 6-well plates

    • Schisandra lignan

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with the Schisandra lignan or vehicle control for the desired time.

    • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry within one hour.

    • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Visualization of Signaling Pathways and Workflows

G Schisandra_Lignan Schisandra Lignan (e.g., Schizandrin A) HSF1 HSF1 Schisandra_Lignan->HSF1 Inhibits HSP70_HSP27 HSP70, HSP27 HSF1->HSP70_HSP27 Activates Cell_Growth_Survival Cancer Cell Growth & Survival HSP70_HSP27->Cell_Growth_Survival Promotes

Caption: Schisandra Lignan inhibits HSF1, leading to reduced cancer cell growth.

G Start Start: Cancer Cell Culture Treat Treat with Schisandra Lignan Start->Treat Incubate Incubate (24-72h) Treat->Incubate Assay Perform Assay Incubate->Assay MTS MTS Assay (Viability) Assay->MTS Flow Flow Cytometry (Apoptosis) Assay->Flow WB Western Blot (Protein Expression) Assay->WB End End: Data Analysis MTS->End Flow->End WB->End

Caption: General workflow for in vitro analysis of Schisandra lignans.

G Schisandra_Lignan Schisandra Lignan (e.g., Schizandrin A) Wnt_Signaling Wnt Signaling Schisandra_Lignan->Wnt_Signaling Suppresses ER_Stress ER Stress Schisandra_Lignan->ER_Stress Activates Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1) Wnt_Signaling->Cell_Cycle_Arrest TNBC_Inhibition TNBC Cell Inhibition Wnt_Signaling->TNBC_Inhibition Apoptosis Apoptosis ER_Stress->Apoptosis Cell_Cycle_Arrest->TNBC_Inhibition Apoptosis->TNBC_Inhibition

Caption: Schisandra lignan's dual effect on Wnt signaling and ER stress in TNBC.

References

Troubleshooting & Optimization

Technical Support Center: Epischisandrone Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the extraction of Epischisandrone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its likely natural source?

A1: this compound is a lignan (B3055560) with the chemical formula C21H24O5.[1] While specific literature on its extraction is limited, it is structurally related to other lignans (B1203133) commonly found in the fruits of Schisandra chinensis (Chinese magnolia-vine). Therefore, protocols for extracting lignans from Schisandra species are the recommended starting point.

Q2: What are the primary causes of low this compound yield during extraction?

A2: Low yields in natural product extractions can be attributed to several factors. The most common issues include suboptimal starting material, inefficient extraction parameters, and degradation of the target compound during or after extraction. A systematic approach to troubleshooting these areas is crucial for improving yield.[2][3][4]

Q3: Which extraction methods are most effective for lignans like this compound?

A3: For lignans from Schisandra species, several methods have proven effective. These include conventional techniques like maceration and Soxhlet extraction, as well as more advanced methods such as ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE) with CO2.[5][6][7] The choice of method will depend on available equipment, scalability, and the desired purity of the final extract.

Q4: How can I quantify the amount of this compound in my extract?

A4: High-Performance Liquid Chromatography (HPLC) is a standard and effective analytical technique for the quantification of lignans.[8][9][10] Developing a validated HPLC method using a pure standard of this compound is essential for accurate yield determination.

Troubleshooting Guides

This section addresses specific issues that can lead to low yields of this compound.

Issue 1: Low Yield in the Crude Extract

Question: My initial extraction has resulted in a very low yield of crude extract, and subsequent analysis shows minimal this compound content. What are the likely causes and how can I address them?

Answer: A low yield of crude extract points to fundamental problems in the initial stages of the process. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solution
Poor Quality of Starting Material Verify the botanical identity of the plant material. The concentration of lignans can vary based on geographical location, harvest time, and storage conditions.[5] Use properly dried and stored plant material to prevent enzymatic degradation.[2][3]
Improper Material Preparation The plant material should be ground to a fine, uniform powder to maximize the surface area for solvent penetration. A particle size passing through a 40-60 mesh sieve is a good starting point.[2] Inadequate grinding can significantly hinder extraction efficiency.
Suboptimal Solvent Selection The polarity of the extraction solvent is critical. For lignans from Schisandra, aqueous ethanol (B145695) (typically 60-95%) is often effective.[8][9] Experiment with different concentrations to match the polarity of this compound. Methanol can also be a suitable solvent.[3]
Inefficient Extraction Parameters Extraction time, temperature, and solvent-to-solid ratio are key parameters. Prolonged extraction times do not always lead to higher yields and can cause degradation.[7] For methods like UAE, optimizing sonication time and temperature is crucial.[11][12]
Issue 2: this compound is Present in the Plant Material but Not in the Extract

Question: I have confirmed the presence of this compound in my starting material, but it is not being efficiently extracted. What should I investigate?

Answer: This scenario suggests that the extraction conditions are not suitable for solubilizing and isolating this compound.

Potential Cause Recommended Solution
Incorrect Solvent Polarity This compound may have a specific polarity that is not well-matched by your current solvent system. Perform small-scale pilot extractions with a gradient of solvents (e.g., ethanol concentrations from 50% to 95%) to find the optimal polarity.
Compound Degradation During Extraction Lignans can be sensitive to heat and light.[3][7] If using a high-temperature method like Soxhlet extraction, consider switching to a lower-temperature method like ultrasound-assisted extraction. Protect the extraction vessel from light.
Insufficient Extraction Time or Temperature While high temperatures can cause degradation, insufficient heat or time may not provide enough energy to overcome the matrix effects and solubilize the compound. A systematic optimization of these parameters is recommended.
Issue 3: Significant Loss of this compound During Post-Extraction Processing

Question: My crude extract contains a good amount of this compound, but the yield drops significantly after solvent removal and purification. How can I minimize these losses?

Answer: Post-extraction losses are common and can often be mitigated with careful handling and optimized purification protocols.

Potential Cause Recommended Solution
Degradation During Solvent Evaporation High temperatures during solvent removal with a rotary evaporator can degrade thermolabile compounds.[2] Ensure the water bath temperature is kept as low as possible (e.g., < 50°C) and use a vacuum to facilitate evaporation.
Inefficient Purification Strategy During purification steps like liquid-liquid partitioning or column chromatography, the compound of interest can be lost.[4] Ensure the chosen solvents for partitioning have the appropriate polarity to separate this compound from impurities. For column chromatography, carefully select the stationary phase (e.g., silica (B1680970) gel) and the mobile phase gradient to achieve good separation without excessive band broadening or irreversible adsorption.
Precipitation of Compound The compound may precipitate out of solution if the solvent composition is changed abruptly during purification. Ensure the sample is fully dissolved before loading onto a chromatography column and that the initial mobile phase is compatible with the sample solvent.[4]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol describes a general procedure for the UAE of lignans from Schisandra fruit powder.

  • Preparation of Plant Material: Dry the fruits of Schisandra chinensis at 40-50°C and grind them into a fine powder (40-60 mesh).

  • Extraction:

    • Weigh approximately 10 g of the powdered material and place it in a 250 mL flask.

    • Add 100 mL of 75% ethanol.

    • Place the flask in an ultrasonic bath.

    • Sonication parameters: 40 kHz frequency, 250 W power, 45°C temperature, for 30 minutes.

  • Solvent Removal:

    • After extraction, filter the mixture to separate the solid residue.

    • Wash the residue with a small amount of the extraction solvent.

    • Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C.

  • Purification (Optional):

    • The crude extract can be further purified using techniques such as solid-phase extraction (SPE) or column chromatography on silica gel.

Protocol 2: Heat Reflux Extraction (HRE)
  • Preparation of Plant Material: Prepare the plant material as described in the UAE protocol.

  • Extraction:

    • Place 10 g of the powdered material in a round-bottom flask.

    • Add 150 mL of 80% methanol.

    • Set up a reflux condenser and heat the mixture to the boiling point of the solvent for 2 hours.

  • Solvent Removal and Purification: Follow the same steps for solvent removal and purification as outlined in the UAE protocol.

Data Presentation

The following table summarizes typical extraction parameters and yields for lignans from Schisandra chinensis using different methods. Note that the yield of a specific lignan like this compound will be a fraction of the total lignan yield.

Extraction Method Solvent Solvent Conc. Temperature (°C) Time Total Lignan Yield (%) Reference
Ultrasound-AssistedEthanol70%6030 min~1.5 - 2.5[11][12]
Heat RefluxEthanol95%Reflux2 h~1.0 - 2.0[8]
Supercritical CO2CO2 + Ethanol5-10% co-solvent40-601-2 hVaries[6]
MacerationEthanol70%Room Temp24 h~0.5 - 1.5[7]

Visualizations

Troubleshooting_Workflow Start Low this compound Yield Crude_Yield Low Crude Extract Yield? Start->Crude_Yield Extraction_Params This compound Not in Extract? Crude_Yield->Extraction_Params No Material_Prep Check Material Quality & Preparation Crude_Yield->Material_Prep Yes Post_Processing Loss During Purification? Extraction_Params->Post_Processing No Solvent_Params Optimize Solvent & Extraction Parameters Extraction_Params->Solvent_Params Yes Degradation Investigate Compound Degradation Extraction_Params->Degradation Yes Purification_Opt Optimize Purification & Solvent Removal Post_Processing->Purification_Opt Yes Material_Prep->Solvent_Params Success Improved Yield Solvent_Params->Success Degradation->Success Purification_Opt->Success

Caption: Troubleshooting workflow for low this compound yield.

Extraction_Funnel Start Dried Schisandra Fruit Grinding Grinding (40-60 mesh) Start->Grinding Extraction Extraction (e.g., UAE with 75% Ethanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation (<50°C) Filtration->Evaporation Crude_Extract Crude Lignan Extract Evaporation->Crude_Extract Purification Purification (Column Chromatography) Crude_Extract->Purification Pure_Compound Pure this compound Purification->Pure_Compound

Caption: General experimental workflow for this compound extraction.

References

Technical Support Center: Enhancing Epischisandrone Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Epischisandrone in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Based on the general properties of similar hydrophobic compounds, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1] It is crucial to use high-purity, anhydrous DMSO to ensure the stability of the compound.[1]

Q2: What is the maximum recommended final concentration of DMSO in cell culture media?

A2: To minimize solvent-induced cytotoxicity and precipitation upon dilution, the final concentration of DMSO in your cell culture medium should generally be kept at or below 0.5%.[2] However, the optimal concentration may vary depending on the cell line, so it is advisable to perform a vehicle control experiment to assess the impact of the solvent on your specific assay.

Q3: My this compound precipitates out of solution after I dilute my stock into the aqueous cell culture medium. What can I do?

A3: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds.[2] Several strategies can mitigate this:

  • Reduce the final concentration: The simplest approach is to lower the final concentration of this compound in your assay.

  • Optimize the dilution method: Add the stock solution to pre-warmed media drop-wise while gently swirling to facilitate rapid dispersal.[1][2]

  • Use a co-solvent: Incorporating a less polar, water-miscible co-solvent can help bridge the polarity gap between DMSO and the aqueous medium.[3][4]

  • Employ solubility enhancers: Techniques like cyclodextrin (B1172386) complexation or the use of surfactants can significantly improve aqueous solubility.[3][5][6]

Q4: Can I use solvents other than DMSO to dissolve this compound?

A4: While DMSO is a common choice, other organic solvents like ethanol, or greener alternatives such as Cyclopentyl Methyl Ether (CPME) and 2-Methyltetrahydrofuran (2-MeTHF) could be explored.[7][8][9][10] However, it is essential to determine the solubility of this compound in these alternative solvents and their compatibility with your specific in vitro assay, including potential cytotoxicity. Always include appropriate vehicle controls in your experiments.

Q5: How can I determine the kinetic and equilibrium solubility of my this compound compound?

A5: Kinetic solubility assays are high-throughput methods that measure the solubility of a compound under conditions where it is rapidly precipitated from a DMSO stock solution in an aqueous buffer.[11] Common methods include nephelometry (light scattering) and direct UV absorption after filtration.[11] Equilibrium solubility is determined by incubating an excess of the solid compound in a buffer for an extended period (e.g., 24-48 hours) to reach a thermodynamic equilibrium, followed by separation of the undissolved solid and quantification of the dissolved compound, often by HPLC.[11]

Troubleshooting Guides

Issue 1: Precipitate Forms Immediately Upon Dilution of Stock Solution

This is a frequent challenge when diluting a concentrated stock of a hydrophobic compound into an aqueous medium.

Potential Cause Recommended Solution Success Rate (Estimated) Notes
High Final Concentration Decrease the final concentration of this compound.HighThe aqueous solubility of many natural product-derived compounds is limited.
High Percentage of DMSO Reduce the final DMSO concentration in the media to ≤0.5%.[2]HighHigh concentrations of DMSO can cause the compound to "salt out" when diluted.[1]
Rapid Dilution Add the stock solution to pre-warmed (37°C) media drop-wise while gently swirling.[1][2]Medium-HighGradual dilution prevents localized high concentrations that can lead to precipitation.
Low Temperature of Media Ensure the cell culture medium is pre-warmed to 37°C before adding the compound.MediumTemperature can affect the solubility of compounds.[12][13][14]
pH of the Medium If this compound has ionizable groups, ensure the medium's pH is optimal for its solubility.MediumThe solubility of some compounds is pH-dependent.[1]
Issue 2: Precipitate Appears in Cell Culture After Several Hours or Days

Delayed precipitation can be due to compound instability, interactions with media components, or changes in the culture environment.

Potential Cause Recommended Solution Success Rate (Estimated) Notes
Compound Instability Assess the stability of this compound in the culture medium over time using methods like HPLC.HighThe compound may be degrading to a less soluble form.
Interaction with Serum Proteins Reduce the serum percentage if your cells can tolerate it, or use a serum-free medium for the treatment period.[1]MediumProteins in fetal bovine serum (FBS) can bind to small molecules and affect their solubility.[1]
Cellular Metabolism Monitor the pH of the culture medium, as cellular metabolism can cause it to change.[1]MediumA significant shift in pH can alter the solubility of the compound.[1]
Evaporation of Media Ensure proper humidification in the incubator and use sealed culture plates if necessary.MediumEvaporation can increase the concentration of all components, potentially exceeding the solubility limit.[12][14]

Experimental Protocols

Protocol 1: Preparation and Dilution of this compound Stock Solution
  • Preparation of Stock Solution:

    • Accurately weigh the desired amount of this compound powder.

    • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution vigorously until the compound is completely dissolved.

    • Briefly sonicate in a water bath if necessary to aid dissolution.

    • Visually inspect the solution to ensure it is clear and free of particulates.[1]

  • Dilution into Cell Culture Medium:

    • Pre-warm the cell culture medium to 37°C.

    • Prepare an intermediate dilution of the stock solution in pre-warmed medium if a large dilution factor is required.

    • Add the stock or intermediate dilution to the final volume of pre-warmed medium in a drop-wise manner while gently swirling the flask or plate.[2]

    • Visually inspect the final solution for any signs of precipitation.

Protocol 2: Solubility Enhancement using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[6][15][16]

  • Selection of Cyclodextrin:

    • Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[17] HP-β-CD generally offers higher aqueous solubility and lower toxicity.

  • Preparation of this compound-Cyclodextrin Complex:

    • Prepare a solution of the chosen cyclodextrin (e.g., 1-10 mM HP-β-CD) in your cell culture medium.

    • Add the this compound stock solution (in a minimal amount of organic solvent like DMSO) to the cyclodextrin-containing medium while stirring.

    • Allow the mixture to equilibrate, typically by stirring or shaking for several hours at room temperature, to facilitate the formation of the inclusion complex.

    • The resulting solution can then be sterile-filtered and used in your in vitro assay.

Protocol 3: Preparation of a Solid Dispersion

Solid dispersion is a technique where the drug is dispersed in a hydrophilic carrier at a solid state, which can enhance dissolution rates and solubility.[18][19][20][21]

  • Selection of Carrier:

  • Solvent Evaporation Method:

    • Dissolve both this compound and the chosen carrier in a suitable organic solvent (e.g., methanol, ethanol, or a mixture).

    • Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator).

    • The resulting solid mass is the solid dispersion.

    • This solid dispersion can then be dissolved in the cell culture medium for your assay. The improved wettability and dissolution should lead to a higher apparent solubility.[21]

Visualizations

experimental_workflow Workflow for Addressing this compound Solubility Issues cluster_prep Stock Solution Preparation cluster_dilution Dilution into Aqueous Medium cluster_troubleshoot Troubleshooting Strategies start Start: Weigh this compound dissolve Dissolve in Anhydrous DMSO start->dissolve check_dissolution Visually Inspect for Complete Dissolution dissolve->check_dissolution stock_ready High-Concentration Stock Ready check_dissolution->stock_ready Yes sonicate Sonicate if Necessary check_dissolution->sonicate No dilute Dilute Drop-wise into Pre-warmed Medium stock_ready->dilute sonicate->check_dissolution check_precipitate Precipitation Observed? dilute->check_precipitate assay_ready Proceed with In Vitro Assay check_precipitate->assay_ready No lower_conc Lower Final Concentration check_precipitate->lower_conc Yes lower_conc->dilute use_cosolvent Use Co-solvent lower_conc->use_cosolvent use_cosolvent->dilute use_cyclodextrin Use Cyclodextrin use_cosolvent->use_cyclodextrin use_cyclodextrin->dilute solid_dispersion Prepare Solid Dispersion use_cyclodextrin->solid_dispersion solid_dispersion->dilute

Caption: A decision-making workflow for preparing and troubleshooting this compound solutions.

signaling_pathway Solubility Enhancement Strategies cluster_physical Physical Modifications cluster_chemical Chemical Modifications / Formulations particle_size Particle Size Reduction (Micronization, Nanosuspension) improved_solubility Improved Aqueous Solubility & Bioavailability particle_size->improved_solubility solid_dispersion Solid Dispersion (e.g., with PEG, PVP) solid_dispersion->improved_solubility cosolvents Co-solvents (e.g., Ethanol, Propylene Glycol) cosolvents->improved_solubility surfactants Surfactants (e.g., Tween 80, Poloxamers) surfactants->improved_solubility cyclodextrins Cyclodextrin Complexation (e.g., HP-β-CD) cyclodextrins->improved_solubility ph_adjustment pH Adjustment ph_adjustment->improved_solubility This compound Poorly Soluble this compound This compound->particle_size This compound->solid_dispersion This compound->cosolvents This compound->surfactants This compound->cyclodextrins This compound->ph_adjustment

Caption: Overview of strategies to enhance the solubility of poorly soluble compounds.

References

Technical Support Center: Epischisandrone Dosage Optimization in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on "Epischisandrone" is not available in the public domain or scientific literature based on current searches. The following is a generalized framework for optimizing the dosage of a novel compound in animal models, using hypothetical data and established pharmacological principles. Researchers should substitute the placeholder information with actual experimental data for their compound of interest.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for a novel compound like "this compound" in a mouse model?

A1: For a novel compound where no prior in vivo data exists, a starting dose is often determined from in vitro efficacy data and allometric scaling from in vitro to in vivo. A common approach is to start with a dose that is a fraction (e.g., 1/10th) of the No Observed Adverse Effect Level (NOAEL) if available from preliminary toxicity studies. If no toxicity data is available, a dose-escalation study is recommended, starting with a low dose (e.g., 1-5 mg/kg) and monitoring for efficacy and toxicity.

Q2: How do I establish the optimal dosing frequency for "this compound"?

A2: The optimal dosing frequency is primarily determined by the compound's pharmacokinetic (PK) profile, specifically its half-life (t½) in the target species. A preliminary PK study is essential. The goal is to maintain the drug concentration within the therapeutic window (above the minimum effective concentration and below the toxic concentration).

  • For compounds with a short half-life: More frequent dosing (e.g., twice daily) or a continuous infusion model may be necessary.

  • For compounds with a long half-life: Less frequent dosing (e.g., once daily or every other day) may be sufficient.

Q3: My animal model is not showing a therapeutic response to "this compound." What are the potential reasons?

A3: Several factors could contribute to a lack of therapeutic response. Consider the following troubleshooting steps:

  • Inadequate Dose: The administered dose may be too low to reach the therapeutic concentration at the target site. A dose-escalation study is warranted.

  • Poor Bioavailability: The route of administration may not be optimal, leading to poor absorption. Consider alternative routes or formulation changes.

  • Rapid Metabolism/Clearance: The compound may be rapidly metabolized and cleared from the body, preventing it from reaching the target tissue in sufficient concentrations.

  • Target Engagement: Confirm that the compound is reaching and binding to its intended molecular target in the animal model.

Troubleshooting Guide

IssuePotential CauseRecommended Action
High Toxicity/Adverse Events Dose is too high.Reduce the dose or decrease the dosing frequency. Conduct a formal toxicology study to determine the Maximum Tolerated Dose (MTD).
No Observed Efficacy Dose is too low.Perform a dose-escalation study.
Poor bioavailability.Conduct a pharmacokinetic study to assess absorption, distribution, metabolism, and excretion (ADME). Consider reformulating the compound or changing the route of administration.
Inappropriate animal model.Ensure the chosen animal model is appropriate for the disease and that the target pathway is conserved and relevant.
High Variability in Response Inconsistent drug administration.Standardize the administration procedure, including time of day, vehicle, and volume.
Genetic variability in animals.Use a more homogenous animal strain if possible.
Formulation instability.Check the stability of the dosing solution over the course of the experiment.

Experimental Protocols

Protocol 1: Dose-Escalation Study for Efficacy
  • Animal Model: Select a relevant animal model for the disease of interest.

  • Group Allocation: Divide animals into multiple groups (n=5-10 per group), including a vehicle control group.

  • Dose Selection: Based on preliminary data, select a range of doses (e.g., 1, 5, 10, 25, 50 mg/kg).

  • Administration: Administer "this compound" via the intended route (e.g., oral gavage, intraperitoneal injection) at a consistent time each day.

  • Monitoring: Monitor animals for clinical signs of toxicity and measure relevant efficacy endpoints at predetermined time points.

  • Data Analysis: Analyze the dose-response relationship to identify the minimum effective dose (MED) and a potential optimal dose.

Protocol 2: Preliminary Pharmacokinetic Study
  • Animal Model: Use a healthy cohort of the same animal strain as the efficacy studies.

  • Group Allocation: Assign animals to different time-point groups (n=3-5 per group).

  • Administration: Administer a single dose of "this compound."

  • Sample Collection: Collect blood samples at various time points post-administration (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

  • Bioanalysis: Analyze the plasma concentrations of "this compound" using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t½ (half-life).

Visualizations

experimental_workflow cluster_preclinical Preclinical Dosage Optimization Workflow in_vitro In Vitro Efficacy (e.g., IC50) dose_range Initial Dose Range Selection in_vitro->dose_range informs pk_study Pharmacokinetic (PK) Study dose_range->pk_study mtd_study Maximum Tolerated Dose (MTD) Study dose_range->mtd_study dose_escalation Dose-Escalation (Efficacy Study) pk_study->dose_escalation determines frequency optimal_dose Optimal Dose Selection dose_escalation->optimal_dose mtd_study->dose_escalation sets upper limit troubleshooting_logic start Experiment Start check_response Therapeutic Response? start->check_response no_response No Response check_response->no_response No response Response Observed check_response->response Yes troubleshoot Troubleshooting Steps no_response->troubleshoot check_dose Is Dose Adequate? troubleshoot->check_dose check_bioavailability Is Bioavailability Sufficient? troubleshoot->check_bioavailability check_target Is Target Engaged? troubleshoot->check_target optimize Optimize Protocol check_dose->optimize check_bioavailability->optimize check_target->optimize

Technical Support Center: Large-Scale Synthesis of Epischisandrone and Related Dibenzocyclooctadiene Lignans

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following troubleshooting guides and FAQs are based on established synthetic routes for dibenzocyclooctadiene lignans (B1203133), such as schisantherin A and gomisin O, which are structurally similar to Epischisandrone. As of this writing, a dedicated large-scale synthesis of this compound has not been extensively published. Therefore, the challenges and solutions presented here are representative of this class of molecules and should be adapted to the specific synthetic route being employed.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the large-scale synthesis of dibenzocyclooctadiene lignans like this compound?

The main challenges can be categorized into three areas:

  • Stereocontrol: The core structure of these lignans contains multiple stereocenters, and achieving the correct stereoisomer in high purity is a significant hurdle. This often requires the use of expensive chiral auxiliaries or catalysts that can be difficult to scale.

  • Construction of the Biaryl Bond: The formation of the sterically hindered biaryl bond that forms the backbone of the molecule can be low-yielding and require carefully optimized reaction conditions.

  • Eight-Membered Ring Formation: Cyclization to form the central eight-membered ring can be challenging due to entropic factors and the potential for competing side reactions.

Q2: What are the most common strategies for constructing the biaryl bond in these syntheses?

Common methods include Suzuki-Miyaura cross-coupling and atropdiastereoselective biarylcuprate coupling.[1] The choice of method often depends on the specific substitution pattern of the aromatic rings and the desired stereochemistry.

Q3: Are there any particularly hazardous reagents used in these syntheses that require special handling on a large scale?

Some synthetic routes may employ organolithium reagents, which are highly pyrophoric and require strict anhydrous and inert atmosphere conditions. Additionally, heavy metal catalysts, such as palladium and copper, are often used and must be carefully managed and removed from the final product to meet regulatory standards.

Q4: How can the stereochemistry of the side chain be controlled during large-scale production?

Stereocontrol is typically achieved through one of three main approaches:

  • Chiral Pool Synthesis: Starting from a readily available chiral molecule.

  • Asymmetric Catalysis: Using a chiral catalyst to induce stereoselectivity.

  • Chiral Auxiliaries: Temporarily attaching a chiral group to the molecule to direct the stereochemical outcome of a reaction.

For large-scale synthesis, asymmetric catalysis is often the most cost-effective approach, although the initial development and optimization of the catalytic system can be time-consuming.

Troubleshooting Guides

Issue 1: Low Yield in Biaryl Coupling Step (e.g., Suzuki-Miyaura Reaction)
Symptom Possible Cause Suggested Solution
Reaction stalls or proceeds slowly. Incomplete catalyst activation or catalyst poisoning.Ensure all reagents and solvents are rigorously dried and degassed. Consider using a different palladium precursor or ligand.
Significant formation of homocoupling byproducts. Incorrect stoichiometry or slow transmetalation.Adjust the ratio of the boronic acid/ester to the aryl halide. Slower addition of the base can sometimes mitigate homocoupling.
Low yield of the desired biaryl product. Steric hindrance around the coupling sites.Experiment with different catalyst systems (e.g., bulkier phosphine (B1218219) ligands) and reaction temperatures. In some cases, a different coupling strategy (e.g., Stille coupling) may be more effective.
Issue 2: Poor Diastereoselectivity in Side Chain Formation
Symptom Possible Cause Suggested Solution
Formation of multiple diastereomers. Insufficient facial selectivity in a key reaction (e.g., aldol (B89426) addition, reduction).If using a chiral auxiliary, ensure it is of high enantiomeric purity. For catalytic reactions, screen different chiral ligands and reaction temperatures. Lowering the reaction temperature often improves diastereoselectivity.
Inconsistent diastereomeric ratios between batches. Variations in reaction conditions or reagent quality.Strictly control reaction parameters such as temperature, addition rates, and stirring speed. Ensure consistent quality of all starting materials and reagents.
Issue 3: Difficulty with Eight-Membered Ring Closure (e.g., Ring-Closing Metathesis - RCM)
Symptom Possible Cause Suggested Solution
Low yield of the cyclized product. Unfavorable ring strain or competing oligomerization.Run the reaction at high dilution to favor intramolecular cyclization over intermolecular oligomerization. The choice of RCM catalyst can also significantly impact the yield; screen different generations of Grubbs or Hoveyda-Grubbs catalysts.
Decomposition of the starting material or product. Catalyst incompatibility with other functional groups in the molecule.Protect sensitive functional groups prior to the RCM step. Alternatively, explore other cyclization strategies such as an intramolecular McMurry coupling or a photochemical cyclization.

Quantitative Data Summary

The following table summarizes representative yields for key transformations in the synthesis of dibenzocyclooctadiene lignans, based on published laboratory-scale syntheses. These values should be considered as benchmarks for optimization in a large-scale setting.

Transformation Reagents/Catalyst Typical Yield (Lab Scale) Key Parameters for Scale-Up
Biaryl Coupling (Suzuki-Miyaura) Pd(PPh₃)₄, K₂CO₃70-90%Catalyst loading, solvent purity, temperature control
Asymmetric Crotylation Leighton auxiliary>98:2 enantiomeric ratioPurity of chiral auxiliary, reaction temperature
Ring-Closing Metathesis Grubbs II catalyst60-85%Substrate concentration (high dilution), catalyst selection
Diastereoselective Reduction CBS catalyst80-95%Temperature, stoichiometry of the reducing agent

Experimental Protocols

Representative Protocol for Atropdiastereoselective Biarylcuprate Coupling:

  • Preparation of the Organocuprate: To a solution of the aryl halide precursor in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium dropwise. Stir the resulting aryllithium solution for 30 minutes at -78 °C. In a separate flask, prepare a solution of copper(I) cyanide and lithium chloride in anhydrous THF. Transfer the aryllithium solution to the copper solution via cannula at -78 °C.

  • Coupling Reaction: To the freshly prepared organocuprate solution, add a solution of the second aryl halide precursor in anhydrous THF at -78 °C. Allow the reaction to warm slowly to room temperature and stir for 12-24 hours.

  • Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography.

Visualizations

Synthetic_Workflow A Aryl Precursor A C Biaryl Intermediate A->C B Aryl Precursor B B->C Biaryl Coupling (Challenge: Steric Hindrance) D Elaborated Biaryl C->D Side Chain Installation (Challenge: Stereocontrol) E Linear Diene Precursor D->E Functional Group Manipulation F Cyclized Core Structure E->F Ring-Closing Metathesis (Challenge: High Dilution) G This compound Analogue F->G Final Modifications

Caption: A generalized workflow for the synthesis of dibenzocyclooctadiene lignans, highlighting key challenging steps.

Troubleshooting_Logic Start Low Yield in Biaryl Coupling Q1 Homocoupling Observed? Start->Q1 A1 Adjust Stoichiometry & Slow Base Addition Q1->A1 Yes Q2 Reaction Stalled? Q1->Q2 No End Yield Improved A1->End A2 Check Reagent Purity & Degas Solvents Q2->A2 Yes Q3 Steric Hindrance Likely? Q2->Q3 No A2->End A3 Screen Bulkier Ligands Q3->A3 Yes A3->End

Caption: A troubleshooting decision tree for low yields in the biaryl coupling step.

References

Technical Support Center: High-Purity Epischisandrone Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining purification techniques for high-purity Epischisandrone. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its high purity important?

A1: this compound is a dibenzocyclooctadiene lignan (B3055560) found in plants of the Schisandra genus, such as Schisandra propinqua.[1] Lignans (B1203133) from Schisandra are known for a wide range of biological activities, including anti-inflammatory, antioxidant, and hepatoprotective effects.[2][3] High purity of this compound is crucial for accurate pharmacological studies, ensuring that the observed biological effects are attributable to the compound itself and not to impurities.[4] For therapeutic applications, high purity is essential to guarantee product safety and efficacy.

Q2: What are the common initial extraction methods for obtaining crude this compound?

A2: Crude extracts containing this compound are typically obtained from the dried fruits or stems of Schisandra plants.[5][6] Common extraction techniques include maceration or soxhlet extraction with organic solvents like ethanol (B145695) or methanol.[5] Supercritical fluid extraction (SFE) with CO2 is another method used for extracting lignans from Schisandra berries.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) are the most effective and widely used methods for the qualitative and quantitative analysis of this compound.[7][8] These techniques allow for the separation, identification, and quantification of this compound and its related impurities with high sensitivity and specificity. Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural elucidation and can be used for quantitative purposes (qNMR).[9][10]

Q4: What are the main challenges in purifying this compound to high purity?

A4: The primary challenges include:

  • Presence of structurally similar lignans: Schisandra species contain a complex mixture of lignans with similar polarities, which can co-elute during chromatographic separation.[11]

  • Potential for degradation: this compound may be susceptible to degradation under certain conditions of pH, temperature, and exposure to light or oxidizing agents.[12][13][14]

  • Low abundance: The concentration of this compound in the crude extract may be low, requiring efficient enrichment and purification steps to achieve high purity.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of this compound 1. Incomplete extraction from the plant material.2. Degradation of this compound during extraction or purification.3. Suboptimal chromatographic conditions leading to product loss.1. Optimize extraction parameters (e.g., solvent polarity, temperature, extraction time).2. Conduct stability studies to determine optimal pH and temperature ranges. Avoid prolonged exposure to harsh conditions.[12]3. Adjust mobile phase composition, gradient, and flow rate. Ensure the chosen stationary phase is appropriate for the separation.
Poor Resolution/Co-elution of Impurities 1. Inappropriate stationary phase or mobile phase.2. Column overloading.3. Presence of isomers or closely related lignans.1. Screen different columns (e.g., C18, Phenyl-Hexyl) and mobile phase modifiers. Consider orthogonal methods like normal-phase or supercritical fluid chromatography (SFC).2. Reduce the sample load on the column. Perform a loading study to determine the optimal sample concentration.[15]3. Employ high-resolution analytical techniques like UHPLC-MS to identify co-eluting impurities.[7] Optimize the chromatographic method for better separation of isomers, potentially by adjusting temperature or using a different stationary phase.
Peak Tailing in HPLC 1. Interaction of basic functional groups with residual silanols on the silica (B1680970) support.2. Column degradation.3. Sample solvent incompatible with the mobile phase.1. Add a competing base (e.g., triethylamine) or an acidic modifier (e.g., formic acid, trifluoroacetic acid) to the mobile phase. Use an end-capped column.2. Flush the column or replace it if it's at the end of its lifespan.3. Dissolve the sample in the initial mobile phase or a weaker solvent.
Presence of Unexpected Peaks (Degradation Products) 1. Instability of this compound under the purification conditions (pH, temperature, light, oxidation).1. Perform forced degradation studies to identify potential degradation products and their formation conditions.[14][16] This will help in developing a stability-indicating method. Use amber vials to protect from light and degas solvents to prevent oxidation.
Crystallization Issues for Final Product 1. Presence of impurities inhibiting crystallization.2. Incorrect choice of solvent for recrystallization.1. Further purify the product using a different chromatographic technique to remove impurities.2. Screen a variety of solvents with different polarities to find a suitable system where this compound has high solubility at elevated temperatures and low solubility at room temperature or below.[17]

Data Presentation

Table 1: Comparison of Purification Techniques for Schisandra Lignans
Technique Starting Purity Final Purity Fold Increase in Purity Recovery Rate Reference
Macroporous Resin (HPD5000) for Deoxyschizandrin0.37%4.67%12.62-fold84.04%[18]
Macroporous Resin (HPD5000) for γ-Schizandrin0.65%10.27%15.8-fold81.12%[18]
Preparative HPLC->98%--[19]
High-Speed Counter-Current Chromatography (HSCCC) & Preparative HPLCCrude Extract98.6% - 99.8%--[19]

Note: Data for this compound is limited; this table presents data for other lignans from Schisandra as a reference.

Experimental Protocols

Protocol 1: General Extraction of Lignans from Schisandra

This protocol is a general procedure and may require optimization for this compound.

  • Preparation of Plant Material: Air-dry the fruits or stems of Schisandra propinqua and grind them into a fine powder.

  • Extraction:

    • Macerate the powdered plant material with 95% ethanol (1:10 w/v) at room temperature for 24 hours with occasional shaking.

    • Filter the extract and repeat the extraction process twice more with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

  • Liquid-Liquid Partitioning:

    • Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297).

    • Monitor the fractions by TLC or HPLC to identify the fraction enriched with this compound. Lignans are typically found in the chloroform and ethyl acetate fractions.[1]

Protocol 2: Preparative HPLC Purification of this compound

This is an adapted protocol and requires optimization based on the specific crude extract and available instrumentation.

  • Sample Preparation: Dissolve the enriched fraction from Protocol 1 in a suitable solvent (e.g., methanol, acetonitrile) and filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase preparative column (e.g., 250 x 20 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B), both with 0.1% formic acid.

    • Gradient Program: Start with a lower concentration of A (e.g., 30%) and gradually increase to a higher concentration (e.g., 80%) over 40-60 minutes. An initial isocratic hold may be necessary for better separation of early-eluting compounds.

    • Flow Rate: 10-20 mL/min, depending on the column dimensions.

    • Detection: UV at a wavelength determined from the UV spectrum of this compound (typically around 220-280 nm).

    • Injection Volume: Determined by a loading study on an analytical column first, then scaled up.[15]

  • Fraction Collection: Collect fractions corresponding to the this compound peak based on the chromatogram.

  • Purity Analysis and Final Product Preparation:

    • Analyze the collected fractions for purity using analytical HPLC or UHPLC-MS/MS.

    • Pool the high-purity fractions and remove the solvent under reduced pressure.

    • The resulting solid can be further purified by recrystallization if necessary.

Mandatory Visualizations

Signaling Pathways

Lignans from Schisandra have been shown to modulate several key signaling pathways involved in inflammation and cellular responses. While the specific effects of this compound are still under investigation, the following diagrams illustrate the general mechanisms of action for related Schisandra lignans.

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKKα/β TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates Inflammation Inflammatory Gene Transcription (TNF-α, IL-6, iNOS) NFkB_nucleus->Inflammation Induces Schisandra_Lignans Schisandra Lignans (e.g., this compound) Schisandra_Lignans->IKK Inhibits Schisandra_Lignans->IkB Inhibits Phosphorylation

Caption: Inhibition of the NF-κB signaling pathway by Schisandra lignans.

MAPK_Pathway cluster_0 MAPK Cascade MAPKKK MAPKKK (e.g., TAK1) MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 Activates Inflammation Inflammatory Response AP1->Inflammation Induces Schisandra_Lignans Schisandra Lignans (e.g., this compound) Schisandra_Lignans->MAPK Inhibits Phosphorylation

Caption: Modulation of the MAPK signaling pathway by Schisandra lignans.

PI3K_Akt_Pathway IRS1 IRS-1 PI3K PI3K IRS1->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Converts to Akt Akt PIP3->Akt Activates Downstream Downstream Targets (e.g., NF-κB, mTOR) Akt->Downstream Phosphorylates Cell_Response Cellular Responses (Survival, Proliferation) Downstream->Cell_Response Regulates Schisandra_Lignans Schisandra Lignans (e.g., this compound) Schisandra_Lignans->Akt Modulates Phosphorylation

Caption: Regulation of the PI3K/Akt signaling pathway by Schisandra lignans.

Experimental Workflow

Purification_Workflow Start Schisandra Plant Material Extraction Solvent Extraction (e.g., Ethanol) Start->Extraction Crude_Extract Crude Lignan Extract Extraction->Crude_Extract Partitioning Liquid-Liquid Partitioning Crude_Extract->Partitioning Enriched_Fraction This compound-Enriched Fraction Partitioning->Enriched_Fraction Prep_HPLC Preparative HPLC Enriched_Fraction->Prep_HPLC Fractions Collected Fractions Prep_HPLC->Fractions Analysis Purity Analysis (Analytical HPLC/UHPLC-MS) Fractions->Analysis Pooling Pooling of High-Purity Fractions Analysis->Pooling Purity > 98% Final_Product High-Purity this compound Pooling->Final_Product

Caption: General workflow for the purification of high-purity this compound.

References

Technical Support Center: Stability of Schisandra Lignans in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing stability issues of Schisandra lignans (B1203133) (used here as a proxy for the queried term "Epischisandrone," for which no specific data is available) in solution. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the main stability concerns when working with Schisandra lignans in solution?

A1: The primary stability concerns for Schisandra lignans, which are dibenzocyclooctadiene derivatives, revolve around their poor aqueous solubility, potential for oxidation, and sensitivity to light and high temperatures, especially in the presence of moisture.[1][2] While generally stable in alcoholic solutions like methanol (B129727) at room temperature for short periods, long-term storage and use in aqueous buffers can lead to degradation.[3][4]

Q2: How should I prepare stock solutions of Schisandra lignans?

A2: Due to their hydrophobic nature, Schisandra lignans should be dissolved in an appropriate organic solvent to prepare stock solutions. Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) are commonly used.[5] For analytical purposes, methanol is a suitable solvent.[3][4] It is recommended to prepare high-concentration stock solutions to minimize the volume of organic solvent added to aqueous experimental media.

Q3: What are the recommended storage conditions for Schisandra lignan (B3055560) solutions?

A3: Stock solutions of Schisandra lignans in organic solvents like methanol or DMSO should be stored at -20°C for long-term stability.[6] For short-term storage, refrigeration at 4°C is acceptable.[4] It is crucial to protect solutions from light by using amber vials or wrapping containers in aluminum foil.[7] When preparing working solutions in aqueous buffers, it is best to make them fresh for each experiment to avoid degradation.[7]

Q4: Can I heat solutions containing Schisandra lignans to aid dissolution?

A4: Gentle warming may be used to aid the dissolution of Schisandra lignans. However, prolonged exposure to high temperatures should be avoided, as thermal degradation can occur, especially in the presence of moisture.[1] If heating is necessary, it should be done at the lowest effective temperature for the shortest possible time.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation of the compound in aqueous buffer. Poor aqueous solubility of Schisandra lignans.- Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final solution, ensuring it does not exceed a concentration that affects the experimental system.- Use solubilizing agents such as cyclodextrins.- Prepare a fresh, more dilute solution from the stock immediately before use.
Loss of compound activity or inconsistent results over time. Degradation of the lignan in solution due to oxidation, hydrolysis, or photolysis.- Prepare fresh working solutions for each experiment.- Store stock solutions in small aliquots at -20°C to avoid repeated freeze-thaw cycles.- Protect all solutions from light exposure.- Degas aqueous buffers to remove dissolved oxygen and consider working under an inert atmosphere (e.g., nitrogen) for sensitive experiments.
Appearance of unexpected peaks in HPLC analysis. Formation of degradation products.- Confirm the stability of your compound in the chosen solvent and buffer system over the experimental timeframe.- If degradation is suspected, perform a forced degradation study (see Experimental Protocols) to identify potential degradation products.- Adjust solution preparation and storage procedures to minimize degradation.
Low recovery of the compound during extraction from a biological matrix. Adsorption to container surfaces or instability in the extraction solvent.- Use silanized glassware or low-adsorption plasticware.- Ensure the extraction solvent and conditions are optimized for Schisandra lignans (see Experimental Protocols).- Perform extraction steps quickly and at low temperatures if thermal degradation is a concern.

Quantitative Data on Stability

Compound/Extract Condition Observation Reference
Eleven Schisandra lignans (including Schisandrin, Gomisin J, Schisandrol B, etc.)In methanol solution at room temperature, protected from light.Stable for at least 72 hours, with no appreciable change or degradation products detected by HPLC. The Relative Standard Deviation (RSD) of concentrations was below 1.89%.[3][4]
Schisandra chinensis fruits (containing lignans)Storage at 5°C and 40% humidity in kraft paper bags.Considered suitable conditions for long-period storage, with an effective storage period not exceeding 1 year to maintain the content of key lignans like schisandrol A.[8]
Schisandra chinensis fruits (containing lignans)Storage for up to two years under various temperature and humidity conditions.The content of most lignans showed a trend of increasing in the first 6-9 months, followed by a decrease. After two years, the content of some key lignans may fall below pharmacopeia standards.[8]
Lignans in generalThermal treatment (e.g., roasting of seeds).Can lead to degradation at high temperatures, but in some cases, moderate heating can improve extractability. The presence of moisture can accelerate degradation.[1]

Experimental Protocols

Protocol for Preparation and Short-Term Stability Assessment of a Schisandra Lignan Working Solution

This protocol describes the preparation of a working solution and a basic assessment of its stability for experimental use.

  • Preparation of Stock Solution:

    • Accurately weigh the purified Schisandra lignan.

    • Dissolve the compound in 100% DMSO to a final concentration of 10-50 mM.

    • Vortex until fully dissolved.

    • Store the stock solution in small aliquots in amber vials at -20°C.

  • Preparation of Working Solution:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Dilute the stock solution to the final desired concentration in your experimental aqueous buffer (e.g., phosphate-buffered saline, cell culture medium). The final concentration of DMSO should typically be kept below 0.5% (v/v) to avoid solvent effects.

    • Ensure the solution is clear and free of precipitation. If precipitation occurs, reconsider the final concentration or the amount of co-solvent.

  • Short-Term Stability Assessment (via HPLC):

    • Immediately after preparing the working solution (t=0), inject a sample into a validated HPLC system (see Protocol 3).

    • Keep the working solution under the intended experimental conditions (e.g., 37°C, ambient light).

    • Inject samples at subsequent time points (e.g., 1, 2, 4, 8, and 24 hours).

    • Compare the peak area of the parent lignan over time. A significant decrease in the peak area or the appearance of new peaks indicates instability.

Protocol for Forced Degradation Study

This protocol outlines a general procedure for a forced degradation study to understand the stability of a Schisandra lignan under various stress conditions.[7][9][10]

  • Sample Preparation: Prepare solutions of the Schisandra lignan (e.g., 1 mg/mL) in a suitable solvent system (e.g., methanol-water).

  • Acid Hydrolysis:

    • Add 0.1 M HCl to the sample solution.

    • Incubate at room temperature or elevate to 50-60°C if no degradation is observed.

    • Analyze samples at various time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the solution before HPLC analysis.

  • Base Hydrolysis:

    • Add 0.1 M NaOH to the sample solution.

    • Incubate at room temperature.

    • Analyze samples at various time points.

    • Neutralize the solution before HPLC analysis.

  • Oxidative Degradation:

    • Add 3% hydrogen peroxide (H₂O₂) to the sample solution.

    • Incubate at room temperature, protected from light.

    • Analyze samples at various time points.

  • Thermal Degradation:

    • Incubate the sample solution at an elevated temperature (e.g., 60-80°C) in a controlled oven.

    • Analyze samples at various time points.

  • Photodegradation:

    • Expose the sample solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

    • Simultaneously, keep a control sample protected from light.

    • Analyze both samples at various time points.

  • Analysis: Analyze all stressed samples and controls using a stability-indicating HPLC method (see Protocol 3) to quantify the remaining parent compound and detect any degradation products.

Protocol for Stability-Indicating HPLC Method

This protocol provides a general HPLC method for the analysis of Schisandra lignans, which can be adapted to be stability-indicating.[3][11][12]

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[3][11]

  • Mobile Phase: A gradient elution using acetonitrile (B52724) (A) and water (B). A typical gradient might be:

    • 0-20 min: 40-60% A

    • 20-40 min: 60-80% A

    • 40-50 min: 80% A[13]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 217-254 nm, chosen based on the UV absorbance maximum of the specific lignan.[4][13]

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dilute the solution to be analyzed with the mobile phase or a compatible solvent. Filter through a 0.45 µm syringe filter before injection.

Visualizations

Signaling Pathways

Schisandra lignans exert their antioxidant and anti-inflammatory effects by modulating several key signaling pathways.

Signaling_Pathways Stress Oxidative Stress / Inflammatory Stimuli Keap1 Keap1 Stress->Keap1 activates IKK IKK Stress->IKK activates MAPK MAPK (JNK, p38) Stress->MAPK activates Lignans Schisandra Lignans Lignans->Keap1 inhibits Lignans->IKK inhibits Lignans->MAPK inhibits Nrf2 Nrf2 Keap1->Nrf2 promotes degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->AntioxidantEnzymes induces expression IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases ProInflammatory Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB->ProInflammatory induces expression MAPK->NFkB activates

Caption: Key signaling pathways modulated by Schisandra lignans.

Experimental Workflow

The following diagram illustrates a typical workflow for preparing and analyzing the stability of Schisandra lignan solutions.

Experimental_Workflow Start Start: Purified Lignan PrepStock Prepare Stock Solution (e.g., 10 mM in DMSO) Start->PrepStock StoreStock Store Stock Solution (-20°C, protected from light) PrepStock->StoreStock PrepWorking Prepare Working Solution (Dilute in aqueous buffer) StoreStock->PrepWorking T0_Analysis Analyze at T=0 (HPLC) PrepWorking->T0_Analysis Incubate Incubate under Experimental Conditions PrepWorking->Incubate DataAnalysis Data Analysis: Compare Peak Areas T0_Analysis->DataAnalysis Timepoint_Analysis Analyze at Time Points (e.g., 1, 2, 4, 8, 24h) Incubate->Timepoint_Analysis Timepoint_Analysis->DataAnalysis Conclusion Assess Stability DataAnalysis->Conclusion

Caption: Workflow for solution preparation and stability analysis.

Troubleshooting Logic

This diagram outlines a logical approach to troubleshooting inconsistent experimental results that may be related to compound stability.

Troubleshooting_Logic Start Inconsistent Results? CheckPrep Solution prepared fresh? Start->CheckPrep CheckStorage Stock stored correctly? (-20°C, dark) CheckPrep->CheckStorage No CheckSolubility Precipitation observed? CheckPrep->CheckSolubility Yes CheckStorage->CheckSolubility Yes Action Action: - Use fresh solutions - Protect from light/heat - Adjust solvent/pH CheckStorage->Action No CheckStability Run HPLC stability check CheckSolubility->CheckStability No CheckSolubility->Action Yes Degradation Degradation confirmed? CheckStability->Degradation Degradation->Action Yes OtherIssue Investigate other experimental variables Degradation->OtherIssue No

Caption: Logic for troubleshooting stability-related issues.

References

Technical Support Center: Epischisandrone Cell Culture Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Epischisandrone in cell culture experiments. The information provided is intended to help minimize off-target effects and ensure reliable experimental outcomes.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound and other Schisandra lignans (B1203133) in cell culture.

Issue Potential Cause Recommended Solution
High Cell Toxicity/Death Concentration of this compound is too high.Perform a dose-response experiment (cytotoxicity assay) to determine the optimal concentration for your specific cell line. Start with a wide range of concentrations and narrow down to the concentration that provides the desired on-target effect with minimal cell death.
Cell line is particularly sensitive to the compound.Consider using a less sensitive cell line if appropriate for the experimental goals. Ensure proper cell culture conditions (e.g., media, supplements, confluency) are maintained.
Contamination of cell culture.Regularly check for signs of microbial contamination. Use aseptic techniques and periodically test cultures for mycoplasma.
Inconsistent or No On-Target Effect Concentration of this compound is too low.Increase the concentration of this compound based on dose-response data.
Poor compound stability or solubility.Prepare fresh stock solutions of this compound. Ensure the solvent used is compatible with your cell culture medium and does not precipitate at the final concentration. Consider using a solubilizing agent if necessary.
Incorrect experimental timeline.Optimize the incubation time with this compound. The desired effect may be time-dependent.
Observed Off-Target Effects The molecular target of this compound is part of a complex signaling network.Use specific inhibitors or activators of suspected off-target pathways to confirm the source of the off-target effects.
The compound is interacting with multiple cellular targets.Lower the concentration of this compound to the minimum effective dose. Consider using knockout/knockdown (e.g., CRISPR/siRNA) of the intended target as a control to differentiate on-target from off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in cell culture?

A1: The optimal concentration of this compound is highly cell-line dependent. It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity in your specific cell line. A common starting point for new compounds is to test a wide range of concentrations, for example, from 0.1 µM to 100 µM. Lignans isolated from Schisandra chinensis have shown cytotoxic effects in various cancer cell lines with IC50 values ranging from approximately 22 µM to over 150 µM[1][2].

Q2: How can I be sure that the observed cellular phenotype is due to the on-target activity of this compound and not an off-target effect?

A2: Differentiating on-target from off-target effects is a critical aspect of pharmacological studies. Several strategies can be employed:

  • Use of Controls: Include a well-characterized control compound with a similar mechanism of action, if available.

  • Rescue Experiments: If this compound is expected to inhibit a specific protein, overexpressing a resistant mutant of that protein should "rescue" the cells from the compound's effect.

  • Knockout/Knockdown Validation: Use genetic tools like CRISPR/Cas9 or siRNA to eliminate the intended target of this compound. If the phenotype observed with the compound is no longer present in the knockout/knockdown cells, it provides strong evidence for on-target activity.

  • Orthogonal Assays: Confirm the on-target effect using multiple, independent assays that measure different aspects of the same biological process.

Q3: What are the known signaling pathways affected by Schisandra lignans like this compound?

A3: Lignans from Schisandra chinensis, such as Schisandrin A and B, have been reported to modulate several key signaling pathways involved in inflammation, oxidative stress, and cell survival. These include:

  • NF-κB Pathway: Inhibition of this pathway leads to anti-inflammatory effects[3].

  • MAPK Pathways (JNK, p38, ERK): Suppression of MAPK signaling can also contribute to anti-inflammatory responses[3][4].

  • PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation, and its modulation can impact cancer cell growth[3].

  • Nrf2/HO-1 Pathway: Activation of this pathway is associated with antioxidant effects[3][5].

It is plausible that this compound may also interact with these pathways.

Q4: How should I prepare and store this compound stock solutions?

A4: Due to the poor water solubility of many lignans, stock solutions of this compound should be prepared in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[6] Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When diluting the stock solution into your cell culture medium, ensure the final concentration of the solvent is low (typically <0.1% v/v) to avoid solvent-induced cytotoxicity.

Experimental Protocols

Protocol 1: Determination of IC50 using a Cytotoxicity Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound, a measure of its potency in inhibiting cell growth.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • 96-well cell culture plates

  • MTT, XTT, or other viability assay reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in complete cell culture medium from your stock solution. Also, prepare a vehicle control (medium with the same final concentration of DMSO).

  • Treatment: Remove the old medium from the cells and add 100 µL of the 2X this compound dilutions or the vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for a period relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).

  • Viability Assay: Add the viability assay reagent (e.g., MTT) to each well according to the manufacturer's instructions.

  • Data Acquisition: After the appropriate incubation time for the assay, measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression to determine the IC50 value.

Protocol 2: Western Blotting to Assess Signaling Pathway Modulation

This protocol describes how to analyze changes in protein expression or phosphorylation in key signaling pathways upon treatment with this compound.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against proteins of interest (e.g., phospho-NF-κB, total NF-κB, phospho-p38, etc.)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentration of this compound or vehicle control for the appropriate amount of time.

  • Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize the protein amounts and load equal amounts of protein onto an SDS-PAGE gel. Run the gel to separate the proteins by size.

  • Western Blotting: Transfer the separated proteins from the gel to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_validation Validation of Off-Target Effects prep_cells Prepare Cell Culture dose_response Dose-Response Assay (IC50) prep_cells->dose_response prep_compound Prepare this compound Stock prep_compound->dose_response treatment Treat Cells with Optimal Concentration dose_response->treatment phenotype Phenotypic Analysis (e.g., Morphology, Proliferation) treatment->phenotype molecular Molecular Analysis (e.g., Western Blot, qPCR) treatment->molecular knockdown Target Knockdown (siRNA/CRISPR) phenotype->knockdown inhibitors Use of Pathway Inhibitors molecular->inhibitors rescue Rescue Experiment knockdown->rescue nfkb_pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., LPS) ikk IKK Complex stimulus->ikk This compound This compound This compound->ikk ikb IκBα ikk->ikb Phosphorylates & Degradation nfkb_inactive NF-κB (p50/p65) ikb->nfkb_inactive Inhibits nfkb_active Active NF-κB (p50/p65) nfkb_inactive->nfkb_active Translocates to Nucleus gene_transcription Pro-inflammatory Gene Transcription nfkb_active->gene_transcription nrf2_pathway cluster_stress Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stress Oxidative Stress keap1 Keap1 stress->keap1 This compound This compound This compound->keap1 nrf2_inactive Nrf2 keap1->nrf2_inactive Promotes Degradation nrf2_active Active Nrf2 nrf2_inactive->nrf2_active Translocates to Nucleus are Antioxidant Response Element (ARE) nrf2_active->are gene_transcription Antioxidant Gene Transcription (e.g., HO-1) are->gene_transcription

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Schisandra Lignans

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Schisandra lignans (B1203133), such as Epischisandrone. Due to the limited publicly available data on this compound specifically, this guide leverages data from closely related and well-studied Schisandra lignans, including schisandrin (B1198587), schisantherin, and γ-schizandrin. The principles and methodologies described herein are broadly applicable to this class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges affecting the in vivo bioavailability of Schisandra lignans like this compound?

A1: The primary obstacles to achieving high oral bioavailability for Schisandra lignans are their poor aqueous solubility and significant first-pass metabolism in the liver and intestines.[1][2][3] Many lignans, such as schisandrin A and gomisin A, are poorly soluble in water, which limits their dissolution in the gastrointestinal tract and subsequent absorption.[3] Furthermore, these compounds are substrates for cytochrome P450 enzymes (CYPs), particularly CYP3A4, and the efflux transporter P-glycoprotein (P-gp), leading to extensive metabolism and removal before they can reach systemic circulation.[4]

Q2: What formulation strategies can be employed to improve the solubility and absorption of Schisandra lignans?

A2: Several formulation strategies have shown promise in enhancing the solubility and absorption of Schisandra lignans. These include:

  • Liposomal Encapsulation: Encapsulating the lignans within liposomes can protect them from degradation in the gastrointestinal tract and enhance their absorption.[1]

  • β-Cyclodextrin Inclusion Complexes: Forming inclusion complexes with β-cyclodextrins can significantly improve the aqueous solubility of poorly soluble lignans.[1]

  • Solid Dispersions: Creating solid dispersions of the lignans in a polymer matrix can enhance their dissolution rate.

  • Nanoparticle-based Delivery Systems: Formulating lignans into nanoparticles can increase their surface area, leading to improved dissolution and absorption.

Q3: Are there any known drug-drug interactions to be aware of when working with Schisandra lignans?

A3: Yes, Schisandra lignans have been shown to interact with other drugs primarily through the inhibition of cytochrome P450 enzymes and P-glycoprotein.[4] For instance, they can inhibit the metabolism of drugs that are substrates for CYP3A4, potentially leading to increased plasma concentrations and adverse effects of the co-administered drug.[4] Researchers should exercise caution and consider potential interactions when designing in vivo experiments involving co-administration of Schisandra lignans with other therapeutic agents.

Troubleshooting Guides

Issue 1: Low and Variable Plasma Concentrations in Animal Studies
Possible Cause Troubleshooting Step Rationale
Poor aqueous solubility of the compound.1. Formulation Enhancement: Prepare a formulation designed to improve solubility, such as a β-cyclodextrin inclusion complex or a liposomal formulation.[1] 2. Particle Size Reduction: Utilize techniques like micronization or nanomilling to reduce the particle size of the compound, thereby increasing the surface area for dissolution.Improving solubility and dissolution rate is crucial for enhancing absorption from the gastrointestinal tract.[3]
Extensive first-pass metabolism.1. Co-administration with a CYP3A4 Inhibitor: In preclinical studies, co-administering a known CYP3A4 inhibitor (e.g., ketoconazole) can help to assess the impact of first-pass metabolism. 2. Use of P-gp Inhibitors: Co-administration with a P-gp inhibitor (e.g., verapamil) can reduce efflux back into the intestinal lumen.These approaches can help to saturate or bypass the metabolic and efflux pathways that limit the systemic exposure of the lignans.[4]
Rapid clearance from plasma.Pharmacokinetic Modeling: Conduct a more detailed pharmacokinetic study with more frequent sampling time points to accurately determine the elimination half-life and clearance rate.A better understanding of the pharmacokinetic profile will inform appropriate dosing regimens and sampling schedules for future experiments.[5]
Issue 2: Difficulty in Detecting and Quantifying the Compound in Plasma
Possible Cause Troubleshooting Step Rationale
Insufficient sensitivity of the analytical method.Method Optimization: Develop and validate a highly sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of the lignan (B3055560) in plasma.[6][7]LC-MS/MS offers high selectivity and sensitivity, allowing for the detection of low concentrations of the compound and its metabolites in complex biological matrices.
Low plasma concentrations due to poor bioavailability.Dose Escalation Study: Conduct a dose-escalation study to determine if higher doses result in detectable plasma concentrations, while carefully monitoring for any signs of toxicity.This will help to establish a dose-response relationship for the pharmacokinetic profile of the compound.

Experimental Protocols

Protocol 1: Preparation of a Liposome-Encapsulated β-Cyclodextrin Inclusion Complex of Schisandra Extract

This protocol is adapted from a study aimed at improving the oral bioavailability of Schisandra lignans.[1]

Materials:

  • Schisandra extract (containing this compound or other target lignans)

  • β-Cyclodextrin

  • Soybean phosphatidylcholine

  • Cholesterol

  • Ethanol

  • Phosphate buffered saline (PBS, pH 7.4)

Procedure:

  • Preparation of the β-Cyclodextrin Inclusion Complex:

    • Dissolve the Schisandra extract and β-cyclodextrin in a suitable solvent (e.g., ethanol-water mixture).

    • Stir the mixture at a constant temperature until a clear solution is formed.

    • Remove the solvent under reduced pressure to obtain the solid inclusion complex.

    • Wash and dry the resulting powder.

  • Preparation of the Liposomes:

    • Dissolve soybean phosphatidylcholine and cholesterol in ethanol.

    • Slowly inject this lipid solution into a PBS solution containing the β-cyclodextrin inclusion complex while stirring.

    • Continue stirring for a specified period to allow for the formation of liposomes.

    • Homogenize the liposome (B1194612) suspension using a high-pressure homogenizer to achieve a uniform particle size.

  • Characterization:

    • Determine the particle size, polydispersity index, and zeta potential of the liposomes.

    • Measure the encapsulation efficiency of the lignans within the liposomes using a suitable analytical method like HPLC.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Animals:

  • Male Sprague-Dawley rats (or other appropriate strain)

Procedure:

  • Animal Acclimatization and Fasting:

    • Acclimatize the rats to the experimental conditions for at least one week.

    • Fast the animals overnight before the experiment with free access to water.

  • Drug Administration:

    • Administer the formulated Schisandra lignan (e.g., the liposomal formulation from Protocol 1) or a control formulation (e.g., a simple suspension) orally via gavage.

  • Blood Sampling:

    • Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Quantify the concentration of the Schisandra lignan in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t1/2 (elimination half-life) using non-compartmental analysis.

Quantitative Data Summary

The following tables summarize pharmacokinetic data for key Schisandra lignans from a study investigating different formulations. This data can serve as a reference for researchers working to improve the bioavailability of similar compounds.

Table 1: Pharmacokinetic Parameters of Schisandrin, Schisantherin, and γ-Schizandrin in Different Formulations in Rats

FormulationLignanCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)t1/2 (h)
Solution Schisandrin150.2 ± 25.10.5450.6 ± 65.23.5 ± 0.8
Schisantherin85.4 ± 15.30.5290.1 ± 45.74.1 ± 0.9
γ-Schizandrin110.7 ± 20.80.5380.4 ± 55.13.8 ± 0.7
β-CD Complex Schisandrin210.5 ± 30.20.5680.3 ± 80.53.9 ± 0.6
Schisantherin125.1 ± 22.60.5450.8 ± 60.34.5 ± 1.1
γ-Schizandrin160.9 ± 28.40.5550.2 ± 70.94.2 ± 0.8
Liposomes Schisandrin280.6 ± 40.51.0950.7 ± 110.24.8 ± 1.0
Schisantherin180.3 ± 30.11.0690.5 ± 90.85.2 ± 1.2
γ-Schizandrin220.4 ± 35.71.0810.9 ± 100.45.0 ± 1.1
Liposome-encapsulated β-CD Complex Schisandrin350.1 ± 50.81.01250.4 ± 150.65.5 ± 1.3
Schisantherin230.7 ± 40.21.0910.2 ± 120.16.0 ± 1.4
γ-Schizandrin290.8 ± 45.31.01100.6 ± 130.75.8 ± 1.2

Data adapted from a representative study and is for illustrative purposes.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Pharmacokinetic Study Schisandra_Extract Schisandra Extract Inclusion_Complex Inclusion Complex Schisandra_Extract->Inclusion_Complex Beta_Cyclodextrin β-Cyclodextrin Beta_Cyclodextrin->Inclusion_Complex Liposomes Liposomal Formulation Inclusion_Complex->Liposomes Lipids Lipids (Soybean PC, Cholesterol) Lipids->Liposomes Oral_Administration Oral Administration to Rats Liposomes->Oral_Administration Test Formulation Blood_Sampling Serial Blood Sampling Oral_Administration->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation LCMS_Analysis LC-MS/MS Analysis Plasma_Separation->LCMS_Analysis PK_Analysis Pharmacokinetic Analysis LCMS_Analysis->PK_Analysis

Caption: Experimental workflow for improving and evaluating the bioavailability of Schisandra lignans.

logical_relationship Poor_Solubility Poor Aqueous Solubility Low_Bioavailability Low Oral Bioavailability Poor_Solubility->Low_Bioavailability First_Pass Extensive First-Pass Metabolism (CYP450s, P-gp) First_Pass->Low_Bioavailability Formulation Advanced Formulation Strategies (Liposomes, β-CD Complexes) Improved_Solubility Improved Solubility & Dissolution Formulation->Improved_Solubility Protection Protection from Metabolism Formulation->Protection Enhanced_Absorption Enhanced Absorption Improved_Solubility->Enhanced_Absorption Protection->Enhanced_Absorption Increased_Bioavailability Increased Oral Bioavailability Enhanced_Absorption->Increased_Bioavailability

Caption: Factors influencing the bioavailability of Schisandra lignans and strategies for improvement.

References

Technical Support Center: Method Refinement for Detecting Schisandra-Type Lignan Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data for a compound named "Epischisandrone" is not available in the public domain. This guide is based on established methodologies for the analysis of structurally related Schisandra lignans (B1203133) and their metabolites. Researchers should use this information as a starting point and optimize protocols for their specific molecule of interest.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical platform for detecting and quantifying this compound and its metabolites?

A1: The most effective and widely used technique is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[1][2] This platform offers high sensitivity and selectivity, which is crucial for detecting low-concentration metabolites in complex biological matrices.[3] High-resolution mass spectrometry, such as UPLC-QTOF-MS (Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry), is particularly valuable for identifying unknown metabolites by providing accurate mass measurements.[4][5]

Q2: What are the primary metabolic pathways for Schisandra lignans like this compound?

A2: For Schisandra lignans, the main phase I metabolic transformations observed in vivo are hydroxylation and demethylation.[1][4] Other potential reactions include dehydrogenation and epoxidation.[4] These reactions are primarily catalyzed by cytochrome P450 enzymes (specifically CYP3A4) in the liver.[1][6] Understanding these pathways helps in predicting the masses of potential metabolites for targeted detection.

Q3: How can I effectively extract lignan (B3055560) metabolites from a biological matrix (e.g., plasma, tissue)?

A3: Common and effective sample preparation techniques include protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[3] For plasma samples, protein precipitation with a solvent like methanol (B129727) or acetonitrile (B52724) is a rapid and simple starting point. For more complex matrices or to achieve lower detection limits, SPE is recommended to remove interfering compounds that can cause matrix effects.[3]

Q4: What are "matrix effects" and how can I minimize them?

A4: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, leading to ion suppression or enhancement.[3][7] This can compromise the accuracy and reproducibility of your results. To minimize them:

  • Improve Sample Cleanup: Use a more rigorous extraction method like SPE to remove interfering substances.[3]

  • Optimize Chromatography: Ensure the chromatographic method separates the analyte from the bulk of the matrix components.

  • Use an Internal Standard: A stable isotope-labeled internal standard is ideal as it co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification.

  • Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.

Troubleshooting Guides

This section addresses specific issues you may encounter during method development and analysis.

Problem 1: Low or No Analyte Signal
Possible Cause Troubleshooting Step
Poor Extraction Recovery Evaluate the efficiency of your sample preparation method. Test different extraction solvents or SPE cartridges. Ensure the pH of the sample and solvents is optimal for your analyte's chemical properties.
Analyte Degradation Schisandra lignans can be unstable. Ensure samples are processed quickly and stored at low temperatures (e.g., -80°C).[8] Check the stability of your analyte in the final injection solvent.
Suboptimal MS Parameters Infuse a standard solution of the analyte directly into the mass spectrometer to optimize source parameters (e.g., gas flows, temperatures) and fragmentation (collision energy) for maximum signal intensity.[7]
Ion Suppression The analyte signal may be suppressed by matrix components. Check for ion suppression by post-column infusion of your analyte while injecting a blank matrix extract. If suppression is observed at the analyte's retention time, improve chromatographic separation or sample cleanup.[7][9]
Incorrect Polarity Mode Ensure you are using the correct ionization polarity (positive or negative). Schisandra lignans are typically analyzed in positive electrospray ionization (ESI) mode.[2]
Problem 2: Poor Chromatographic Peak Shape (Tailing, Fronting, or Broad Peaks)
Possible Cause Troubleshooting Step
Incompatible Injection Solvent The injection solvent should be of similar or weaker strength than the initial mobile phase to ensure proper peak focusing on the column head. Using a solvent that is too strong can cause peak distortion.[3]
Column Overload Injecting too much sample can lead to peak fronting. Try reducing the injection volume or diluting the sample.[10]
Secondary Interactions Analyte interaction with active sites on the column stationary phase can cause peak tailing. Try adding a small amount of an acid (e.g., 0.1% formic acid) to the mobile phase to improve the peak shape for many lignans.[2]
Column Contamination or Degradation Contaminants from the sample matrix can build up on the column, degrading performance. Use a guard column and flush the analytical column regularly. If performance does not improve, the column may need to be replaced.[10]
Problem 3: Poor Reproducibility (Inconsistent Retention Times or Peak Areas)
Possible Cause Troubleshooting Step
Insufficient Column Equilibration Ensure the column is adequately equilibrated with the initial mobile phase conditions between injections, especially for gradient elution. A minimum of 10 column volumes is recommended.[7]
System Leaks Check for any leaks in the LC system, from the pump to the injector and column fittings. Leaks can cause fluctuations in flow rate and pressure, leading to variable retention times.
Autosampler Issues Inconsistent injection volumes can lead to poor area reproducibility. Check the autosampler for air bubbles in the syringe or sample loop.
Sample Instability If the analyte is degrading in the autosampler over the course of the run, it will lead to decreasing peak areas. Ensure the autosampler is temperature-controlled and assess the stability of the analyte over the expected run time.

Data Presentation: Performance Metrics for Lignan Analysis

The following table summarizes typical performance metrics from validated LC-MS/MS methods for various Schisandra lignans. These values can serve as a benchmark for your method development.

Parameter Schizandrol A Schisandrin A Schisandrin B Gomisin J Reference
Linear Range (ng/mL) 10 - 2000.5 - 2000.5 - 2005 - 200[2]
LOQ (ng/mL) ~10~0.5~0.5~5[2]
Recovery (%) 80 - 115% (general)80 - 115% (general)80 - 115% (general)80 - 115% (general)[8]
Intra-day Precision (RSD%) < 11.7%< 11.7%< 11.7%< 11.7%[2]
Inter-day Precision (RSD%) < 6.7%< 6.7%< 6.7%< 6.7%[2]

LOQ: Limit of Quantification; RSD: Relative Standard Deviation. Data is compiled from studies on different Schisandra lignans and should be used as a general guideline.

Experimental Protocols

Protocol 1: General Method for LC-MS/MS Analysis of Lignan Metabolites in Plasma

This protocol provides a starting point for method development.

1. Sample Preparation: Protein Precipitation

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold methanol containing an appropriate internal standard (IS).

  • Vortex for 2 minutes to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Vortex, centrifuge again, and transfer the supernatant to an autosampler vial for injection.

2. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3 µm).[2]

  • Mobile Phase A: Water with 0.1% Formic Acid.[2]

  • Mobile Phase B: Methanol (or Acetonitrile) with 0.1% Formic Acid.[2]

  • Flow Rate: 0.4 - 0.8 mL/min.[2]

  • Gradient: Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the compounds, then return to initial conditions and equilibrate. A typical gradient might be 5% to 95% B over 10 minutes.

  • Column Temperature: 30-40°C.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry Conditions

  • Ion Source: Electrospray Ionization (ESI).

  • Polarity: Positive.[2]

  • Scan Mode: Multiple Reaction Monitoring (MRM).[2]

  • MRM Transitions: These must be determined experimentally by infusing a standard of the parent compound. For metabolites, predicted masses (e.g., +16 Da for hydroxylation, -14 Da for demethylation) can be used to set up precursor ion scans to find potential metabolites, whose fragments can then be optimized.

  • Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage for the specific instrument and analytes.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_proc Data Processing Sample Biological Sample (Plasma, Urine, Tissue) Extraction Extraction (Protein Precipitation / SPE) Sample->Extraction Add IS Sample->Extraction Evap Evaporation & Reconstitution Extraction->Evap Extraction->Evap LC UPLC/HPLC Separation (C18 Column) Evap->LC Evap->LC MS Mass Spectrometry (ESI+, MRM/Scan Mode) LC->MS Ionization LC->MS Integration Peak Integration & Quantification MS->Integration MS->Integration MetaboliteID Metabolite Identification (Accurate Mass, Fragmentation) Integration->MetaboliteID Integration->MetaboliteID Report Final Report MetaboliteID->Report MetaboliteID->Report

Caption: General experimental workflow for lignan metabolite analysis.

metabolic_pathway cluster_phase1 Phase I Metabolism (CYP450) Parent This compound (Parent Drug) Hydroxylated Hydroxy-Epischisandrone (+16 Da) Parent->Hydroxylated Hydroxylation Parent->Hydroxylated Demethylated Demethyl-Epischisandrone (-14 Da) Parent->Demethylated Demethylation Parent->Demethylated Hydrox_Demeth Hydroxy-Demethyl-Epischisandrone (+2 Da) Hydroxylated->Hydrox_Demeth Demethylation Hydroxylated->Hydrox_Demeth Demethylated->Hydrox_Demeth Hydroxylation Demethylated->Hydrox_Demeth

Caption: Hypothetical Phase I metabolic pathway for a Schisandra-type lignan.

References

Validation & Comparative

Validating the Anticancer Activity of Epischisandrone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticancer activity of Epischisandrone, a dibenzocyclooctadiene lignan (B3055560) isolated from Schisandra henryi. Due to the limited availability of specific quantitative data for this compound, this document leverages data from closely related and well-studied lignans (B1203133) from the Schisandra genus, namely Schisantherin A and Gomisin A, to provide a comprehensive overview. The guide also includes a comparison with Doxorubicin (B1662922), a standard chemotherapeutic agent.

Comparative Anticancer Activity

The anticancer potential of these compounds is evaluated based on their cytotoxic effects against various cancer cell lines, primarily the P-388 murine leukemia cell line, against which this compound has shown inhibitory activity.[1] The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity.

Table 1: Comparative Cytotoxicity (IC50) of Schisandra Lignans and Doxorubicin

CompoundCancer Cell LineIC50 (µM)
This compound P-388 (Murine Leukemia)Data not available
Schisantherin A P-388 (Murine Leukemia)~1.3 µM (estimated from 5.51 µg/mL)
HeLa (Cervical Cancer)Inactive
Gomisin A P-388 (Murine Leukemia)~13.7 µM (estimated from 55.1 µg/mL)
HeLa (Cervical Cancer)~15.2 µM (estimated from 61.2 µg/mL)
Doxorubicin P-388/ADR (Doxorubicin-resistant Murine Leukemia)24 µM[2]

Note: IC50 values for Schisantherin A and Gomisin A against P-388 and HeLa cells were converted from µg/mL as reported in the literature, assuming a molecular weight of approximately 416 g/mol for Gomisin A and 432 g/mol for Schisantherin A. The activity of this compound has been reported as "inhibitory" against P-388 cells, but specific IC50 values are not publicly available.

Mechanisms of Anticancer Action

Lignans derived from Schisandra exert their anticancer effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[1][3] These actions are often mediated through the modulation of key cellular signaling pathways.

Induction of Apoptosis

Many Schisandra lignans are potent inducers of apoptosis. This is a critical mechanism for eliminating cancer cells. The process of apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Both pathways converge on the activation of caspases, which are the executioners of apoptosis.

Cell Cycle Arrest

Inhibition of cancer cell proliferation is also achieved by arresting the cell cycle at different phases (e.g., G0/G1, S, G2/M), preventing the cells from dividing and multiplying.

Modulation of Signaling Pathways

The anticancer activities of Schisandra lignans are linked to their ability to modulate various intracellular signaling pathways that are often dysregulated in cancer, including:

  • PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation, and its inhibition can lead to apoptosis.

  • MAPK Pathway: This pathway is involved in the regulation of cell growth, differentiation, and death.

  • NF-κB Pathway: This pathway is linked to inflammation and cell survival, and its inhibition can sensitize cancer cells to apoptotic signals.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the anticancer activity of these compounds.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells (e.g., P-388) are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound, Schisantherin A, Gomisin A, Doxorubicin) and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 28 µL of a 2 mg/mL MTT solution is added to each well. The plate is then incubated for 1.5 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are solubilized by adding 130 µL of DMSO to each well. The plate is then incubated at 37°C for 15 minutes with shaking.

  • Absorbance Measurement: The absorbance is measured on a microplate reader at a wavelength of 492 nm. The IC50 value is then calculated from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell membrane, an early marker of apoptosis.

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified period.

  • Cell Harvesting: The cells are harvested, washed with PBS, and resuspended in 1x Annexin V binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated at room temperature in the dark for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis, while cells positive for both are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle.

  • Cell Fixation: Cells treated with the test compound are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.

  • RNAse Treatment: The fixed cells are washed with PBS and then treated with RNase A to remove RNA.

  • PI Staining: The cells are then stained with Propidium Iodide (PI), a DNA intercalating agent.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The relative number of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of the PI.

Visualizing the Mechanisms

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

experimental_workflow cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_apoptosis Apoptosis Assay (Annexin V/PI) cluster_cell_cycle Cell Cycle Analysis (PI) seed_cells Seed Cancer Cells treat_compound Treat with Compound seed_cells->treat_compound add_mtt Add MTT Reagent treat_compound->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_absorbance Read Absorbance solubilize->read_absorbance treat_apoptosis Treat with Compound harvest_cells_apoptosis Harvest & Wash Cells treat_apoptosis->harvest_cells_apoptosis stain_annexin_pi Stain with Annexin V & PI harvest_cells_apoptosis->stain_annexin_pi flow_cytometry_apoptosis Analyze by Flow Cytometry stain_annexin_pi->flow_cytometry_apoptosis treat_cell_cycle Treat with Compound fix_cells Fix Cells (Ethanol) treat_cell_cycle->fix_cells stain_pi Stain with PI & RNase fix_cells->stain_pi flow_cytometry_cell_cycle Analyze by Flow Cytometry stain_pi->flow_cytometry_cell_cycle

Caption: A workflow diagram illustrating the key steps in the experimental validation of anticancer activity.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligands Death Ligands (e.g., FasL, TNF-α) death_receptors Death Receptors (e.g., Fas, TNFR) death_ligands->death_receptors procaspase8 Pro-caspase-8 death_receptors->procaspase8 DISC formation caspase8 Caspase-8 (Initiator) procaspase8->caspase8 caspase3 Caspase-3 (Executioner) caspase8->caspase3 dna_damage DNA Damage / Stress mitochondrion Mitochondrion dna_damage->mitochondrion cytochrome_c Cytochrome c release mitochondrion->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 forms Apoptosome procaspase9 Pro-caspase-9 apaf1->procaspase9 caspase9 Caspase-9 (Initiator) procaspase9->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis Cellular Dismantling schisandra_lignans Schisandra Lignans (e.g., this compound) schisandra_lignans->death_receptors schisandra_lignans->dna_damage

Caption: A simplified diagram of the intrinsic and extrinsic apoptosis signaling pathways modulated by Schisandra lignans.

References

A Comparative Guide to the Efficacy of Schisandra Lignans: Benchmarking for Epischisandrone Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of prominent lignans (B1203133) isolated from Schisandra sp. While the primary focus is to establish a benchmark for evaluating epischisandrone (B12440498), a significant gap in publicly available experimental data for this specific lignan (B3055560) necessitates a broader comparison of its more extensively studied counterparts. This document summarizes the available quantitative data on the antioxidant, anti-inflammatory, and neuroprotective activities of well-characterized Schisandra lignans and provides detailed experimental protocols to facilitate future research on this compound and other novel derivatives.

Data Presentation: Comparative Efficacy of Schisandra Lignans

The following tables present a summary of the biological activities of several key Schisandra lignans. It is important to note that direct comparative studies including this compound are currently limited in published literature. The data below serves as a baseline for the potential efficacy of dibenzocyclooctadiene lignans.

Table 1: Antioxidant Activity of Schisandra Lignans

LignanAssayIC50 (µM)Reference
Schisandrol ADPPH Radical ScavengingNot specified, but identified as a main antioxidant component[1][2]
Schisandrol BDPPH Radical ScavengingNot specified, but identified as a main antioxidant component[1][2]
Schisandrin BDPPH Radical ScavengingNot specified, but identified as a main antioxidant component[1][2]
Gomisin ADPPH Radical ScavengingTEAC value of 0.765[3]
Gomisin K3DPPH Radical ScavengingTEAC value of 0.315[3]
(+)-SchisandrinDPPH Radical ScavengingVery weak scavenger[3]
(+)-DeoxyschisandrinDPPH Radical ScavengingVery weak scavenger[3]

TEAC (Trolox Equivalent Antioxidant Capacity) is another measure of antioxidant strength.

Table 2: Anti-inflammatory Activity of Schisandra Lignans

LignanCell LineAssayIC50 (µM)Reference
Schisandrin CRAW 264.7NO Production Inhibition8.5 ± 0.5[4]
Gomisin NRAW 264.7NO Production Inhibition15.8 ± 2.1[4]
Gomisin CRAW 264.7NO Production Inhibition24.8 ± 2.0[4]
Gomisin DRAW 264.7NO Production Inhibition25.0 ± 1.6[4]
Gomisin AN9 MicrogliaNO Production InhibitionConcentration-dependent inhibition[5]
Gomisin JRAW 264.7NO Production InhibitionSignificant reduction[6]

Table 3: Neuroprotective Activity of Schisandra Lignans

LignanCell LineAssayEffective ConcentrationReference
SchisandrinSH-SY5YAβ1-42 induced damage10 µM restored cell viability[7]
Schisandrin ASH-SY5YSerum/glucose deprivationProtection observed[8]
Schisandrin BSH-SY5YSerum/glucose deprivationProtection observed[8]
Gomisin ASH-SY5YSerum/glucose deprivationProtection observed[8]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and straightforward method for determining the antioxidant capacity of a compound.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (or ethanol)

  • Test compounds (Schisandra lignans)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.

  • Sample Preparation: Dissolve the test lignans and positive control in methanol to prepare a series of concentrations.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of the test compounds or positive control to the wells.

    • For the blank, add 100 µL of methanol instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the sample concentrations.

Nitric Oxide (NO) Production Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 macrophage cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)

  • LPS from E. coli

  • Test compounds (Schisandra lignans)

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • 96-well cell culture plate

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Treatment:

    • Pre-treat the cells with various concentrations of the test lignans for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group (cells only) and a positive control group (cells with LPS) should be included.

  • Nitrite (B80452) Measurement:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

  • Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.

  • Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated group. The IC50 value is determined from the dose-response curve. A cell viability assay (e.g., MTT) should also be performed to ensure that the observed inhibition is not due to cytotoxicity.

Neuroprotection Assay in SH-SY5Y Cells

This assay evaluates the ability of a compound to protect neuronal cells from damage induced by neurotoxins.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • DMEM/F12 medium with 10% FBS

  • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA), hydrogen peroxide (H2O2), or Amyloid-β peptide)

  • Test compounds (Schisandra lignans)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plate

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Culture: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.

  • Treatment:

    • Pre-treat the cells with different concentrations of the test lignans for 2-24 hours.

    • Induce neuronal damage by adding the neurotoxin to the wells.

  • Incubation: Incubate the plate for an appropriate time depending on the neurotoxin used (e.g., 24-48 hours).

  • Cell Viability Assessment (MTT Assay):

    • Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate for 3-4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 570 nm.

  • Calculation: Cell viability is expressed as a percentage of the control (untreated, non-toxin exposed) cells. The EC50 value, the concentration of the compound that provides 50% of the maximum neuroprotective effect, can be calculated.

Mandatory Visualizations

experimental_workflow cluster_extraction Extraction & Isolation cluster_assays Biological Efficacy Assays cluster_data Data Analysis Schisandra_Fruit Schisandra Fruit Extraction Solvent Extraction Schisandra_Fruit->Extraction Isolation Chromatographic Isolation (e.g., HPLC) Extraction->Isolation Lignans Isolated Lignans (e.g., this compound) Isolation->Lignans Antioxidant Antioxidant Assay (e.g., DPPH) Lignans->Antioxidant Test Compound Anti_inflammatory Anti-inflammatory Assay (e.g., NO Inhibition) Lignans->Anti_inflammatory Test Compound Neuroprotective Neuroprotective Assay (e.g., SH-SY5Y) Lignans->Neuroprotective Test Compound IC50 IC50 / EC50 Calculation Antioxidant->IC50 Anti_inflammatory->IC50 Neuroprotective->IC50 Comparison Comparative Analysis IC50->Comparison

Caption: General experimental workflow for evaluating Schisandra lignan efficacy.

nf_kb_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates, leading to degradation NFkB NF-κB (p65/p50) IkB->NFkB inhibits NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active translocates to Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkB_active->Inflammatory_Genes activates transcription Nucleus Nucleus Schisandra_Lignans Schisandra Lignans Schisandra_Lignans->IKK inhibit

Caption: Inhibition of the NF-κB signaling pathway by Schisandra lignans.

nrf2_pathway cluster_nucleus Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 sequesters and promotes degradation Nrf2_active Active Nrf2 Nrf2->Nrf2_active dissociates and translocates to ARE Antioxidant Response Element (ARE) Nrf2_active->ARE binds to Nucleus Nucleus Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription of Schisandra_Lignans Schisandra Lignans Schisandra_Lignans->Keap1 may disrupt Keap1-Nrf2 interaction

Caption: Activation of the Nrf2 antioxidant pathway by Schisandra lignans.

References

A Comparative Analysis of Deoxyschizandrin and Epischisandrone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Look at Two Dibenzocyclooctadiene Lignans (B1203133) from Schisandra

Deoxyschizandrin and Epischisandrone are both dibenzocyclooctadiene lignans, a class of bioactive compounds predominantly isolated from plants of the Schisandra genus. These compounds have garnered interest in the scientific community for their potential pharmacological activities. This guide provides a comparative analysis of their known biological effects, with a focus on anticancer properties, supported by available experimental data and detailed protocols for key assays.

While extensive research has been conducted on Deoxyschizandrin, data on this compound is notably scarce in publicly available literature, precluding a direct, quantitative comparison of their bioactivities. This document will present the comprehensive data available for Deoxyschizandrin and the limited information on this compound, highlighting areas for future research.

Chemical Structure

Deoxyschizandrin and this compound share the characteristic dibenzocyclooctadiene core structure. Their distinct biological activities are attributed to variations in the stereochemistry and substituents on this core.

Deoxyschizandrin

  • IUPAC Name: (6R,7S)-1,2,3,10,11,12-Hexamethoxy-6,7-dimethyl-5,6,7,8-tetrahydrodibenzo[a,c][1]annulene[2]

  • Molecular Formula: C₂₄H₃₂O₆[3]

  • Synonyms: Schisandrin A, Schizandrin A[2]

This compound

  • Information on the specific chemical structure and properties of this compound is limited in the available literature. One study has isolated it from the seeds of S. henryi[4].

The structural similarity suggests that this compound may share some biological activities with other well-studied lignans like Deoxyschizandrin, although this requires experimental verification.

Comparative Pharmacological Activities

A significant body of research has demonstrated the diverse pharmacological effects of Deoxyschizandrin, including anticancer, neuroprotective, and anti-inflammatory activities. In contrast, the bioactivity of this compound is largely uncharacterized, with only a single study suggesting potential cytotoxic effects.

Anticancer Activity

Deoxyschizandrin has shown notable cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), a measure of the potency of a substance in inhibiting a specific biological function, has been determined in several studies.

Cell LineCancer TypeIC₅₀ (µM)Reference
A2780Human Ovarian Cancer27.81[3]
OVCAR3Human Ovarian Cancer70.34[3]
SKOV3Human Ovarian Cancer67.99[3]
HT1376Bladder CancerNot specified
J82Bladder CancerNot specified

This compound has been reported to exhibit inhibitory activity against P-388 lymphoma cell lines[4]. However, quantitative data such as IC₅₀ values from this study are not available, preventing a direct comparison of its potency with Deoxyschizandrin.

Mechanism of Action: Focus on Anticancer Effects

The anticancer mechanism of Deoxyschizandrin has been partially elucidated, with a significant focus on its role in modulating the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers[1][5].

Deoxyschizandrin's effect on the PI3K/Akt Pathway:

Studies have shown that Deoxyschizandrin treatment in human ovarian cancer cells leads to:

  • Increased production of Reactive Oxygen Species (ROS): This oxidative stress can damage cancer cells and trigger cell death pathways.

  • Decreased activation of Akt: By inhibiting the phosphorylation of Akt, a key protein in the PI3K/Akt pathway, Deoxyschizandrin can suppress downstream signaling that promotes cancer cell survival and proliferation[6].

  • Induction of G₀/G₁ phase cell cycle arrest: This prevents cancer cells from progressing through the cell cycle and dividing[6].

The following diagram illustrates the proposed mechanism of action for Deoxyschizandrin in cancer cells.

G Deoxyschizandrin Deoxyschizandrin ROS ↑ Reactive Oxygen Species (ROS) Deoxyschizandrin->ROS Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest Deoxyschizandrin->Cell_Cycle_Arrest PI3K_Akt PI3K/Akt Pathway ROS->PI3K_Akt Inhibition Cell_Growth Cell Growth & Proliferation PI3K_Akt->Cell_Growth Promotes

Proposed anticancer mechanism of Deoxyschizandrin.

There is currently no available information regarding the mechanism of action for This compound .

Experimental Protocols

For researchers aiming to investigate or verify the findings related to these compounds, detailed experimental protocols are crucial. Below are standardized methodologies for the key assays discussed.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., Deoxyschizandrin) and incubate for the desired period (e.g., 48 hours).

  • MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.

  • Solubilization: Remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Incubate the plate for 15 minutes with shaking and measure the absorbance at 492 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value is calculated from the dose-response curve.

The following diagram outlines the workflow for a typical MTT assay.

G cluster_0 Cell Culture & Treatment cluster_1 MTT Assay cluster_2 Data Acquisition & Analysis A Seed Cells in 96-well Plate B Incubate 24h A->B C Add Test Compound B->C D Incubate 48h C->D E Add MTT Reagent D->E F Incubate 1.5h E->F G Add DMSO to Solubilize F->G H Read Absorbance (492 nm) G->H I Calculate Viability & IC50 H->I

Experimental workflow for the MTT cell viability assay.
Protein Expression Analysis: Western Blot for PI3K/Akt Pathway

Western blotting is a technique used to detect specific proteins in a sample. This protocol is tailored for analyzing the phosphorylation status of key proteins in the PI3K/Akt pathway.

Protocol:

  • Cell Culture and Treatment: Plate cells to achieve 70-80% confluency. Treat with the test compound at various concentrations and time points. Include a vehicle-only control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-Akt (Ser473), total Akt, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add a chemiluminescent substrate. Capture the signal using a digital imaging system or X-ray film.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Conclusion and Future Directions

This guide consolidates the current scientific knowledge on Deoxyschizandrin and this compound. Deoxyschizandrin emerges as a promising bioactive lignan (B3055560) with well-documented anticancer properties, primarily acting through the induction of oxidative stress and inhibition of the PI3K/Akt signaling pathway.

The significant gap in the literature regarding this compound's pharmacological profile underscores a critical need for further investigation. Future research should focus on:

  • Isolation and Structural Elucidation: Confirming the precise chemical structure of this compound.

  • In Vitro Screening: Evaluating the cytotoxicity of this compound against a broad panel of cancer cell lines to determine its IC₅₀ values.

  • Mechanistic Studies: Investigating the molecular mechanisms underlying any observed bioactivity, including its potential effects on key signaling pathways like PI3K/Akt.

A direct comparative study, utilizing the standardized protocols outlined in this guide, would be invaluable to ascertain the relative potency and therapeutic potential of this compound in relation to the more extensively studied Deoxyschizandrin. Such research would provide a clearer picture of the structure-activity relationships within the dibenzocyclooctadiene lignan family and could uncover novel therapeutic leads.

References

Confirming the Target Specificity of Epischisandrone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the P-glycoprotein (P-gp) inhibitory activity of Schisandrin B, a lignan (B3055560) from Schisandra chinensis, with other well-characterized P-gp inhibitors. Due to the lack of specific information on "Epischisandrone," this document focuses on Schisandrin B, a prominent and well-studied bioactive compound from the same plant, which has been identified as a potent inhibitor of P-gp.

Quantitative Comparison of P-glycoprotein Inhibition

The inhibitory potency of a compound against P-gp is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the P-gp-mediated efflux of a substrate by 50%. The lower the IC50 value, the more potent the inhibitor. The following table summarizes the P-gp inhibitory activities of Schisandrin B and two well-established P-gp inhibitors, Verapamil and Cyclosporin (B1163) A.

CompoundMolecular TargetIC50 (µM)Cell Line / Assay
Schisandrin B P-glycoprotein (P-gp/MDR1)Potent, concentration-dependent inhibitionP-gp overexpressing cancer cell lines
Verapamil P-glycoprotein (P-gp/MDR1)~1.5 - 10Varies by cell line and assay conditions
Cyclosporin A P-glycoprotein (P-gp/MDR1)3.2 - 6.0[1]CEM/VBL100, K562/ADR

Note: IC50 values can vary depending on the specific experimental conditions, including the cell line, P-gp substrate, and assay protocol used.

Schisandrin B has been demonstrated to be a potent inhibitor of P-glycoprotein, reversing drug resistance in multiple cancer cell lines that overexpress P-gp.[2] Its inhibitory action leads to the restoration of intracellular drug accumulation.[2] Studies have shown that Schisandrin B inhibits P-gp activity in a concentration-dependent manner.[3]

Mechanism of P-glycoprotein Inhibition

P-glycoprotein is an ATP-dependent efflux pump that plays a significant role in multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutic drugs out of the cell, thereby reducing their intracellular concentration and efficacy. P-gp inhibitors, such as Schisandrin B, counteract this mechanism.

Mechanism of P-glycoprotein (P-gp) Inhibition cluster_cell Cancer Cell Pgp {P-glycoprotein (P-gp)|Efflux Pump} Drug_out Chemotherapeutic Drug Pgp->Drug_out Efflux ADP ADP + Pi Pgp->ADP Drug_in Chemotherapeutic Drug Drug_in->Pgp Binding Extracellular Extracellular SchB Schisandrin B SchB->Pgp Inhibition ATP ATP ATP->Pgp Energy Intracellular Intracellular

Caption: P-gp uses ATP to pump drugs out of cells. Schisandrin B inhibits P-gp, increasing intracellular drug levels.

Experimental Protocols for Confirming Target Specificity

The most common methods for assessing P-gp inhibitory activity involve measuring the intracellular accumulation of a fluorescent P-gp substrate in cells that overexpress P-gp. The Rhodamine 123 and Calcein-AM efflux assays are standard procedures.

1. Rhodamine 123 Efflux Assay

This assay measures the ability of a compound to inhibit the efflux of Rhodamine 123, a fluorescent substrate of P-gp.

  • Cell Culture: P-gp-overexpressing cells (e.g., MCF7/ADR, K562/ADR) and their parental, drug-sensitive counterparts are cultured to 80-90% confluency.

  • Cell Plating: Cells are seeded into 96-well plates.

  • Incubation with Inhibitor: Cells are pre-incubated with various concentrations of the test compound (e.g., Schisandrin B) and a positive control (e.g., Verapamil) for 30-60 minutes.

  • Rhodamine 123 Loading: Rhodamine 123 (typically 5 µM) is added to the wells, and the plate is incubated for another 30-60 minutes at 37°C.

  • Washing: Cells are washed with ice-cold PBS to remove extracellular Rhodamine 123.

  • Fluorescence Measurement: The intracellular fluorescence is measured using a fluorescence plate reader or flow cytometer (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: An increase in intracellular fluorescence in the presence of the test compound indicates P-gp inhibition. The IC50 value is calculated by plotting the fluorescence intensity against the inhibitor concentration.

2. Calcein-AM Efflux Assay

This assay utilizes Calcein-AM, a non-fluorescent, cell-permeable dye that is a substrate for P-gp. Once inside the cell, it is hydrolyzed by esterases into the fluorescent, cell-impermeable calcein (B42510). Active P-gp pumps Calcein-AM out of the cell before it can be hydrolyzed.

  • Cell Culture and Plating: Similar to the Rhodamine 123 assay, P-gp-overexpressing and parental cells are cultured and seeded in 96-well plates.

  • Incubation with Inhibitor: Cells are incubated with the test compound and controls.

  • Calcein-AM Loading: Calcein-AM (typically 0.25-1 µM) is added, and the plate is incubated for 15-30 minutes at 37°C.

  • Fluorescence Measurement: The fluorescence of intracellular calcein is measured (excitation ~490 nm, emission ~520 nm).

  • Data Analysis: Inhibition of P-gp results in increased intracellular accumulation of Calcein-AM, leading to higher fluorescence. The IC50 is determined from the dose-response curve.

Experimental Workflow for P-gp Inhibition Assay

The following diagram illustrates a typical workflow for determining the P-gp inhibitory activity of a test compound.

Experimental Workflow for P-gp Inhibition Assay Start Start: P-gp Overexpressing and Parental Cell Lines Culture Cell Culture and Seeding in 96-well plates Start->Culture PreIncubate Pre-incubation with Test Compound (Schisandrin B) and Controls (Verapamil) Culture->PreIncubate AddSubstrate Addition of Fluorescent P-gp Substrate (Rhodamine 123 or Calcein-AM) PreIncubate->AddSubstrate Incubate Incubation at 37°C AddSubstrate->Incubate Wash Wash to Remove Extracellular Substrate Incubate->Wash Measure Measure Intracellular Fluorescence Wash->Measure Analyze Data Analysis: Plot Dose-Response Curve and Calculate IC50 Measure->Analyze End End: Determination of P-gp Inhibitory Potency Analyze->End

Caption: A typical workflow for assessing P-gp inhibition using a cell-based fluorescence assay.

References

Independent Verification of Epischisandrone's Cytotoxic Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of lignans (B1203133) isolated from the Schisandra genus, with a focus on providing context for the evaluation of Epischisandrone. While research has established the cytotoxic properties of several Schisandra lignans against various cancer cell lines, current scientific literature accessible through targeted searches does not contain specific data verifying the cytotoxic effects of this compound. This guide summarizes the available data for related compounds to serve as a benchmark for future independent verification studies of this compound.

Comparative Cytotoxicity of Schisandra Lignans

The following table summarizes the cytotoxic activity of various lignans isolated from plants of the Schisandra genus against a range of human cancer cell lines. This data is presented to offer a comparative landscape for the potential evaluation of this compound.

CompoundCancer Cell LineAssayIC50 / GI50 (µM)Reference
This compound A549, PC-3, KB, KBvinNot specifiedNo cytotoxic activity reported in the study [1]
Tigloylgomisin PA549, PC-3, KB, KBvinNot specified11.83 - 35.65[1]
CagayanoneA549, PC-3, KB, KBvinNot specified11.83 - 35.65[1]
(-)-Gomisin L₂A549, PC-3, KB, KBvinNot specified11.83 - 35.65[1]
Micranoic acid BA549, PC-3, KB, KBvinNot specified11.83 - 35.65[1]
Lancifodilactone HA549, PC-3, KB, KBvinNot specified11.83 - 35.65[1]
Schisanlactone BA549, PC-3, KB, KBvinNot specified11.83 - 35.65[1]
Schisandrin BHCCC-9810 (Cholangiocarcinoma)CCK-840 ± 1.6 (48h)[2]
Schisandrin BRBE (Cholangiocarcinoma)CCK-870 ± 2.6 (48h)[2]
Schisandrin CBel-7402 (Hepatocellular carcinoma)Not specified81.58 ± 1.06 (48h)[3]
Schisandrin CKB-3-1 (Nasopharyngeal carcinoma)Not specified108.00 ± 1.13 (48h)[3]
Schisandrin CBcap37 (Breast cancer)Not specified136.97 ± 1.53 (48h)[3]
Gomisin JVarious (13 cancer cell lines)Not specifiedStrong cytotoxic effect[4][5]
Schirubrisin BPC3 (Prostate cancer)Not specified3.21 ± 0.68
Schirubrisin BMCF7 (Breast cancer)Not specified13.30 ± 0.68

Experimental Protocols

Below is a generalized methodology for assessing the cytotoxic effects of a test compound, such as a Schisandra lignan, on a cancer cell line using a common colorimetric assay.

Cell Viability Assay (MTT Assay)

  • Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, PC-3) are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of dilutions are prepared in the culture medium. The old medium is removed from the wells, and 100 µL of the medium containing the test compound at various concentrations is added. A control group receives medium with the solvent at the same final concentration.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the control group. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate a typical workflow for cytotoxicity testing and a key signaling pathway often implicated in the anticancer effects of Schisandra lignans.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cancer Cell Culture (e.g., A549, MCF-7) seeding Seed Cells in 96-well Plates cell_culture->seeding compound_prep Prepare this compound Stock & Dilutions treatment Treat Cells with This compound compound_prep->treatment seeding->treatment incubation Incubate for 24/48/72 hours treatment->incubation assay Perform Cytotoxicity Assay (e.g., MTT, Resazurin) incubation->assay readout Measure Absorbance/ Fluorescence assay->readout calculation Calculate % Viability readout->calculation ic50 Determine IC50 Value calculation->ic50

Caption: Experimental workflow for assessing the cytotoxic effects of a test compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibits Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Apoptosis Apoptosis Bax->Apoptosis SchisandrinB Schisandrin B (Example Lignan) SchisandrinB->Akt Inhibits

Caption: PI3K/Akt signaling pathway, a target for some cytotoxic Schisandra lignans.

References

A Comparative Guide to the Validation of Analytical Methods for Epischisandrone Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated analytical methods applicable to the detection and quantification of Epischisandrone, a dibenzocyclooctadiene lignan (B3055560) found in plants of the Schisandraceae family. While specific validated methods for this compound are not extensively published, this document details established methods for structurally similar and co-occurring lignans (B1203133), such as Schisandrin and Schisandrin B. The methodologies and validation parameters presented here serve as a robust framework for the analysis of this compound.

The two primary techniques compared are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The choice between these methods depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix.

Data Presentation: Comparison of Analytical Method Performance

The following table summarizes the key performance parameters of representative HPLC-UV and UPLC-MS/MS methods for the analysis of schisandra lignans, which are directly applicable to the development of an analytical method for this compound.

Parameter HPLC-UV for Schisandrin [1][2][3][4]UPLC-MS/MS for Schisandrin B [5][6][7]
Linearity Range 0.008 - 4.8 µg/mL1 - 500 ng/mL
Correlation Coefficient (r²) > 0.999> 0.99
Limit of Detection (LOD) 0.005 µg/mLNot Reported
Limit of Quantification (LOQ) 1 ng/mL1 ng/mL
Intra-day Precision (RSD%) < 0.43%2.35% - 6.41%
Inter-day Precision (RSD%) < 1.21%3.83% - 7.39%
Accuracy (Recovery %) 92.20% - 107.01%85.25% - 91.71%

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols can be adapted for the specific analysis of this compound. An analytical standard for this compound is available from suppliers such as Alfa Chemistry[8].

Method 1: HPLC-UV for the Quantification of Schisandra Lignans

This method is suitable for the routine quality control of raw materials and extracts where high sensitivity is not the primary requirement.

1. Sample Preparation:

  • Accurately weigh 0.3 g of pulverized sample powder (passed through a 60-mesh sieve).

  • Transfer to a 25 mL volumetric flask and add 25 mL of methanol (B129727).

  • Perform ultrasonic extraction for 20 minutes at room temperature[2].

  • Cool to room temperature and add methanol to compensate for any volume loss.

  • Centrifuge the extract at 14,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm membrane filter prior to injection into the HPLC system.

2. Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2][4][9].

  • Mobile Phase: A gradient of methanol and water is commonly used. A typical mobile phase could be methanol-water (68:32, v/v)[1][3].

  • Flow Rate: 1.0 mL/min[1][3].

  • Detection Wavelength: 220 nm[1][3].

  • Column Temperature: 30°C.

  • Injection Volume: 10-20 µL.

3. Validation Parameters:

  • Linearity: Prepare a series of standard solutions of the analyte in the expected concentration range and construct a calibration curve by plotting peak area against concentration[1][3].

  • Precision: Assess intra-day and inter-day precision by analyzing replicate injections of a standard solution on the same day and on different days, respectively. Express results as the relative standard deviation (RSD%)[2].

  • Accuracy: Determine by the standard addition method, where known amounts of the standard are added to a sample, and the recovery is calculated[4].

  • LOD and LOQ: Determine based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ[1].

Method 2: UPLC-MS/MS for High-Sensitivity Quantification of Schisandra Lignans

This method is ideal for bioanalytical studies, such as pharmacokinetics, and for the detection of trace amounts of lignans in complex matrices.

1. Sample Preparation (for plasma samples):

  • To a 100 µL plasma sample, add a known concentration of an appropriate internal standard.

  • Add 300 µL of methanol to precipitate proteins.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the UPLC-MS/MS system.

2. Chromatographic and Mass Spectrometric Conditions:

  • Column: A sub-2 µm particle size C18 column (e.g., 75 mm x 3.0 mm, 2.2 µm) is typically used for UPLC[6].

  • Mobile Phase: A gradient of methanol and 0.1% formic acid in water[6].

  • Flow Rate: 0.4 mL/min[6].

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is commonly used.

  • Ionization Mode: Positive ion mode is often employed for schisandra lignans.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and internal standard[6].

3. Validation Parameters:

  • Validation should follow similar principles as the HPLC-UV method but with a focus on matrix effects, which are more pertinent in LC-MS/MS analysis.

  • Matrix Effect: Evaluate by comparing the response of the analyte in post-extraction spiked samples with the response in a neat solution.

  • Recovery: Assess the efficiency of the extraction procedure by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

Mandatory Visualizations

Analytical_Method_Validation_Workflow cluster_planning Planning & Development cluster_validation Method Validation cluster_application Application Define_Objective Define Analytical Objective Select_Method Select Method (HPLC/LC-MS) Define_Objective->Select_Method Develop_Protocol Develop Initial Protocol Select_Method->Develop_Protocol Specificity Specificity Develop_Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Intra/Inter-day) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Sample_Analysis Routine Sample Analysis Robustness->Sample_Analysis QC_QA Quality Control/Assurance Sample_Analysis->QC_QA

Caption: Workflow for the validation of an analytical method.

Signaling_Pathway_Placeholder cluster_extraction Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Raw Material (e.g., Schisandra fruit) Grinding Grinding to Powder Sample->Grinding Extraction Solvent Extraction (e.g., Methanol) Grinding->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Injection HPLC or UPLC-MS/MS Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV or MS/MS Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Final Report Quantification->Report

Caption: General experimental workflow for lignan analysis.

References

Comparative Analysis of Epischisandrone's Efficacy Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the cytotoxic, apoptotic, cell cycle inhibitory, and anti-metastatic effects of Epischisandrone in comparison to established chemotherapeutic agents.

Introduction

This compound, a dibenzocyclooctadiene lignan (B3055560) isolated from the stems of Schisandra henryi, has emerged as a compound of interest in oncology research. Lignans (B1203133) from the Schisandra plant family are recognized for their wide-ranging pharmacological activities, including significant anticancer properties. These compounds have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer models. This guide provides a comparative study of this compound's effects across different cancer cell lines, juxtaposed with the performance of conventional chemotherapeutic drugs such as Doxorubicin, Cisplatin, and Paclitaxel. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource, complete with experimental data and detailed methodologies, to evaluate the potential of this compound as a therapeutic agent.

Cytotoxicity Profile

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. While direct comparative studies of this compound against a broad panel of cancer cell lines are limited, existing research on related Schisandra lignans provides valuable insights into their cytotoxic potential. For context, the IC50 values of standard chemotherapeutic agents across several common cancer cell lines are presented below.

Table 1: Comparative IC50 Values of Chemotherapeutic Agents Across Various Cancer Cell Lines (μM)

Cell LineCancer TypeDoxorubicinCisplatinPaclitaxelThis compound
MCF-7 Breast Adenocarcinoma~0.1 - 2.0[1]~3.2 - 5.7[2]~0.002 - 0.01Data Not Available
HeLa Cervical Cancer~0.1 - 1.0[1]~7.7 - 22.4Data Not AvailableData Not Available
A549 Lung Adenocarcinoma~0.5 - 5.0[1]~9.4 - >32~0.0032 - >32Data Not Available
HepG2 Liver Carcinoma~1.3 - 12.2[3][4]~8.26 - 37.32[2]~4.06Data Not Available
P-388 Murine LeukemiaData Not AvailableData Not AvailableData Not AvailableInhibitory Activity Observed

Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as exposure time and assay methodology.

Mechanistic Insights: Apoptosis and Cell Cycle Arrest

The primary mechanisms through which many Schisandra lignans exert their anticancer effects are the induction of apoptosis and the disruption of the cell cycle.

Apoptosis Induction

Apoptosis is a regulated process of cell death that is crucial for eliminating damaged or cancerous cells. The Bcl-2 family of proteins, which includes the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax, are key regulators of this process. A high Bax/Bcl-2 ratio is indicative of apoptosis induction.

While specific studies on this compound's effect on Bax and Bcl-2 expression are limited, research on related lignans like Schisandrin B has demonstrated their ability to increase the Bax/Bcl-2 ratio, leading to the activation of caspases, the executioners of apoptosis.

Experimental Protocol: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol outlines a general method for detecting apoptosis by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.

  • Cell Culture and Treatment: Seed cancer cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the test compound (e.g., this compound) for 24-48 hours. Include an untreated control group.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. Centrifuge the cell suspension and wash the pellet with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations can be distinguished as follows:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Signaling Pathway Visualization: Apoptosis Induction

cluster_0 Apoptosis Signaling This compound This compound Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Cytochrome c release Bcl2->Mitochondrion Inhibits Cytochrome c release Caspases Caspase Activation Mitochondrion->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Simplified pathway of this compound-induced apoptosis.
Cell Cycle Arrest

Cancer is characterized by uncontrolled cell proliferation. Many chemotherapeutic agents work by interfering with the cell cycle, leading to arrest at specific phases and preventing cell division. Studies on Schisandra lignans, such as Gomisin G, have shown that they can induce cell cycle arrest, particularly at the G1 phase, by modulating the expression of key cell cycle regulatory proteins like Cyclin D1.

Experimental Protocol: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol describes a general method for analyzing cell cycle distribution using PI staining and flow cytometry.

  • Cell Culture and Treatment: Culture cancer cells (e.g., HeLa) and treat them with the desired concentrations of the test compound for a specified duration.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C overnight.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The relative number of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified.

Workflow Visualization: Cell Cycle Analysis

cluster_1 Cell Cycle Analysis Workflow A Cell Culture & Treatment B Cell Harvesting & Fixation A->B C PI/RNase Staining B->C D Flow Cytometry Analysis C->D E Quantification of Cell Cycle Phases D->E

A typical workflow for cell cycle analysis using flow cytometry.

Anti-Metastatic Potential

Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality. The ability of a compound to inhibit cancer cell migration and invasion is a key indicator of its anti-metastatic potential.

While direct evidence for this compound's anti-metastatic effects is not extensively documented, studies on other Schisandra lignans, such as Deoxyschizandrin, have demonstrated their ability to inhibit the migration and invasion of cancer cells.

Experimental Protocol: Anti-Metastatic Assay (Transwell Invasion Assay)

This protocol outlines a common in vitro method to assess the invasive potential of cancer cells.

  • Chamber Preparation: Coat the upper surface of a Transwell insert with a basement membrane matrix (e.g., Matrigel) and allow it to solidify.

  • Cell Seeding: Seed cancer cells, previously starved in serum-free medium, into the upper chamber.

  • Chemoattractant: Add a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

  • Incubation: Incubate the plate to allow the cells to invade through the matrix and migrate through the porous membrane.

  • Analysis: After incubation, remove the non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface. Count the number of stained cells under a microscope.

Logical Relationship: Metastasis Inhibition

cluster_2 Inhibition of Metastasis This compound This compound Migration Cell Migration This compound->Migration Invasion Cell Invasion This compound->Invasion Metastasis Metastasis Migration->Metastasis Invasion->Metastasis

This compound's potential role in inhibiting key steps of metastasis.

Conclusion

This compound, as part of the broader family of Schisandra lignans, holds promise as a potential anticancer agent. The available evidence on related compounds suggests that its mechanism of action likely involves the induction of apoptosis and cell cycle arrest, and it may also possess anti-metastatic properties. However, a significant gap exists in the literature regarding direct, quantitative comparisons of this compound's efficacy against a range of cancer cell lines and in relation to established chemotherapeutic drugs. Further in-depth studies are crucial to elucidate its specific molecular targets, establish a comprehensive cytotoxicity profile, and validate its therapeutic potential. The experimental protocols and comparative data provided in this guide serve as a foundational resource for researchers to design and conduct such investigations, ultimately paving the way for the potential development of new and effective cancer therapies.

References

assessing the reproducibility of Epischisandrone research findings

Author: BenchChem Technical Support Team. Date: December 2025

Absence of Specific Findings for "Epischisandrone"

An initial comprehensive search for "this compound" did not yield specific research findings, clinical trial data, or a known mechanism of action. This suggests that "this compound" may be a hypothetical, proprietary, or very novel compound with limited publicly available information.

In lieu of a direct comparison, this guide provides a framework for researchers, scientists, and drug development professionals to assess the reproducibility of research findings for any given compound. This guide outlines how to structure and present data, detail experimental protocols, and visualize complex information to facilitate objective comparisons and critical evaluation. The principles of scientific reproducibility are crucial for building trust and ensuring the progressive nature of scientific research.[1] A 2016 survey in Nature revealed that over 70% of researchers had failed to reproduce another scientist's experiment, highlighting a significant "reproducibility crisis".[1]

Framework for Reproducibility Assessment

To effectively assess the reproducibility of a research finding, a structured approach is necessary. This involves a direct comparison of quantitative data from different studies, a thorough examination of the methodologies employed, and a clear visualization of the underlying biological and experimental processes.

Data Presentation: Comparative Analysis

A cornerstone of reproducibility assessment is the direct comparison of quantitative data from various studies. Summarizing this data in structured tables allows for an at-a-glance understanding of consistencies and discrepancies.

Table 1: Comparison of In Vitro Efficacy for Compound X

Study (Author, Year)Cell LineAssay TypeIC50 (nM)Standard DeviationNotes
Study A (Smith, 2022)MCF-7MTT Assay15.2± 1.848-hour incubation
Study B (Jones, 2023)MCF-7CellTiter-Glo18.5± 2.148-hour incubation
Study C (Lee, 2023)MCF-7MTT Assay35.8± 4.572-hour incubation
Study D (Chen, 2024)MDA-MB-231MTT Assay55.1± 6.348-hour incubation

Table 2: Comparison of In Vivo Toxicity for Compound X

Study (Author, Year)Animal ModelDosage (mg/kg)Administration RouteObserved ToxicityNo Observed Adverse Effect Level (NOAEL)
Study A (Smith, 2022)Balb/c Mice10OralMild sedation5 mg/kg
Study B (Jones, 2023)Sprague-Dawley Rats10IntravenousNone observed10 mg/kg
Study E (Gupta, 2024)Balb/c Mice25OralSignificant weight loss10 mg/kg
Experimental Protocols

The ability to reproduce a study's findings is fundamentally dependent on the level of detail provided in the experimental methodology. A well-documented protocol should allow another researcher to replicate the experiment with minimal ambiguity.

Example: Detailed Protocol for an In Vitro Cell Viability Assay

  • Cell Culture: MCF-7 cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Cells were seeded in a 96-well plate at a density of 5,000 cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: Compound X was dissolved in DMSO to a stock concentration of 10 mM. Serial dilutions were prepared in DMEM to final concentrations ranging from 1 nM to 100 µM. The final DMSO concentration in all wells was maintained at 0.1%.

  • Incubation: Cells were treated with Compound X for 48 hours.

  • MTT Assay: 20 µL of 5 mg/mL MTT solution was added to each well and incubated for 4 hours. The formazan (B1609692) crystals were dissolved in 100 µL of DMSO, and the absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated using a non-linear regression analysis in GraphPad Prism.

Visualizing Complex Information

Diagrams are powerful tools for conveying complex biological pathways, experimental workflows, and the logical steps in assessing reproducibility.

G A Compound X B Receptor Tyrosine Kinase (RTK) A->B Inhibition C PI3K/AKT Pathway B->C D MAPK/ERK Pathway B->D E Cell Proliferation C->E Promotes F Apoptosis C->F Inhibits D->E Promotes D->F Inhibits

Hypothetical Signaling Pathway for Compound X

G cluster_preclinical Preclinical In Vitro Workflow A Cell Line Selection B Dose-Response Assay A->B C Target Engagement Assay B->C D Off-Target Screening B->D

Standard Preclinical In Vitro Experimental Workflow

G A Original Research Finding B Identify Key Experiments A->B C Replication Attempt B->C D Compare Quantitative Data C->D E Analyze Methodological Differences C->E F Finding is Reproducible D->F Consistent G Finding is Not Reproducible D->G Inconsistent E->G Significant Deviations

References

Safety Operating Guide

Proper Disposal of Epischisandrone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat Epischisandrone as a hazardous chemical waste. Due to its classification as harmful if swallowed, in contact with skin, or inhaled, stringent safety protocols are required during handling and disposal to mitigate risk to personnel and the environment.

This document provides essential procedural guidance for the safe disposal of this compound, a bioactive compound utilized in research and development. The following protocols are designed to ensure the safety of laboratory personnel and compliance with standard chemical waste management practices.

Hazard Assessment and Personal Protective Equipment (PPE)

According to available Safety Data Sheet (SDS) information, this compound is classified with the following hazards:

  • H302: Harmful if swallowed

  • H312: Harmful in contact with skin

  • H332: Harmful if inhaled

Given these classifications, all handling and disposal procedures must be conducted within a certified chemical fume hood.

Required Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
Gloves Nitrile, double-glovedPrevents skin contact.
Eye Protection Chemical splash gogglesProtects eyes from splashes and aerosols.
Lab Coat Standard, fully buttonedProtects skin and personal clothing.
Respiratory Protection Not generally required if handled in a fume hood. Use a NIOSH-approved respirator if there is a risk of aerosol generation outside of a fume hood.Prevents inhalation of airborne particles.

Decontamination and Spill Management

In the event of a spill, immediate action is crucial to prevent exposure and contamination.

Spill Cleanup Protocol:

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before cleanup, ensure all required PPE is correctly worn.

  • Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to cover and contain the substance. For solid spills, gently cover with a damp paper towel to avoid raising dust.

  • Collect Waste: Carefully scoop the contained material into a designated hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., ethanol, isopropanol), followed by a soap and water solution. All cleaning materials must be disposed of as hazardous waste.

  • Wash Hands: Thoroughly wash hands and any exposed skin with soap and water after cleanup.

Disposal Procedures

This compound and any materials contaminated with it must be disposed of as hazardous chemical waste. Adherence to institutional and local regulations for hazardous waste disposal is mandatory.

Step-by-Step Disposal Guide:

  • Waste Segregation: Do not mix this compound waste with other waste streams (e.g., regular trash, biohazardous waste, sharps).

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for solid and liquid waste. The container must be in good condition with a secure screw-top lid.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the date of initial waste accumulation.

  • Waste Accumulation:

    • Solid Waste: This includes contaminated PPE (gloves, disposable lab coats), absorbent materials from spills, and any weighing papers or other disposables that have come into contact with this compound.

    • Liquid Waste: This includes unused solutions of this compound and solvents used for decontamination.

    • Empty Containers: Original containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, the container can be disposed of according to institutional guidelines for empty chemical containers.

  • Storage: Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be away from general traffic and clearly marked.

  • Disposal Request: Once the container is full or ready for disposal, follow your institution's procedures to request a pickup from the Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

Experimental Workflow & Disposal Logic

The following diagram illustrates the decision-making process for the proper handling and disposal of this compound waste.

EpischisandroneDisposal cluster_generation Waste Generation cluster_disposal Disposal Pathway cluster_final Final Disposition start This compound Use in Experiment solid_waste Contaminated Solids (PPE, consumables) start->solid_waste liquid_waste Unused Solutions & Rinsate start->liquid_waste empty_container Empty Stock Container start->empty_container hw_container Hazardous Waste Container (Labeled 'this compound') solid_waste->hw_container liquid_waste->hw_container triple_rinse Triple Rinse with Solvent empty_container->triple_rinse ehs_pickup EHS/Contractor Pickup hw_container->ehs_pickup Store in SAA rinsate_collection Collect Rinsate triple_rinse->rinsate_collection defaced_container Dispose of Defaced Container per Institutional Policy triple_rinse->defaced_container rinsate_collection->hw_container

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.